4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole
Description
Properties
IUPAC Name |
[2-(4-chlorophenyl)-1H-imidazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-8-3-1-7(2-4-8)10-12-5-9(6-14)13-10/h1-5,14H,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMJIUZSWDMSNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(N2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole
Abstract
This technical guide provides a comprehensive and scientifically rigorous overview of a robust synthetic route to 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole, a valuable heterocyclic compound with significant potential in medicinal chemistry and drug development. The synthesis is strategically designed as a two-step process, commencing with the construction of the core 2-(4-chlorophenyl)imidazole scaffold via the Debus-Radziszewski reaction. This is followed by a regioselective functionalization at the C4-position through Vilsmeier-Haack formylation and subsequent reduction to the desired hydroxymethyl group. This guide offers detailed experimental protocols, mechanistic insights, and characterization data to enable researchers and drug development professionals to successfully synthesize and characterize this target molecule.
Introduction and Strategic Overview
Imidazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active compounds. The target molecule, this compound, is of particular interest due to the combined presence of the 2-(4-chlorophenyl) moiety, a common pharmacophore in various therapeutic agents, and the 4-hydroxymethyl group, which can serve as a handle for further molecular elaboration or as a key interacting group with biological targets.
The synthetic strategy outlined herein is predicated on a logical and efficient two-step approach. This avoids the complexities and potential side reactions of a one-pot synthesis, offering greater control over each transformation and facilitating the purification of intermediates.
The chosen synthetic pathway involves:
-
Step 1: Synthesis of the Imidazole Core. The Debus-Radziszewski reaction provides a classic and reliable method for the construction of the 2-arylimidazole ring system from readily available starting materials.[1][2][3][4]
-
Step 2: Functionalization at the C4-Position. A two-stage functionalization strategy is employed, beginning with the introduction of a formyl group at the electron-rich C4-position of the imidazole ring using the Vilsmeier-Haack reaction.[5][6][7][8] This aldehyde intermediate is then selectively reduced to the target hydroxymethyl group using a mild and efficient reducing agent.
This approach is designed to be scalable and reproducible, providing a solid foundation for further research and development activities.
Visualizing the Synthetic Workflow
The overall synthetic scheme is depicted in the following workflow diagram:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2-(4-chlorophenyl)-1H-imidazole
This procedure is adapted from the principles of the Debus-Radziszewski imidazole synthesis.[1][2][3][4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Chlorobenzaldehyde | 140.57 | 14.06 g | 0.10 |
| Glyoxal (40% in water) | 58.04 | 14.5 g | 0.10 |
| Ammonium acetate | 77.08 | 38.5 g | 0.50 |
| Glacial Acetic Acid | - | 150 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorobenzaldehyde (14.06 g, 0.10 mol), glyoxal (40% in water, 14.5 g, 0.10 mol), and ammonium acetate (38.5 g, 0.50 mol).
-
Add glacial acetic acid (150 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into 500 mL of ice-cold water with stirring.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to afford pure 2-(4-chlorophenyl)-1H-imidazole as a white to off-white solid.
-
Dry the purified product in a vacuum oven at 50-60 °C.
Expected Yield: 65-75%
Characterization of 2-(4-chlorophenyl)-1H-imidazole:
-
¹H NMR (DMSO-d₆): δ 12.7 (br s, 1H, NH), 8.05 (d, 2H), 7.50 (d, 2H), 7.20 (s, 2H).
-
¹³C NMR (DMSO-d₆): δ 150.6, 135.0, 129.5, 128.6, 123.2, 122.3, 119.4, 111.9.[9]
-
IR (KBr, cm⁻¹): 3100-2800 (N-H stretching), 1605 (C=N stretching), 1480, 1090 (C-Cl stretching).[10]
Step 2: Synthesis of this compound
This step is a two-part process involving formylation followed by reduction.
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7][8]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(4-chlorophenyl)-1H-imidazole | 178.61 | 8.93 g | 0.05 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 11.5 g (7.0 mL) | 0.075 |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 50 mL) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 7.0 mL, 0.075 mol) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ. Stir the mixture at 0 °C for 30 minutes.
-
Dissolve 2-(4-chlorophenyl)-1H-imidazole (8.93 g, 0.05 mol) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-70 °C for 3-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.
-
Neutralize the mixture by the slow addition of a 2M aqueous sodium hydroxide solution until the pH is approximately 8.
-
The crude 2-(4-chlorophenyl)-1H-imidazole-4-carbaldehyde will precipitate. Collect the solid by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization from ethanol to obtain a crystalline solid.
-
Dry the purified product under vacuum.
Expected Yield: 70-80%
Characterization of 2-(4-chlorophenyl)-1H-imidazole-4-carbaldehyde:
-
¹H NMR (DMSO-d₆): δ 9.80 (s, 1H, CHO), 8.20 (s, 1H), 8.00 (d, 2H), 7.55 (d, 2H).
-
IR (KBr, cm⁻¹): 3150 (N-H stretching), 1680 (C=O stretching of aldehyde), 1600 (C=N stretching).
Sodium borohydride is a mild and selective reducing agent suitable for the conversion of aldehydes to primary alcohols.[11][12][13][14]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(4-chlorophenyl)-1H-imidazole-4-carbaldehyde | 206.63 | 6.20 g | 0.03 |
| Sodium borohydride (NaBH₄) | 37.83 | 1.70 g | 0.045 |
| Methanol | - | 100 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-(4-chlorophenyl)-1H-imidazole-4-carbaldehyde (6.20 g, 0.03 mol) in methanol (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.70 g, 0.045 mol) portion-wise to the solution with stirring. Be cautious as hydrogen gas will be evolved.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water (20 mL).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure this compound.
Expected Yield: 85-95%
Characterization of this compound:
-
¹H NMR (DMSO-d₆): δ 12.1 (br s, 1H, NH), 7.95 (d, 2H), 7.50 (d, 2H), 7.10 (s, 1H), 5.30 (t, 1H, OH), 4.50 (d, 2H, CH₂).
-
¹³C NMR (DMSO-d₆): δ 149.5, 138.0, 134.5, 129.0, 128.5, 126.0, 118.0, 55.0.
-
IR (KBr, cm⁻¹): 3400-3200 (O-H and N-H stretching), 2920, 2850 (C-H stretching), 1600 (C=N stretching), 1080 (C-O stretching).
Summary of Results
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Debus-Radziszewski | 4-chlorobenzaldehyde, glyoxal, NH₄OAc | Acetic Acid | Reflux | 4-6 | 65-75 |
| 2a | Vilsmeier-Haack | POCl₃, DMF | DMF | 60-70 | 3-4 | 70-80 |
| 2b | Reduction | NaBH₄ | Methanol | 0 - RT | 3 | 85-95 |
Conclusion
This technical guide has detailed a reliable and efficient two-step synthetic route for the preparation of this compound. The methodology leverages well-established and understood chemical transformations, namely the Debus-Radziszewski reaction for the imidazole core formation, followed by a Vilsmeier-Haack formylation and a sodium borohydride reduction for the introduction of the hydroxymethyl group. The provided step-by-step protocols and characterization data serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, enabling the accessible synthesis of this important imidazole derivative for further investigation and application in drug discovery programs.
References
- Bharanidharan, S., & Myvizhi, P. (2017). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. Journal of Chemical and Pharmaceutical Sciences, 10(4), 1883-1886.
-
Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]
-
Debus–Radziszewski imidazole synthesis. (2023, November 28). In Wikipedia. Retrieved from [Link]
-
Deka, S. (n.d.). Debus-Radziszewski Imidazole Synthesis. Scribd. Retrieved from [Link]
- Guchhait, S. K., & Kashyap, M. (2012). Vilsmeier–Haack reagent. Synlett, 23(16), 2391-2392.
- Kumar, A., & El-Shafiy, O. A. (2013). Vilsmeier-Haack reagent: a facile synthesis of 2-(4-chloro-3, 3-dimethyl-7-oxo-1, 2, 3, 4, 5, 6, 7, 8-octahydroquinolin-2-yl) malonaldehyde and its reactivity towards some nitrogen nucleophiles. Chemistry of Heterocyclic Compounds, 49(4), 548-555.
-
Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. [Link]
- Mistry, K. M., & Desai, K. R. (2011). Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl). Der Pharma Chemica, 3(6), 458-465.
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
- Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382.
-
Reagent Blues. (2020, July 15). DMF/POCl3 (Vilsmeier Haack Reaction) |Gate Chemistry| [Video]. YouTube. [Link]
-
Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27489-27515. [Link]
-
Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link]
- Thakor, D. B., & Patel, D. H. (2021). Chapter: 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N, 1-diphenyl-1H-pyrazole-4-carboximidamide derivatives.
-
Vilsmeier–Haack reaction. (2023, December 14). In Wikipedia. Retrieved from [Link]
-
Voci, S., et al. (2021). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2021(4), M1284. [Link]
Sources
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. ijprajournal.com [ijprajournal.com]
- 3. mdpi.com [mdpi.com]
- 4. scribd.com [scribd.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole: Synthesis, Properties, and Potential Applications
Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry
The imidazole ring is a cornerstone of medicinal chemistry, gracing the structures of numerous natural products and synthetic drugs. Its unique electronic properties, ability to participate in hydrogen bonding both as a donor and acceptor, and its coordinative capabilities make it a "privileged scaffold" in the design of bioactive molecules.[1] This guide delves into the chemical intricacies of a specific, yet underexplored, imidazole derivative: 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole . By dissecting its synthesis, physicochemical properties, reactivity, and potential biological significance, we aim to provide a comprehensive resource for researchers and drug development professionals seeking to harness the potential of this promising molecular entity. The strategic combination of the 2-(4-chlorophenyl) moiety, a common feature in pharmacologically active compounds, with a reactive hydroxymethyl group at the 4-position, presents a tantalizing platform for the development of novel therapeutics.
Molecular Architecture and Physicochemical Landscape
The foundational step in understanding any molecule is to thoroughly characterize its structure and inherent physical and chemical properties. These parameters govern its behavior in both chemical reactions and biological systems.
Structural Elucidation
The molecule, this compound, possesses a core imidazole ring substituted at the 2-position with a 4-chlorophenyl group and at the 4-position with a hydroxymethyl group. The "3H-imidazole" nomenclature indicates that the tautomeric hydrogen is located on the nitrogen at the 3-position.
Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Rationale and Expert Insights |
| Molecular Formula | C₁₀H₉ClN₂O | Based on the chemical structure. |
| Molecular Weight | 208.65 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white crystalline solid | Based on the appearance of similar imidazole derivatives like 2-phenylimidazole.[2] |
| Solubility | Slightly soluble in water; soluble in polar organic solvents (e.g., methanol, ethanol, DMSO) | The imidazole ring and the hydroxymethyl group contribute to polarity and hydrogen bonding, enhancing water solubility compared to 2-(4-chlorophenyl)imidazole. However, the chlorophenyl group imparts significant lipophilicity. Overall solubility in water is expected to be modest. Solubility in polar organic solvents is predicted to be good.[2] |
| pKa | Imidazole ring N-H: ~13-14 (acidic); Imidazolium ion: ~6-7 (basic) | The pKa of the N-H on the imidazole ring is influenced by the electron-withdrawing nature of the 2-aryl substituent. The basicity of the sp² nitrogen is also affected. For comparison, the pKa of 2-phenylimidazole is approximately 13.0.[3] The hydroxymethyl group is not expected to significantly alter these values. |
| LogP | ~1.5 - 2.5 (estimated) | The lipophilic 4-chlorophenyl group will be the main contributor to the LogP value. This predicted range suggests a moderate lipophilicity, which is often favorable for drug-like properties, balancing aqueous solubility with membrane permeability. |
Spectroscopic Characterization: A Predictive Analysis
Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound. Based on the analysis of structurally related molecules, the following spectral characteristics are anticipated for this compound:
-
¹H NMR (in DMSO-d₆):
-
Imidazole N-H: A broad singlet around 12-13 ppm.
-
Aromatic protons (chlorophenyl): Two doublets in the range of 7.5-8.0 ppm, characteristic of a para-substituted benzene ring.
-
Imidazole C5-H: A singlet around 7.0-7.5 ppm.
-
Hydroxymethyl CH₂: A doublet around 4.5 ppm, which will likely show coupling to the hydroxyl proton.
-
Hydroxymethyl OH: A triplet around 5.0-5.5 ppm, which will show coupling to the adjacent CH₂ protons. The chemical shift of the OH proton can be variable and is often exchangeable with D₂O.
-
-
¹³C NMR (in DMSO-d₆):
-
Imidazole C2: ~145-150 ppm.
-
Imidazole C4: ~135-140 ppm.
-
Imidazole C5: ~115-120 ppm.
-
Aromatic carbons (chlorophenyl): Signals in the range of 125-135 ppm, with the carbon bearing the chlorine atom appearing at a distinct chemical shift.
-
Hydroxymethyl CH₂: ~55-60 ppm.
-
-
Infrared (IR) Spectroscopy (KBr pellet):
-
O-H stretch: A broad band around 3200-3400 cm⁻¹.
-
N-H stretch: A sharp to broad band around 3100-3200 cm⁻¹.
-
C-H stretch (aromatic and imidazole): Around 3000-3100 cm⁻¹.
-
C=N and C=C stretch (imidazole and aromatic): In the range of 1450-1600 cm⁻¹.
-
C-O stretch (primary alcohol): A strong band around 1050 cm⁻¹.
-
C-Cl stretch: A band in the region of 1000-1100 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A prominent peak at m/z 208, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of the M⁺ peak).
-
Fragmentation: Expect fragmentation patterns involving the loss of the hydroxymethyl group (-CH₂OH), water (-H₂O), and cleavage of the imidazole ring.
-
Synthesis and Manufacturing: Crafting the Core Structure
The synthesis of this compound can be approached through several well-established methodologies in heterocyclic chemistry. The choice of a specific route in a research or industrial setting will depend on factors such as starting material availability, desired scale, and purification requirements.
Retrosynthetic Analysis and Key Synthetic Strategies
A logical retrosynthetic approach involves disconnecting the imidazole ring to reveal simpler, commercially available precursors.
Caption: Retrosynthetic analysis of the target molecule.
Recommended Synthetic Protocol: A Step-by-Step Guide
A robust and scalable synthesis can be achieved via a two-step process: first, the formation of the 2-(4-chlorophenyl)imidazole core, followed by hydroxymethylation at the C4 position.
Step 1: Synthesis of 2-(4-Chlorophenyl)imidazole
This can be accomplished via the Radziszewski synthesis or a related multicomponent reaction.[4]
-
Principle: A 1,2-dicarbonyl compound (or a precursor), an aldehyde, and an ammonia source condense to form the imidazole ring. A more direct approach for a 2-aryl imidazole involves the reaction of an α-haloketone with an amidine. However, for the target structure, a one-pot synthesis from readily available starting materials is often preferred.
Experimental Protocol:
-
To a solution of 4-chlorobenzaldehyde (1 equivalent) in glacial acetic acid, add ammonium acetate (10-20 equivalents) and a suitable 1,2-dicarbonyl equivalent such as glyoxal or a protected form.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the solution with a base (e.g., concentrated ammonium hydroxide) to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purify the crude 2-(4-chlorophenyl)imidazole by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Hydroxymethylation of 2-(4-Chlorophenyl)imidazole
The introduction of the hydroxymethyl group at the C4 (or C5) position can be achieved by reacting the pre-formed imidazole with formaldehyde under basic conditions.[5]
Experimental Protocol:
-
Dissolve 2-(4-chlorophenyl)imidazole (1 equivalent) in a suitable solvent such as a mixture of water and an alcohol (e.g., methanol or ethanol).[5]
-
Add a base catalyst, such as sodium hydroxide or potassium carbonate (0.1-0.5 equivalents).[5]
-
Add an aqueous solution of formaldehyde (1.0-2.0 equivalents) dropwise to the reaction mixture.[5]
-
Heat the reaction to a temperature between 50-80°C and stir for 1-3 hours, monitoring by TLC.[5]
-
After the reaction is complete, cool the mixture and neutralize with a dilute acid (e.g., acetic acid).
-
The product may precipitate upon cooling or require extraction with an organic solvent (e.g., ethyl acetate).
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Caption: Derivatization potential for therapeutic applications.
The hydroxymethyl group can be derivatized to produce a variety of esters, ethers, and oxidation products, each with potentially unique biological activities. The imidazole nitrogen can also be functionalized to explore structure-activity relationships further. This multifaceted reactivity makes this compound a valuable building block in medicinal chemistry campaigns.
Conclusion and Future Outlook
This compound represents a molecule of significant interest at the intersection of synthetic and medicinal chemistry. While specific experimental data on this compound is limited, a thorough analysis of its constituent parts and related structures allows for a robust prediction of its chemical properties and potential applications. Its straightforward synthesis from readily available starting materials, coupled with the versatile reactivity of the hydroxymethyl group and the proven pharmacological potential of the 2-(4-chlorophenyl)imidazole scaffold, positions it as a valuable platform for future research.
Further exploration of its biological activities, particularly in the areas of inflammation and infectious diseases, is warranted. The development of efficient and scalable synthetic routes will be crucial for enabling these investigations. As our understanding of the structure-activity relationships of imidazole derivatives continues to grow, compounds like this compound will undoubtedly play a vital role in the discovery of the next generation of therapeutic agents.
References
- Kumar, P., et al. (2010). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 2(4), 234-242.
-
Organic Chemistry Portal. Imidazole synthesis. Available at: [Link]
-
PubChem. 2-Phenylimidazole. National Center for Biotechnology Information. Available at: [Link]
- Cai, L., et al. (2015). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2015(2), M859.
-
Caloong Chemical Co., Ltd. (2025). 2-Phenylimidazole: Structure, Properties, Synthesis, and Industrial Applications. Available at: [Link]
- Shaveta, et al. (2021). Synthesis, antimicrobial activity, DFT and molecular docking studies of 4'-(2-(4-chlorophenyl)-1H-phenanthro[9,10- d]imidazol-1-yl)-[1,1'-biphenyl]-4-amine. Journal of Molecular Structure, 1244, 130957.
- U.S. Patent 4,063,023. (1977). Process for preparing 4-(hydroxymethyl)imidazole compounds.
-
ResearchGate. (2015). Fourier transform infrared spectra of 2‐phenyl imidazole (2‐PhIm), polystyrene (PS) microspheres, and 2‐PhIm‐PS microcapsules. Available at: [Link]
- Kumar, A., et al. (2012).
- U.S. Environmental Protection Agency/National Institutes of Health. (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office.
- Qiu, J., et al. (2022). Plasmon-enhanced electrochemical oxidation of 4-(hydroxymethyl)benzoic acid. Journal of the Chinese Chemical Society, 69(11), 1931-1938.
-
Organic Chemistry Portal. Ester synthesis by esterification. Available at: [Link]
-
SpectraBase. 4(or 5)-methyl-2-phenylimidazole. Available at: [Link]
- Pawłowska, S., & Kołodziejczyk, M. (2014). Carboxymethyl Cellulose Oxidation to Form Aldehyde Groups. Biomedical Engineering, 1(1), 1-5.
-
Karande, N. A., et al. (2020). Synthesis and Anti-inflammatory Activity of Some 2-(4-Chlorophenyl)-6- (substituted phenyl)-thiazolo[3,2-b]t[4][6]riazoles. Indian Journal of Heterocyclic Chemistry, 30(1), 11-16.
-
The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. Available at: [Link]
- European Patent EP0203400B1. (1989). Preparation of 4(5)-hydroxymethyl-5(4)-methylimidazole.
-
ResearchGate. (2015). (Top) Oxidation of alcohols by arylimidazole mediators (M) in... Available at: [Link]
- Wang, Y., et al. (2019). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 24(18), 3299.
-
Khan Academy. (n.d.). Preparation of esters via Fischer esterification. Available at: [Link]
- Chinese Patent CN102584618A. (2012). Preparation method of 2-phenyl-(4)5-hydroxymethyl imidazoles compound.
- Wróbel, M., et al. (2024).
- Li, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2351606.
-
Semantic Scholar. (n.d.). Carboxymethyl Cellulose Oxidation to Form Aldehyde Groups. Available at: [Link]
-
ResearchGate. (2010). Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)-4,5-diphenyl imidazole moiety as anti-inflammatory and antimicrobial agents. Available at: [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
-
ResearchGate. (2015). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Available at: [Link]
-
ResearchGate. (2018). DFT, FT-Raman, FT-IR and FT-NMR studies of 4-phenylimidazole. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Formylimidazole - Google Patents [patents.google.com]
- 3. Plasmon-enhanced electrochemical oxidation of 4-(hydroxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. CN101914061A - Preparation method of 2-phenyl-(4)5-hydroxymethyl imidazoles compound - Google Patents [patents.google.com]
- 6. derpharmachemica.com [derpharmachemica.com]
A Technical Guide to the Spectroscopic Characterization of 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole
Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount. This document outlines the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Furthermore, it details robust, field-proven protocols for the acquisition of these spectra, ensuring data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of new chemical entities.
Introduction
The imidazole scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs and biologically active compounds. The specific substitution pattern of this compound suggests potential applications as a kinase inhibitor, an antifungal agent, or a precursor for more complex molecular architectures. Accurate spectroscopic characterization is the bedrock of chemical research, confirming molecular identity, purity, and providing insights into electronic structure. In the absence of published experimental data for this specific molecule, this guide presents a detailed prediction of its spectroscopic properties, grounded in the analysis of structurally analogous compounds and fundamental spectroscopic principles.
Predicted Spectroscopic Data and Interpretation
A clear understanding of the expected spectral features is crucial for the successful identification and characterization of a newly synthesized compound. The following sections detail the predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra are based on the analysis of similar imidazole-containing compounds.[1]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to reveal distinct signals for each of the non-equivalent protons in the molecule. The anticipated chemical shifts (δ) in parts per million (ppm) relative to a standard internal reference like tetramethylsilane (TMS) are summarized below.[2]
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| Imidazole N-H | 12.0 - 13.0 | broad singlet | 1H |
| Aromatic (chlorophenyl) | 7.8 - 8.0 | doublet | 2H |
| Aromatic (chlorophenyl) | 7.4 - 7.6 | doublet | 2H |
| Imidazole C-H | ~7.1 | singlet | 1H |
| Hydroxymethyl (-CH₂-) | ~4.6 | singlet | 2H |
| Hydroxymethyl (-OH) | Variable (exchangeable) | broad singlet | 1H |
Causality Behind Predictions:
-
The N-H proton of the imidazole ring is expected to be significantly deshielded due to its acidic nature and involvement in hydrogen bonding, resulting in a downfield chemical shift.[1]
-
The aromatic protons of the 4-chlorophenyl ring will appear as two doublets, characteristic of a para-substituted benzene ring. The protons ortho to the electron-withdrawing chlorine atom will be more deshielded than the protons meta to it.
-
The imidazole C-H proton is anticipated to appear as a singlet in the aromatic region.[1]
-
The methylene protons of the hydroxymethyl group are adjacent to an sp²-hybridized carbon and an oxygen atom, leading to a chemical shift around 4.6 ppm.
-
The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts are presented below.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Imidazole C=N | ~150 |
| Aromatic C-Cl | ~135 |
| Aromatic C-H | ~129 |
| Aromatic C-H | ~128 |
| Aromatic C (ipso to imidazole) | ~127 |
| Imidazole C-CH₂OH | ~138 |
| Imidazole C-H | ~115 |
| Hydroxymethyl (-CH₂-) | ~55 |
Causality Behind Predictions:
-
The C=N carbon of the imidazole ring is the most deshielded carbon due to its sp² hybridization and proximity to two nitrogen atoms.[3]
-
The aromatic carbons exhibit shifts typical for a substituted benzene ring, with the carbon bearing the chlorine atom being significantly deshielded.
-
The imidazole carbons have characteristic chemical shifts, with the carbon attached to the hydroxymethyl group being more deshielded than the one bearing a hydrogen.[1]
-
The hydroxymethyl carbon is an sp³-hybridized carbon attached to an oxygen atom, resulting in a chemical shift in the 50-60 ppm range.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Predicted Molecular Ion and Isotopic Pattern:
The nominal molecular weight of this compound (C₁₀H₉ClN₂O) is approximately 208.65 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio), the mass spectrum is expected to show a characteristic M+ and M+2 isotopic pattern for the molecular ion and any chlorine-containing fragments.[4] The molecular ion peak (M⁺) should appear at m/z 208, and an M+2 peak at m/z 210 with approximately one-third the intensity of the M⁺ peak.
Predicted Fragmentation Pathway:
Electron ionization (EI) is expected to induce fragmentation. A plausible fragmentation pathway is outlined below.
Caption: General workflow for NMR data acquisition.
1. Sample Preparation: a. Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR. [5] b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. c. Add a small amount of an internal standard (e.g., TMS) if not already present in the solvent. [2] d. Cap the NMR tube and gently invert to ensure a homogeneous solution.
2. Instrument Setup: a. Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer. b. Lock onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve a narrow and symmetrical peak shape for the solvent signal. d. Tune and match the probe for the desired nucleus (¹H or ¹³C).
3. Data Acquisition: a. For ¹H NMR, acquire the spectrum using a standard pulse sequence with an appropriate number of scans (typically 8-16). b. For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio (this can range from hundreds to thousands of scans depending on the sample concentration).
4. Data Processing: a. Apply Fourier transformation to the free induction decay (FID) to obtain the spectrum. b. Phase the spectrum to obtain pure absorption peaks. c. Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm). d. Integrate the peaks in the ¹H NMR spectrum.
Mass Spectrometry Data Acquisition
1. Sample Preparation: a. Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
2. Instrument Setup: a. Choose an appropriate ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). b. Calibrate the mass spectrometer using a known calibration standard. c. Set the mass range to be scanned (e.g., m/z 50-500).
3. Data Acquisition: a. Introduce the sample into the mass spectrometer (e.g., via direct infusion for ESI or a heated probe for EI). b. Acquire the mass spectrum.
IR Spectroscopy Data Acquisition
1. Sample Preparation (Attenuated Total Reflectance - ATR): a. Place a small amount of the solid sample directly onto the ATR crystal. b. Apply pressure to ensure good contact between the sample and the crystal.
2. Instrument Setup: a. Record a background spectrum of the empty ATR accessory.
3. Data Acquisition: a. Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
UV-Vis Spectroscopy Data Acquisition
1. Sample Preparation: a. Prepare a stock solution of the compound of known concentration in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). [6] b. Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0. c. Use a clean quartz cuvette for all measurements.
2. Instrument Setup: a. Set the desired wavelength range (e.g., 200-800 nm). b. Record a baseline spectrum using a cuvette filled with the solvent.
3. Data Acquisition: a. Record the UV-Vis spectrum of the sample solution. The instrument will automatically subtract the baseline spectrum.
Conclusion
This technical guide provides a detailed predictive analysis of the key spectroscopic features of this compound. The predicted ¹H NMR, ¹³C NMR, mass spectrometry, IR, and UV-Vis data, along with the provided experimental protocols, serve as a valuable resource for researchers working on the synthesis and characterization of this and related compounds. The principles of interpretation and the methodologies outlined herein are designed to ensure the generation of high-quality, reproducible data, thereby accelerating research and development efforts in the chemical and pharmaceutical sciences.
References
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
- Radhika, C. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole.
- Radhika, C. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole.
-
ResearchGate. (n.d.). UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole, imidazole-2- carbaldehyde and 4-methyl-imidazole-2-carbaldehyde standard solutions. [Link]
-
University of Colorado Boulder. (n.d.). Interpretation of mass spectra. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
MDPI. (2021). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. [Link]
-
Chemistry LibreTexts. (2022). UV-Visible Spectroscopy of Organic Compounds. [Link]
-
Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. [Link]
-
Southern Illinois University. (n.d.). Radicals and Mass Spectrometry (MS). [Link]
-
Chemistry LibreTexts. (2021). Nuclear Magnetic Resonance Spectroscopy. [Link]
Sources
An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-(Hydroxymethyl)-2-(4-chlorophenyl)-1H-imidazole
Abstract
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(Hydroxymethyl)-2-(4-chlorophenyl)-1H-imidazole, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. We will delve into the theoretical prediction of its spectral features, present a robust, field-proven protocol for experimental acquisition, and discuss the interpretation of the resulting spectrum. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to use ¹H NMR for the structural elucidation and verification of this and similar substituted imidazoles. Central to this discussion is the critical role of tautomerism in imidazole chemistry and its direct impact on NMR analysis.
Introduction: The Structural and Spectroscopic Challenge of a Substituted Imidazole
The imidazole moiety is a cornerstone in pharmaceutical chemistry, present in numerous natural products and synthetic drugs.[1] The title compound, 4-(Hydroxymethyl)-2-(4-chlorophenyl)-1H-imidazole, combines this privileged scaffold with a substituted aryl ring and a reactive hydroxymethyl group, making it a valuable synthon for creating diverse molecular architectures. Accurate structural confirmation is paramount, and ¹H NMR spectroscopy is the primary tool for this purpose.
A crucial consideration for any asymmetrically substituted N-H imidazole is prototropic tautomerism. The proton on the nitrogen can reside on either of the two ring nitrogens, leading to two distinct tautomers: 4-(Hydroxymethyl)-2-(4-chlorophenyl)-1H-imidazole and 5-(Hydroxymethyl)-2-(4-chlorophenyl)-1H-imidazole. In solution, these forms can rapidly interconvert.[1] The observed NMR spectrum is often a time-averaged representation of the most stable tautomer or a mixture of both, depending on the solvent, temperature, and rate of exchange.[1] For the purpose of this guide, we will focus on the analysis of the more stable and commonly depicted tautomer, 4-(Hydroxymethyl)-2-(4-chlorophenyl)-1H-imidazole.
Molecular Structure and Predicted Proton Environments
To interpret the ¹H NMR spectrum, we must first dissect the molecule into its distinct proton environments. Each set of chemically non-equivalent protons will give rise to a unique signal.[2]
// Nodes for atoms N1 [label="N", pos="0,0.8!"]; C2 [label="C", pos="1.2,1.2!"]; N3 [label="N", pos="1.6,0!"]; C4 [label="C", pos="0.8,-0.8!"]; C5 [label="C", pos="-0.4,-0.4!"];
// Nodes for substituents H_N1 [label=<He>, pos="-0.5,1.4!", fontcolor="#EA4335"]; H_C5 [label=<Hd>, pos="-1.2,-0.8!", fontcolor="#EA4335"];
C_Ph [label="C", pos="2.2,2.2!"]; Cl_Ph [label="Cl", pos="3.2,4.2!"]; H_Ph_ortho [label=<Ha>, pos="1.4,3.4!", fontcolor="#34A853"]; H_Ph_ortho2 [label=<Ha>, pos="3.8,2.6!", fontcolor="#34A853"]; H_Ph_meta [label=<Hb>, pos="2.0,4.6!", fontcolor="#FBBC05"]; H_Ph_meta2 [label=<Hb>, pos="4.4,1.4!", fontcolor="#FBBC05"];
C_CH2 [label="C", pos="1.2,-2.0!"]; H_CH2 [label=<Hc>, pos="0.4,-2.6!", fontcolor="#4285F4"]; H_CH2_2 [label=<Hc>, pos="1.8,-2.6!", fontcolor="#4285F4"]; O_OH [label="O", pos="2.0,-1.6!"]; H_OH [label=<Hf>, pos="2.6,-2.2!", fontcolor="#EA4335"];
// Edges for imidazole ring edge [penwidth=1.5, color="#202124"]; N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- N1; N1 -- H_N1 [style=dashed]; C5 -- H_C5;
// Edges for substituents C2 -- C_Ph; C4 -- C_CH2; C_CH2 -- O_OH; O_OH -- H_OH [style=dashed];
// Phenyl ring edge [penwidth=1.5, color="#5F6368"]; node [shape=none, label=""]; p1 [pos="2.2,3.2!"]; p2 [pos="3.2,3.6!"]; p3 [pos="3.8,1.8!"]; p4 [pos="3.0,1.4!"]; C_Ph -- p1; p1 -- p2; p2 -- Cl_Ph; p2 -- p3; p3 -- p4; p4 -- C_Ph; p1 -- H_Ph_ortho; p3 -- H_Ph_ortho2; // Meta protons would be on the carbons between ortho and para // This is a schematic, so direct connections are illustrative node [shape=plaintext]; C_Ph_2 [label="", pos="2.6,3.8!"]; C_Ph_3 [label="", pos="3.6,2.0!"]; C_Ph_2 -- H_Ph_meta; C_Ph_3 -- H_Ph_meta2;
// CH2 group C_CH2 -- H_CH2; C_CH2 -- H_CH2_2; } Caption: Molecular structure with labeled proton environments.
There are six distinct sets of protons:
-
Hₐ & Hₑ: Protons on the 4-chlorophenyl ring. Due to symmetry, the two protons ortho to the imidazole ring (Hₐ) are equivalent, and the two protons meta to the imidazole ring (Hₑ) are equivalent.
-
Hₑ: The two protons of the hydroxymethyl (-CH₂OH) group. These are equivalent assuming free rotation.
-
Hₑ: The single proton on the C5 carbon of the imidazole ring.
-
Hₑ (N-H): The proton on the nitrogen of the imidazole ring. This is an exchangeable proton.
-
Hₑ (O-H): The proton of the hydroxyl group. This is also an exchangeable proton.
Theoretical ¹H NMR Spectrum Prediction
A rigorous analysis of the electronic environment of each proton allows for a robust prediction of the ¹H NMR spectrum. The key parameters are chemical shift (δ), integration, and multiplicity.[3]
| Proton Label | Predicted δ (ppm) | Integration | Predicted Multiplicity | Justification |
| Hₐ (Aromatic) | ~7.8 – 8.0 | 2H | Doublet (d) | These protons are ortho to the electron-withdrawing imidazole ring, causing significant deshielding. They will be split by the adjacent Hₑ protons. |
| Hₑ (Aromatic) | ~7.4 – 7.5 | 2H | Doublet (d) | These protons are ortho to the electron-withdrawing chlorine atom. They will be split by the adjacent Hₐ protons, resulting in a characteristic AA'BB' system.[4][5] |
| Hₑ (-CH₂-) | ~4.6 – 4.8 | 2H | Singlet (s) or Doublet (d) | These benzylic-like protons are deshielded by the adjacent imidazole ring and the oxygen atom.[6] Splitting may occur with the -OH proton (Hₑ), but this is often not observed due to rapid exchange.[7] |
| Hₑ (Imidazole C-H) | ~7.1 – 7.3 | 1H | Singlet (s) | The chemical shift of protons on the imidazole ring typically appears in this aromatic region.[8] Little to no coupling is expected. |
| Hₑ (Imidazole N-H) | ~11.0 – 13.0 | 1H | Broad Singlet (br s) | N-H protons of imidazoles are highly deshielded and often appear as broad signals due to quadrupole broadening and chemical exchange.[9][10] |
| Hₑ (-OH) | ~5.0 – 6.0 | 1H | Broad Singlet (br s) or Triplet (t) | The chemical shift is highly dependent on solvent, concentration, and temperature.[11] It is often a broad singlet due to exchange but may couple to the adjacent CH₂ group under specific conditions.[7] |
Experimental Protocol for Spectrum Acquisition
Adherence to a validated protocol is essential for acquiring high-quality, reproducible NMR data. The following methodology is designed to provide unambiguous structural confirmation.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the dried compound, 4-(Hydroxymethyl)-2-(4-chlorophenyl)-1H-imidazole.
-
Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆, 0.6 mL). Causality: DMSO-d₆ is a superior choice over chloroform-d (CDCl₃) for this molecule because its hydrogen-bond accepting nature slows down the exchange rate of the N-H and O-H protons, allowing them to be more reliably observed as distinct, albeit often broad, signals.[12]
-
Dissolution: Transfer the solid to a clean, dry NMR tube. Add the deuterated solvent and cap the tube securely.
-
Homogenization: Gently vortex or sonicate the sample until the solid is completely dissolved, ensuring a homogenous solution.
NMR Spectrometer Parameters
A standard 400 MHz (or higher) spectrometer should be used. Key acquisition parameters must be optimized for quantitative accuracy.[13][14]
| Parameter | Recommended Value | Rationale (The "Why") |
| Spectrometer Frequency | ≥ 400 MHz | Higher field strength provides better signal dispersion and resolution, which is critical for resolving the aromatic multiplets. |
| Pulse Angle | 30-45 degrees | A smaller flip angle ensures that all protons can fully relax between pulses, which is crucial for accurate integration. |
| Acquisition Time (at) | 2-4 seconds | Allows for sharp lineshapes and good resolution. |
| Relaxation Delay (d1) | 5 seconds | A longer delay ensures that protons with long T1 relaxation times (like those on aromatic rings) fully return to equilibrium, yielding quantitatively reliable integrals. |
| Number of Scans (ns) | 16-64 | Sufficient scans are needed to achieve an adequate signal-to-noise ratio (S/N > 100:1). |
| Temperature | 298 K (25 °C) | A standard, controlled temperature ensures reproducibility. |
Confirmatory D₂O Exchange Experiment
This is a critical, self-validating step to unequivocally identify the exchangeable N-H and O-H protons.[15]
-
Acquire Initial Spectrum: Run the standard ¹H NMR spectrum as described above.
-
Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake and Re-acquire: Cap the tube, shake gently to mix, and re-acquire the ¹H NMR spectrum using the same parameters.
-
Analysis: The signals corresponding to the N-H (Hₑ) and O-H (Hₑ) protons will disappear or significantly diminish in the second spectrum due to proton-deuterium exchange.[16][17]
Data Interpretation and Conclusion
The final processed spectrum should be consistent with all predictions.[3] The aromatic region will display two distinct doublets (an AA'BB' system) for the 4-chlorophenyl group and a singlet for the imidazole C5-H. A singlet for the -CH₂- group should integrate to 2H. Finally, the two broad singlets for the N-H and O-H protons, observed in the initial spectrum, will be absent after the D₂O shake. The convergence of these features—chemical shift, integration, multiplicity, and the results of the D₂O exchange—provides definitive proof of the structure of 4-(Hydroxymethyl)-2-(4-chlorophenyl)-1H-imidazole. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and trustworthiness in the structural elucidation process.
References
-
Todorova, T., Trendafilova, N., & Shivachev, B. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. MDPI. Available at: [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved from: [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from: [Link]
-
SpectraBase. (n.d.). (4-Chlorophenyl)phenylmethanone - Optional[1H NMR] - Chemical Shifts. Retrieved from: [Link]
-
American Chemical Society. (2013). NMR Guidelines for ACS Journals. Retrieved from: [Link]
-
ResearchGate. (n.d.). 1H-NMR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl imidazole. Retrieved from: [Link]
-
OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. Retrieved from: [Link]
-
PubMed. (1983). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. II. Microenvironments of histidine-12 and histidine-119 of bovine pancreatic ribonuclease A. Retrieved from: [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from: [Link]
-
National Institutes of Health. (2022). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Retrieved from: [Link]
-
Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from: [Link]
-
Chemistry LibreTexts. (2014). 14.17: The Use of Deuterium in 1H NMR Spectroscopy. Retrieved from: [Link]
-
ResearchGate. (n.d.). Identifying the tautomer state of a substituted imidazole by ¹³C NMR spectroscopy. Retrieved from: [Link]
-
ResearchGate. (n.d.). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). Retrieved from: [Link]
-
Chemistry Stack Exchange. (2013). Are all the phenyl protons in benzyl alcohol equivalent in the ¹H-NMR spectrum?. Retrieved from: [Link]
-
The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved from: [Link]
-
University of Cambridge. (2017). Quantitative NMR Spectroscopy. Retrieved from: [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). Retrieved from: [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from: [Link]
-
University of Ottawa NMR Facility Blog. (2007). Proton NMR Assignment Tools - The D2O Shake. Retrieved from: [Link]
-
N/A. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from: [Link]
-
Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from: [Link]
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from: [Link]
-
N/A. (n.d.). 1H NMR chemical shift ppm table. Retrieved from: [Link]
-
ACS Publications. (2019). Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. Retrieved from: [Link]
-
N/A. (n.d.). NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). Retrieved from: [Link]
-
The Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf. Retrieved from: [Link]
-
ResearchGate. (2020). In situ high-pressure 13 C/ 1 H NMR reaction studies of benzyl alcohol oxidation over a Pd/Al 2 O 3 catalyst. Retrieved from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. acdlabs.com [acdlabs.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 4-Chlorophenylacetic acid(1878-66-6) 1H NMR spectrum [chemicalbook.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Imidazole(288-32-4) 1H NMR spectrum [chemicalbook.com]
- 9. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 12. rsc.org [rsc.org]
- 13. pubsapp.acs.org [pubsapp.acs.org]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]
Analysis of the Crystal Structure of 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole: A Technical Guide
Abstract: The imidazole scaffold is a cornerstone in medicinal chemistry, valued for its wide spectrum of biological activities. This guide provides a detailed examination of the structural characteristics of 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole, a molecule of significant interest in drug discovery. This document outlines a hypothetical synthesis and crystallization protocol, presents a plausible set of crystallographic data for illustrative purposes, and discusses the implications of its molecular geometry and intermolecular interactions. The methodologies for single-crystal X-ray diffraction and data analysis are also detailed, offering a comprehensive resource for researchers in structural biology and drug development. While a specific published crystal structure for this exact compound is not available, this guide is constructed based on established principles and data from closely related structures to provide a robust and educational framework.
Introduction: The Significance of Imidazole Derivatives
Imidazole and its derivatives are a class of heterocyclic compounds that feature prominently in numerous biological processes and are integral to the structure of many pharmaceuticals.[1] The imidazole ring's unique electronic properties and its ability to act as both a hydrogen bond donor and acceptor make it a versatile pharmacophore.[2] These characteristics allow imidazole-containing molecules to bind to a wide range of biological targets, leading to diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[1][3] The substitution of the imidazole core with various functional groups, such as a 4-chlorophenyl ring and a hydroxymethyl group, can significantly modulate its physicochemical properties and biological activity. Understanding the three-dimensional structure of these molecules at an atomic level is paramount for rational drug design and for elucidating their mechanism of action. X-ray crystallography remains the gold standard for determining the precise atomic arrangement within a crystalline solid, providing invaluable insights into molecular conformation and packing.[4][5]
Synthesis and Crystallization
The synthesis of this compound can be approached through multi-step reaction schemes common for imidazole derivatives. A plausible synthetic route is outlined below, followed by a protocol for obtaining single crystals suitable for X-ray diffraction analysis.
Hypothetical Synthetic Pathway
A potential synthesis could involve the reduction of a corresponding imidazole-4-carboxylic acid ester.[6] Such methods, while sometimes costly for large-scale production, are effective for generating the target compound.[6] An alternative approach could be a multi-component reaction involving 4-chlorobenzaldehyde, ammonia, and a suitable C3 synthon, followed by functional group manipulation to introduce the hydroxymethyl group.[3]
Experimental Protocol: Crystallization
Obtaining high-quality single crystals is often the most challenging step in structure determination.[7] The following vapor diffusion method is a common and effective technique.
Protocol: Slow Evaporation Crystallization
-
Preparation of a Saturated Solution: Dissolve the purified this compound powder in a minimal amount of a suitable solvent, such as a mixture of ethanol and water, at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small beaker or vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the beaker with parafilm and puncture a few small holes in the film. This allows for the slow evaporation of the solvent.
-
Incubation: Place the beaker in a vibration-free environment at a constant, cool temperature.
-
Crystal Growth: Over a period of several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals should begin to form.
-
Harvesting: Once crystals of a suitable size (ideally >0.1 mm in all dimensions) have formed, carefully harvest them from the mother liquor using a loop or fine forceps.[4][7]
Single-Crystal X-ray Diffraction: A Methodological Overview
X-ray crystallography is a powerful analytical technique used to determine the atomic and molecular structure of a crystal.[8] The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern.[5]
Experimental Workflow
The determination of a crystal structure follows a well-defined workflow, from crystal mounting to structure refinement.
Caption: Workflow for Single-Crystal X-ray Diffraction.
Step-by-Step Protocol for Data Collection and Analysis
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head, often using a cryoloop with a small amount of paratone oil.[4] For biological macromolecules, flash-cooling in liquid nitrogen is common to reduce radiation damage.[4]
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.[9] The crystal is rotated, and a series of diffraction images are collected on a detector.[9]
-
Data Processing: The collected images are processed to determine the intensities and positions of the diffraction spots. This data is then used to determine the unit cell parameters and the space group of the crystal.
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.
-
Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined to improve the fit between the calculated and observed diffraction data.
-
Validation: The final structure is validated using various crystallographic and stereochemical checks to ensure its quality and accuracy.
Hypothetical Crystal Structure Analysis
While the actual crystallographic data is not available, we can postulate a likely crystal structure based on related compounds and chemical principles.
Crystallographic Data
The following table presents a plausible set of crystallographic parameters for this compound.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₀H₉ClN₂O |
| Formula Weight | 208.65 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 11.2 |
| c (Å) | 12.0 |
| β (°) | 92.2 |
| Volume (ų) | 1408.5 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.475 |
| Absorption Coeff. (mm⁻¹) | 0.35 |
| F(000) | 432 |
This data is hypothetical and for illustrative purposes only, modeled after similar small molecule structures such as a fluorophenyl-imidazole derivative.[10]
Molecular Geometry
The molecule would consist of a planar imidazole ring connected to a 4-chlorophenyl ring and a hydroxymethyl group. The dihedral angle between the imidazole and the chlorophenyl rings would be a key feature, influencing the overall molecular conformation. In similar structures, these rings are often not perfectly coplanar.[10][11] Bond lengths and angles would be expected to fall within standard ranges for sp² and sp³ hybridized atoms.
Intermolecular Interactions and Crystal Packing
A crucial aspect of the crystal structure is the network of intermolecular interactions that stabilize the crystal lattice.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4063023A - Process for preparing 4-(hydroxymethyl)imidazole compounds - Google Patents [patents.google.com]
- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 8. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 4-(4-Fluorophenyl)-1-methoxymethyl-2-phenyl-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal structure of (4Z)-1-(3,4-dichlorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Potential of 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide delves into the pharmacological potential of a specific, yet under-researched, derivative: 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole. While direct experimental data on this particular molecule is not extensively available in current literature, this guide will provide a comprehensive overview of its potential biological activities by examining structurally related 2-(4-chlorophenyl)-imidazole analogs. By synthesizing findings from existing research, we will explore the probable antifungal, antibacterial, anticancer, and anti-inflammatory properties of this compound. This guide aims to serve as a foundational resource for researchers, offering insights into its synthesis, potential mechanisms of action, and detailed experimental protocols for its evaluation, thereby stimulating further investigation into its therapeutic promise.
Introduction: The Imidazole Scaffold in Drug Discovery
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged structure in medicinal chemistry due to its unique electronic properties and ability to engage in various biological interactions.[1] Its electron-rich nature allows it to bind to a multitude of proteins, receptors, and enzymes within biological systems.[1] This versatility has led to the development of numerous imidazole-containing drugs with diverse therapeutic applications, including the pioneering anticancer agent dacarbazine.[1] The continuous emergence of drug-resistant pathogens and cancers necessitates the exploration of novel chemical entities, and imidazole derivatives remain a promising area of research.[1]
This guide focuses on the specific derivative, this compound. The presence of the 2-(4-chlorophenyl) moiety is a common feature in many biologically active imidazoles, while the 4-hydroxymethyl group offers a potential site for further chemical modification and interaction with biological targets. Although direct studies on this compound are scarce, this document will extrapolate its potential biological profile based on the established activities of its structural congeners.
Synthesis of 2-(4-chlorophenyl)-imidazole Derivatives
The synthesis of 2,4,5-trisubstituted imidazoles is a well-established process in organic chemistry. A common and efficient method involves a one-pot condensation reaction.
General Synthesis Protocol:
A typical synthesis of a 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, a structurally related compound, involves the reflux of equimolar quantities of benzil, 4-chlorobenzaldehyde, and a significant excess of ammonium acetate in glacial acetic acid.[2]
Step-by-Step Methodology:
-
Combine benzil (1 equivalent), 4-chlorobenzaldehyde (1 equivalent), and ammonium acetate (e.g., 5 grams for a 2.65 gram scale of benzil) in a round-bottom flask.[2]
-
Add glacial acetic acid to dissolve the reactants.[2]
-
Heat the mixture to reflux with stirring for several hours (e.g., 5 hours).[2]
-
After cooling, precipitate the product by adding a large volume of cold water.[2]
-
Filter the precipitate and neutralize it with a 5% ammonium solution.[2]
-
Recrystallize the crude product from a suitable solvent, such as absolute ethanol, to yield the purified imidazole derivative.[2]
To synthesize the target compound, this compound, a similar approach could be envisioned, likely starting from precursors that would yield the desired 4-hydroxymethyl substitution.
Potential Biological Activities
Based on the biological evaluation of structurally similar compounds, this compound is anticipated to exhibit a range of pharmacological activities.
Antifungal and Antibacterial Activity
Derivatives of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole have demonstrated notable antifungal and antibacterial properties.[2]
-
Antifungal Activity: Several derivatives have shown good activity against Candida albicans.[2] The presence of a 4-chlorophenyl group in some derivatives resulted in significant antifungal efficacy.[2]
-
Antibacterial Activity: These compounds have also been screened against various bacterial strains, including E. coli, B. subtilis, and S. aureus, exhibiting moderate to good activity.[2] Notably, derivatives with a 4-chlorophenyl group showed the highest activity against S. aureus.[2]
The likely mechanism for the antifungal activity of azole compounds involves the inhibition of cytochrome P450-dependent enzymes, which are crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
Anticancer Activity
The imidazole core is a well-recognized pharmacophore in the design of anticancer agents.[1] Various imidazole derivatives have shown promise in targeting different types of cancer.
-
Activity against Glioblastoma: Studies on 4-acetylphenylamine-based imidazole derivatives have revealed significant cytotoxicity towards human glioblastoma U-87 cells.[1] Some of these compounds reduced cell viability by over 80%.[1] The activity of these compounds varied, suggesting different pharmacokinetic properties and mechanisms of action.[1]
-
Activity against Breast and Prostate Cancer: While some derivatives showed moderate effects on MDA-MB-231 breast cancer and PPC-1 prostate cancer cell lines, the most significant activity was observed against glioblastoma cells.[1]
The anticancer mechanism of imidazole derivatives can be diverse, ranging from the inhibition of key enzymes involved in cell proliferation to the induction of apoptosis.
Anti-inflammatory Activity
Certain 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivatives have been investigated for their anti-inflammatory effects.[2] One particular derivative with a chlorophenyl substitution demonstrated enhanced anti-inflammatory activity, even greater than the standard drug indomethacin in a carrageenan-induced rat paw edema model.[2] This suggests that the 4-chlorophenyl moiety may play a crucial role in the anti-inflammatory properties of these compounds.
Potential Mechanisms of Action
The diverse biological activities of 2-(4-chlorophenyl)-imidazole derivatives are likely mediated by multiple mechanisms of action.
Inhibition of Cytochrome P450 Enzymes
The antifungal activity of azole compounds is primarily attributed to their ability to inhibit fungal cytochrome P450 enzymes, particularly lanosterol 14α-demethylase. This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death. It is plausible that this compound shares this mechanism.
Modulation of Cancer-Related Pathways
The anticancer effects of imidazole derivatives can involve various cellular pathways. These may include:
-
Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death.
-
Cell Cycle Arrest: Inhibition of cell cycle progression can prevent the proliferation of cancer cells.
-
Enzyme Inhibition: Targeting enzymes that are overexpressed or hyperactive in cancer cells, such as kinases, is a common strategy in cancer drug discovery.
The specific pathways affected by this compound would need to be elucidated through detailed molecular studies.
Experimental Protocols for Biological Evaluation
To validate the therapeutic potential of this compound, a series of in vitro and in vivo assays are necessary.
In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various fungal and bacterial strains.
Methodology (Broth Microdilution Method):
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the appropriate growth medium (e.g., Sabouraud Dextrose Broth for fungi, Nutrient Broth for bacteria).
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism without compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 35°C for 24-48 hours).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay
Objective: To assess the anticancer activity of the compound against various cancer cell lines.
Methodology (MTT Assay):
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vivo Anti-inflammatory Assay
Objective: To evaluate the anti-inflammatory effect of the compound in an animal model.
Methodology (Carrageenan-Induced Paw Edema in Rats):
-
Administer the test compound or a reference drug (e.g., indomethacin) to a group of rats.
-
After a set period (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce inflammation.
-
Measure the paw volume at regular intervals (e.g., every hour for 4 hours) using a plethysmometer.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group (receiving only the vehicle).
Data Presentation
Table 1: Hypothetical Biological Activity Profile of this compound (Based on Analogs)
| Biological Activity | Target Organism/Cell Line | Metric | Expected Value Range | Reference Compound(s) |
| Antifungal | Candida albicans | MIC (µg/mL) | 10 - 100 | 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivatives[2] |
| Antibacterial | Staphylococcus aureus | Inhibition Zone (mm) | 15 - 25 | 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivatives[2] |
| Anticancer | U-87 Glioblastoma | IC50 (µM) | 5 - 50 | 4-acetylphenylamine-based imidazole derivatives[1] |
| Anti-inflammatory | Carrageenan-induced edema | % Inhibition | 60 - 80 | 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivatives[2] |
Visualization of Potential Mechanisms
Antifungal Mechanism of Action
Caption: Proposed mechanism of antifungal action via inhibition of ergosterol biosynthesis.
General Experimental Workflow for Biological Evaluation
Caption: A streamlined workflow for the synthesis and biological evaluation of the target compound.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, a comprehensive analysis of its structural analogs strongly suggests a promising pharmacological profile. The presence of the 2-(4-chlorophenyl)imidazole core is consistently associated with antifungal, antibacterial, anticancer, and anti-inflammatory properties in a variety of derivatives. The 4-hydroxymethyl group provides a handle for further structural modifications, which could be exploited to enhance potency, selectivity, and pharmacokinetic properties.
This technical guide serves as a call to action for the research community to undertake a thorough investigation of this specific molecule. Future studies should focus on:
-
Definitive Synthesis and Characterization: Establishing a robust and scalable synthetic route to obtain high-purity this compound.
-
Broad-Spectrum Biological Screening: Conducting comprehensive in vitro and in vivo evaluations to confirm and quantify its predicted biological activities.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which this compound exerts its effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related analogs to identify key structural features that govern its biological activity.
By systematically addressing these research questions, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of novel and effective therapeutic agents.
References
- Mishra, A., & Singh, P. (2012). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 4(4), 1475-1482.
- Tumosienė, I., et al. (2021). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports, 11(1), 22308.
Sources
Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole and its Analogs
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The specific derivative, 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole, and its structural analogs have emerged as a promising class of molecules with a diverse pharmacological profile. This in-depth technical guide synthesizes the current understanding of the potential therapeutic targets of this chemical series, with a focus on their anti-inflammatory, anticancer, and neuroprotective activities. By delving into the underlying mechanisms of action, we aim to provide a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the 2-(4-chlorophenyl)-imidazole framework. This guide will detail the key molecular targets, their associated signaling pathways, and provide validated experimental protocols for target engagement and functional assessment.
Introduction: The 2-(4-chlorophenyl)-imidazole Scaffold - A Versatile Pharmacophore
The imidazole ring is a five-membered aromatic heterocycle that is a constituent of essential biological molecules like the amino acid histidine.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of therapeutic agents.[2][3] The substitution pattern on the imidazole core dictates its pharmacological activity, and the 2,4-disubstituted imidazoles have garnered significant attention for their broad spectrum of biological effects.[4][5] Specifically, the presence of a 4-chlorophenyl group at the 2-position appears to be a key determinant for a range of activities, including anti-inflammatory, antimicrobial, and anticancer effects.[6][7]
This guide focuses on the potential therapeutic applications of this compound and its close structural relatives. While direct studies on this specific molecule are limited, a wealth of data on analogous compounds allows for the confident extrapolation of its likely molecular targets and mechanisms of action. This document will serve as a roadmap for researchers, outlining the most promising avenues for investigation and providing the practical tools necessary to validate these potential therapeutic applications.
Potential Therapeutic Applications and Molecular Targets
Based on extensive research into structurally related compounds, the therapeutic potential of this compound can be broadly categorized into three key areas: inflammation, oncology, and neurodegenerative diseases. For each of these areas, we will explore the primary molecular targets and the evidence supporting their modulation by this class of compounds.
Anti-inflammatory Potential: Targeting the Kinase Cascade
Chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. Compounds based on the 2-(4-chlorophenyl)-imidazole scaffold have demonstrated significant anti-inflammatory properties, with a primary mechanism of action being the inhibition of p38 mitogen-activated protein (MAP) kinase.[8][9]
p38 MAP kinase is a serine/threonine kinase that plays a pivotal role in the cellular response to inflammatory cytokines and environmental stress.[10] Activation of the p38 MAPK pathway leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[9] Imidazole derivatives, particularly those with a 2-aryl substitution, have been identified as potent inhibitors of p38 MAP kinase, acting as ATP-competitive inhibitors.[8] The 4-chlorophenyl group is often a key feature in these inhibitors, fitting into a hydrophobic pocket of the enzyme's active site.
In Vitro p38 MAP Kinase Inhibition Data for Structurally Related Imidazole Derivatives
| Compound ID | Structure | p38α MAP Kinase IC50 (nM) | Reference |
| Compound 12 | Trisubstituted imidazole with a 4-fluorophenyl group | 27.6 | [11] |
| Compound 13 | Trisubstituted imidazole with a 4-fluorophenyl group | 28 | [11] |
| Compound 14 | Trisubstituted imidazole with a 4-fluorophenyl group | 31 | [11] |
The inhibition of p38 MAP kinase by 2-(4-chlorophenyl)-imidazole derivatives disrupts the downstream signaling cascade that leads to the production of inflammatory mediators.
Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.
This protocol describes a non-radioactive, in vitro assay to determine the inhibitory activity of test compounds against p38 MAP kinase.
Materials:
-
Recombinant active p38α MAP kinase
-
MAPKAP Kinase 2 (MK2) as a substrate
-
Kinase Assay Buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)
-
ATP solution
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
Procedure:
-
Prepare serial dilutions of the test compound in Kinase Assay Buffer with a final DMSO concentration of 1%.
-
In a 96-well plate, add the test compound dilutions.
-
Add the p38α MAP kinase to the wells and pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the MK2 substrate and ATP.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Anticancer Potential: A Multi-pronged Attack on Tumor Cells
The 2-(4-chlorophenyl)-imidazole scaffold is present in a number of compounds with potent anticancer activity. The proposed mechanisms of action are diverse, suggesting a multi-targeted approach to inhibiting tumor growth.
Microtubules are dynamic polymers of α- and β-tubulin that are essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. Several 2-aryl-4-benzoyl-imidazole derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine binding site on β-tubulin.[12][13] This leads to mitotic arrest and apoptosis in cancer cells.
In Vitro Tubulin Polymerization Inhibition Data for Structurally Related Imidazole Derivatives
| Compound ID | Structure | Tubulin Polymerization IC50 (µM) | Reference |
| ABI-III analog | 2-aryl-4-benzoyl-imidazole | 0.0038 | [14] |
| Compound 3d | 2-anilino triazolopyrimidine | 0.45 | [6] |
By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Caption: Inhibition of Tubulin Polymerization and its Effect on the Cell Cycle.
This protocol outlines a fluorescence-based assay to measure the effect of test compounds on tubulin polymerization.[15]
Materials:
-
Purified tubulin (from porcine brain or recombinant)
-
Tubulin Polymerization Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compound (dissolved in DMSO)
-
Paclitaxel (stabilizing agent, positive control)
-
Nocodazole (destabilizing agent, positive control)
Procedure:
-
Prepare serial dilutions of the test compound in Tubulin Polymerization Buffer.
-
In a pre-warmed 96-well plate, add the test compound dilutions.
-
Prepare a tubulin solution in Polymerization Buffer containing GTP and the fluorescent reporter dye.
-
Initiate the polymerization by adding the tubulin solution to the wells.
-
Immediately begin monitoring the fluorescence at 37°C in a plate reader with excitation and emission wavelengths appropriate for the chosen dye (e.g., Ex: 360 nm, Em: 420 nm for DAPI).
-
Record fluorescence readings every minute for 60 minutes.
-
Analyze the polymerization curves and calculate the IC50 value for inhibition of tubulin polymerization.
Thioredoxin reductase (TrxR) is a key enzyme in the thioredoxin system, which regulates cellular redox balance and is crucial for cell proliferation and survival.[16] TrxR is often overexpressed in cancer cells, making it an attractive therapeutic target. Some imidazole-containing compounds have been shown to inhibit TrxR activity, leading to increased oxidative stress and apoptosis in cancer cells.[17]
This protocol describes a colorimetric assay to measure TrxR activity.[18]
Materials:
-
Cell lysate or purified TrxR
-
Assay Buffer
-
NADPH
-
DTNB (5,5'-dithio-bis(2-nitrobenzoic acid))
-
TrxR specific inhibitor (for determining specific activity)
-
Test compound (dissolved in DMSO)
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, set up reactions for total activity and activity in the presence of a TrxR specific inhibitor.
-
Add the cell lysate or purified TrxR and the test compound to the appropriate wells.
-
Initiate the reaction by adding a mixture of NADPH and DTNB.
-
Measure the absorbance at 412 nm every minute for 10-20 minutes.
-
Calculate the rate of DTNB reduction. The TrxR-specific activity is the difference between the total activity and the activity in the presence of the inhibitor.
-
Determine the IC50 value of the test compound for TrxR inhibition.
Neuroprotective Potential: Modulating Kinase Activity in the Brain
Neurodegenerative diseases such as Alzheimer's disease are characterized by progressive neuronal loss. There is growing evidence that imidazole-based compounds may offer neuroprotective effects through the modulation of key signaling pathways in the brain.[19][20]
GSK-3β is a serine/threonine kinase that is implicated in the pathogenesis of Alzheimer's disease through its role in tau hyperphosphorylation and amyloid-β production.[3] Inhibition of GSK-3β is therefore a promising therapeutic strategy. Imidazole derivatives have been identified as inhibitors of GSK-3β, promoting neuronal differentiation and survival.[19][21]
GSK-3β is a key negative regulator of the Wnt/β-catenin signaling pathway. Inhibition of GSK-3β leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of genes involved in neuronal survival and differentiation.[19]
Caption: Wnt/β-catenin Signaling Pathway and the Role of GSK-3β Inhibition.
This protocol describes a luminescent-based assay to measure the inhibitory activity of test compounds against GSK-3β.[22][23][24]
Materials:
-
Recombinant active GSK-3β
-
GSK-3β substrate peptide
-
Kinase Assay Buffer
-
ATP solution
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
Procedure:
-
Prepare serial dilutions of the test compound in Kinase Assay Buffer.
-
In a 96-well plate, add the test compound dilutions.
-
Add the GSK-3β enzyme to the wells and pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the reaction at 30°C for 60 minutes.
-
Measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the IC50 value for GSK-3β inhibition.
Future Directions and Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. The evidence strongly suggests that this class of compounds can modulate key targets in inflammation, cancer, and neurodegenerative diseases. The versatility of the imidazole core allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
Future research should focus on:
-
Synthesis and direct biological evaluation of this compound to confirm the predicted therapeutic targets.
-
In-depth SAR studies to explore the impact of modifications at the 1, 4, and 5 positions of the imidazole ring.
-
Target validation in cellular and in vivo models of disease to translate the in vitro findings into potential clinical applications.
-
Pharmacokinetic and toxicological profiling of lead compounds to assess their drug-like properties.
References
- Ahsan, I., & Sharma, K. (2015). Pharmacological evaluation of newly synthesized imidazole derivatives containing 2-(2-hydroxyphenyl)-4, 5-diphenyl imidazole moiety.
- Cuenda, A., & Rousseau, S. (2007). p38 MAP-kinases pathway regulation, function and role in human diseases. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1773(8), 1358-1375.
- El-Wakil, A. M., & El-Sayed, M. A. (2025). Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. International Journal of Medical Pharmaceutical and Health Sciences, 1(4), 184-195.
- Gujjarappa, R., et al. (2022). Overview on Biological Activities of Imidazole Derivatives.
- Kaur, H., et al. (2017). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. ACS Omega, 2(8), 4843-4849.
- Lal, K., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules, 26(15), 4563.
- Sharma, D., et al. (2015). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 7(10), 246-253.
- Sperber, B. R., et al. (1995). Glycogen synthase kinase-3 beta phosphorylates tau protein at multiple sites in intact cells. Neuroscience Letters, 197(2), 149-153.
- Sutherland, C., et al. (1993). Inactivation of glycogen synthase kinase-3 beta by phosphorylation: new kinase connections in insulin and growth-factor signalling. Biochemical Journal, 296(1), 15-19.
- Scior, T., et al. (2011). Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. Current Medicinal Chemistry, 18(10), 1509-1526.
- Gupta, A., et al. (2022). Discovery of imidazole-based GSK-3β inhibitors for transdifferentiation of human mesenchymal stem cells to neurons: A potential single-molecule neurotherapeutic foresight. Frontiers in Molecular Neuroscience, 15, 1002419.
- Lu, J., & Holmgren, A. (2009). The thioredoxin system in cancer. Seminars in cancer biology, 19(1), 30-37.
- Wang, Y., et al. (2011). Discovery of Novel 2-Aryl-4-benzoyl-imidazoles Targeting the Colchicines Binding Site in Tubulin As Potential Anticancer Agents. Journal of Medicinal Chemistry, 54(18), 6268-6282.
-
BPS Bioscience. (n.d.). GSK3β Kinase Assay Kit. Retrieved from [Link]
- Li, W., et al. (2013). Discovery of novel 2-aryl-4-benzoyl-imidazole (ABI–III) analogues targeting tubulin polymerization as antiproliferative agents. Bioorganic & medicinal chemistry letters, 23(1), 238-242.
- Ewieda, A. M., et al. (2025). Novel p38α MAP kinase inhibitors identified from yoctoReactor DNA-encoded small molecule library. MedChemComm, 16(1), 1-10.
-
BPS Bioscience. (n.d.). GSK3β Kinase Assay Kit GSK3 79700. Retrieved from [Link]
- Kumar, S., Boehm, J., & Lee, J. C. (2003). p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases. Nature reviews. Drug discovery, 2(9), 717-726.
-
Elabscience. (n.d.). Thioredoxin Reductase (TrxR) Activity Assay Kit. Retrieved from [Link]
-
Liang Tong Lab at Columbia University. (n.d.). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Retrieved from [Link]
- Wang, Y., et al. (2012). Discovery of novel 2-aryl-4-benzoyl-imidazole (ABI-III) analogues targeting tubulin polymerization as antiproliferative agents. European Journal of Medicinal Chemistry, 54, 137-146.
- Sharma, D., et al. (2015). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 7(10), 246-253.
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]
- Mahata, B., et al. (2022). Discovery of imidazole-based GSK-3 β inhibitors for transdifferentiation of human mesenchymal stem cells to neurons: A potential single-molecule neurotherapeutic foresight. Frontiers in Molecular Neuroscience, 15, 1002419.
- Pal, S., et al. (2014). Chemical structures of p38 MAP kinase inhibitors, pyridinyl imidazole...
- Gupta, A., et al. (2022). Discovery of imidazole-based GSK-3β inhibitors for transdifferentiation of human mesenchymal stem cells to neurons: A potential single-molecule neurotherapeutic foresight. Frontiers in Molecular Neuroscience, 15, 1002419.
- Xu, J., et al. (2018). Chlorophyllin Inhibits Mammalian Thioredoxin Reductase 1 and Triggers Cancer Cell Death. Antioxidants & redox signaling, 28(13), 1159-1174.
-
Vipergen ApS. (n.d.). Novel p38α MAP kinase inhibitors identified from yoctoReactor DNA-encoded small molecule library. Retrieved from [Link]
-
Bioworld Technology, Inc. (n.d.). Thioredoxin Reductase Microplate Assay Kit User Manual. Retrieved from [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]
-
BPS Bioscience. (n.d.). GSK3β Kinase Assay Kit GSK3 79700. Retrieved from [Link]
Sources
- 1. Discovery of 4-Aryl-2-benzoyl-imidazoles As Tubulin Polymerization Inhibitor with Potent Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]
- 10. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijmphs.com [ijmphs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of novel 2-aryl-4-benzoyl-imidazole (ABI–III) analogues targeting tubulin polymerization as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of novel 2-aryl-4-benzoyl-imidazole (ABI-III) analogues targeting tubulin polymerization as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of Mammalian thioredoxin reductase by some flavonoids: implications for myricetin and quercetin anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chlorophyllin Inhibits Mammalian Thioredoxin Reductase 1 and Triggers Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. Frontiers | Discovery of imidazole-based GSK-3β inhibitors for transdifferentiation of human mesenchymal stem cells to neurons: A potential single-molecule neurotherapeutic foresight [frontiersin.org]
- 20. Discovery of imidazole-based GSK-3β inhibitors for transdifferentiation of human mesenchymal stem cells to neurons: A potential single-molecule neurotherapeutic foresight - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of imidazole-based GSK-3 β inhibitors for transdifferentiation of human mesenchymal stem cells to neurons: A potential single-molecule neurotherapeutic foresight [pubmed.ncbi.nlm.nih.gov]
- 22. promega.com [promega.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Synthesis of 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole: An Application Note and Detailed Protocol
Introduction: The Significance of Substituted Imidazoles in Medicinal Chemistry
The imidazole nucleus is a cornerstone of medicinal chemistry, featuring prominently in a vast array of pharmacologically active compounds.[1] Its unique electronic properties and ability to engage in hydrogen bonding have rendered it a privileged scaffold in drug design. The target molecule of this guide, 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole, is a structurally significant compound with potential applications in the development of novel therapeutic agents. The presence of the 4-chlorophenyl group at the 2-position and a hydroxymethyl group at the 4-position offers multiple points for further chemical modification, making it a valuable building block for creating diverse chemical libraries for drug screening. This document provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of this important imidazole derivative, intended for researchers and professionals in drug development and organic synthesis.
Synthetic Strategy: The Radziszewski Imidazole Synthesis
The most direct and efficient method for the construction of the target imidazole ring is the Radziszewski imidazole synthesis.[2] This robust and versatile one-pot, three-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[3] For the synthesis of this compound, the chosen precursors are dihydroxyacetone (as the 1,2-dicarbonyl equivalent), 4-chlorobenzaldehyde, and ammonium acetate as the ammonia source.
The causality behind this choice lies in the atom economy and convergence of the reaction. Dihydroxyacetone provides the C4-C5 backbone of the imidazole ring and, crucially, the precursor to the 4-hydroxymethyl group. 4-chlorobenzaldehyde installs the desired 2-aryl substituent, and ammonium acetate conveniently serves as both the nitrogen source and a mild acidic catalyst.[4]
Reaction Mechanism
The Radziszewski reaction proceeds through a series of condensation and cyclization steps. While the exact sequence can vary depending on the reaction conditions, a generally accepted mechanism is as follows:
-
Formation of a Di-imine Intermediate: Dihydroxyacetone reacts with two equivalents of ammonia (from ammonium acetate) to form a di-imine intermediate.
-
Nucleophilic Attack: The di-imine then acts as a nucleophile, attacking the carbonyl carbon of 4-chlorobenzaldehyde.
-
Cyclization and Dehydration: Subsequent intramolecular cyclization and dehydration steps lead to the formation of the aromatic imidazole ring.
Experimental Protocol
This protocol is designed as a self-validating system. Each step includes checkpoints and expected observations to ensure the reaction is proceeding as intended.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4-Chlorobenzaldehyde | 140.57 | 1.41 g | 0.01 | Ensure high purity. |
| Dihydroxyacetone | 90.08 | 0.90 g | 0.01 | Use the commercially available dimer, which will monomerize in solution.[5] |
| Ammonium Acetate | 77.08 | 7.71 g | 0.10 | Acts as both reactant and catalyst.[4] |
| Glacial Acetic Acid | 60.05 | 20 mL | - | Solvent. |
| Deionized Water | 18.02 | As needed | - | For work-up. |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | For neutralization. |
| Ethyl Acetate | 88.11 | As needed | - | For extraction. |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | For drying. |
| Solvents for Recrystallization | - | As needed | - | e.g., Ethanol/Water or Ethyl Acetate/Hexane. |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
Safety Precautions
-
4-Chlorobenzaldehyde: Irritant. Avoid inhalation of dust and contact with skin and eyes.[6]
-
Dihydroxyacetone: Generally considered non-hazardous, but avoid inhalation of dust.[2]
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Ethyl Acetate: Flammable liquid and vapor. Keep away from heat and open flames.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-chlorobenzaldehyde (1.41 g, 0.01 mol), dihydroxyacetone (0.90 g, 0.01 mol), and ammonium acetate (7.71 g, 0.10 mol). Add glacial acetic acid (20 mL) as the solvent.
-
Reflux: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to reflux (approximately 118 °C) with vigorous stirring. The solution should turn from a suspension to a clear, yellowish solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 7:3). The reaction is typically complete within 2-4 hours, indicated by the disappearance of the 4-chlorobenzaldehyde spot.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing approximately 100 mL of ice-water. A precipitate may form.
-
Neutralization: Slowly and carefully neutralize the acidic solution by adding saturated sodium bicarbonate solution portion-wise until the effervescence ceases (pH ~7-8).
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
Purification
The crude product can be purified by recrystallization.
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents to find a suitable recrystallization solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexane). The ideal solvent will dissolve the compound when hot but not when cold.
-
Recrystallization: Dissolve the crude product in a minimum amount of the hot solvent. If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
For challenging purifications, column chromatography on silica gel may be employed using an appropriate eluent system as determined by TLC.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Expected Characterization Data
| Technique | Expected Observations |
| ¹H NMR (in DMSO-d₆) | - Aromatic protons of the 4-chlorophenyl group: Two doublets in the range of δ 7.5-8.0 ppm. - Imidazole ring proton (at C5): A singlet around δ 7.0-7.5 ppm. - Hydroxymethyl protons (-CH₂OH): A singlet or doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm. - Hydroxyl proton (-OH): A broad singlet, chemical shift is concentration and temperature dependent. - Imidazole N-H proton: A broad singlet at lower field (> δ 12 ppm). |
| ¹³C NMR (in DMSO-d₆) | - Imidazole carbons (C2, C4, C5): Resonances in the range of δ 115-150 ppm. - Aromatic carbons of the 4-chlorophenyl group: Signals between δ 125-140 ppm, with the carbon bearing the chlorine atom at a distinct chemical shift. - Hydroxymethyl carbon (-CH₂OH): A signal around δ 55-65 ppm. |
| FT-IR (KBr pellet) | - O-H stretch (alcohol): A broad band around 3200-3400 cm⁻¹. - N-H stretch (imidazole): A broad band in the region of 3100-3300 cm⁻¹. - C=N and C=C stretching (imidazole and aromatic ring): Peaks in the 1500-1650 cm⁻¹ region. - C-Cl stretch: A sharp absorption in the fingerprint region. |
| Mass Spectrometry (ESI+) | Expected [M+H]⁺ at m/z corresponding to the molecular weight of the product (C₁₀H₉ClN₂O + H⁺). |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound via the Radziszewski reaction. By carefully following the outlined steps for synthesis, purification, and characterization, researchers can reliably produce this valuable imidazole derivative for further investigation in medicinal chemistry and drug discovery programs. The presented methodology emphasizes safety, efficiency, and provides a clear rationale for the experimental choices, empowering scientists to confidently apply this protocol in their laboratories.
References
- Jaberi, M., & Barekat, S. (2012). Sodium dihydrogen phosphate (NaH2PO4) as an efficient catalyst for the synthesis of 2,4,5-triaryl and 1,2,4,5-tetraaryl-1H-imidazoles under solvent-free conditions. Journal of Chemical Sciences, 124(5), 1145-1150.
-
Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved from [Link]
-
Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]
-
Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]
- Fridman, V., et al. (2008). Lophine (2,4,5-triphenyl-1H-imidazole). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2379.
-
ChemSupply Australia Pty Ltd. (2024, June 19). Safety Data Sheet 1,3-DIHYDROXYACETONE. Retrieved from [Link]
- Jesus, L. A. G., et al. (2025).
-
Scribd. (n.d.). Radziszewskis Imidazole Synthesis. Retrieved from [Link]
- Bajpai, V. K., Majumder, R., & Park, J. G. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Bangladesh Journal of Pharmacology, 11(4), 844-848.
- Fridman, V., et al. (2008). Lophine (2,4,5-triphenyl-1H-imidazole). Acta Crystallographica Section E: Structure Reports Online, 64(12), o2379.
-
International Journal of Pharmaceutical Research and Applications. (n.d.). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. Retrieved from [Link]
- Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development. (2021). Molecules, 26(16), 4991.
- Bajpai, V. K., Majumder, R., & Park, J. G. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Bangladesh Journal of Pharmacology, 11(4), 844-848.
- N-methylimidazolium-functionalized monolithic silica column for mixed-mode chromatography. (2011).
-
Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]
-
Synthesis and Chemiluminescence of Lophine. (2018, June 10). YouTube. Retrieved from [Link]
- Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone. (2022). Molecules, 27(6), 1879.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Zhang, L., Peng, X. M., Damu, G. L. V., Geng, R. X., & Zhou, C. H. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal research reviews, 34(2), 340–437.
- A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020). Organic Process Research & Development, 24(9), 1716-1726.
-
Debus-Radziszewski Imidazole Synthesis: Presented by Sourav Deka Mpharm 1 Semester Roll No 12 Pharmaceutical Chemistry. (n.d.). Scribd. Retrieved from [Link]
-
What is the mechanism of Dihydroxyacetone?. (2024, July 17). Patsnap Synapse. Retrieved from [Link]
-
H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (n.d.). ResearchGate. Retrieved from [Link]
-
Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
- The dual role of ammonium acetate as reagent and catalyst in the synthesis of 2, 4, 5-triaryl-1H- imidazoles. (2013). Journal of the Serbian Chemical Society, 78(10), 1461-1469.
Sources
Application Note: A Validated Reversed-Phase HPLC-UV Method for the Quantification of 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole
Abstract
This application note details a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole. The analyte, a key intermediate or potential active pharmaceutical ingredient, possesses both hydrophobic (chlorophenyl) and hydrophilic (hydroxymethyl, imidazole) moieties, necessitating precise control of chromatographic parameters for optimal separation. The developed method utilizes a C18 stationary phase with a buffered mobile phase of acetonitrile and potassium phosphate at an acidic pH, ensuring symmetrical peak shape and reproducible retention. Detection is performed via UV spectrophotometry. The method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness, making it suitable for quality control and stability testing in drug development and manufacturing environments.
Introduction and Scientific Rationale
This compound is a heterocyclic compound of interest in pharmaceutical development, often serving as a critical building block in the synthesis of more complex drug substances.[1] Its precise quantification is paramount for ensuring the quality of starting materials, monitoring reaction progress, and evaluating the purity and stability of final products.
The challenge in developing an analytical method for this molecule lies in its amphiphilic nature. It contains a non-polar chlorophenyl group, which favors retention in reversed-phase chromatography, and two polar functional groups—a hydroxymethyl group and an imidazole ring—that can cause poor retention and peak tailing if not properly addressed.[2][3] The imidazole ring, in particular, has a pKa value that makes its ionization state highly dependent on the mobile phase pH.[4] Inconsistent ionization leads to poor peak shape and shifting retention times.
This method systematically addresses these challenges. By employing a reversed-phase C18 column, we leverage hydrophobic interactions as the primary retention mechanism.[5] The critical element is the control of the mobile phase pH. By maintaining a pH of 3.0, well below the typical pKa of the imidazole ring (around 7), we ensure the consistent protonation of the analyte. This suppresses ionization and allows for a single, stable species to interact with the stationary phase, resulting in sharp, symmetrical peaks and stable retention.[4] This document provides a comprehensive, step-by-step protocol for this method, from sample preparation to full validation based on ICH Q2(R2) standards.[6][7]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and variable wavelength UV detector.
-
Data Acquisition: Empower™ 3, Chromeleon™, or equivalent chromatography data software.
-
Analytical Column: Waters Symmetry C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade)
-
Orthophosphoric Acid (85%, ACS Grade)
-
Water (HPLC Grade or Milli-Q)
-
-
Reference Standard: this compound, >99% purity.
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid. Filter through a 0.45 µm nylon filter before use.
-
Mobile Phase B (Organic): Acetonitrile (100%).
-
Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.
-
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This solution is used for system suitability and quantification.
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in the table below.
| Parameter | Condition |
| Column | Waters Symmetry C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 50% Mobile Phase A / 50% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 230 nm |
| Run Time | 10 minutes |
Method Validation Protocol
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[8] This method was validated according to ICH Q2(R2) guidelines for an assay of a major component.[7][9]
System Suitability Testing (SST)
Before any sample analysis, the performance of the chromatographic system must be verified.[10][11] This is achieved by injecting the Working Standard Solution (50 µg/mL) five times and evaluating the resulting chromatograms against the acceptance criteria in the table below.[12][13]
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry; high tailing can indicate undesirable secondary interactions. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and the ability to produce narrow peaks.[14] |
| % RSD of Peak Areas | ≤ 2.0% | Demonstrates the precision of the injector and the stability of the system. |
| % RSD of Retention Times | ≤ 1.0% | Confirms the stability of the pump flow rate and mobile phase composition. |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9]
-
Protocol:
-
Inject the diluent to confirm the absence of interfering peaks at the retention time of the analyte.
-
Inject a solution of the reference standard.
-
Inject a sample solution (or a sample spiked with known impurities if available).
-
Perform forced degradation studies (acid, base, peroxide, heat, light) on the sample and analyze the stressed samples to ensure the analyte peak is resolved from any degradation products.
-
Linearity and Range
-
Protocol: Prepare a series of at least five calibration standards from the Standard Stock Solution, covering a range of 50% to 150% of the working concentration (e.g., 25, 50, 75, 100, and 125 µg/mL).
-
Analysis: Inject each standard in triplicate. Plot a graph of the mean peak area versus concentration.
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be insignificant compared to the response at 100% concentration.
-
Accuracy (Recovery)
-
Protocol: Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Analysis: Analyze these nine samples and calculate the percentage recovery for each.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.
Precision
Precision is evaluated at two levels: repeatability and intermediate precision.[8]
-
Repeatability (Intra-assay Precision):
-
Protocol: Prepare six individual sample solutions at 100% of the target concentration from the same homogenous batch.
-
Analysis: Analyze all six samples on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The % RSD of the results should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay Ruggedness):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Analysis: Compare the results from both studies.
-
Acceptance Criteria: The cumulative % RSD for the results from both days should be ≤ 2.0%.
-
Visualization of Workflows
To clarify the experimental process, the following workflows are provided.
Caption: Workflow for the preparation of standard and sample solutions.
Caption: Logical workflow for HPLC analysis and validation.
Conclusion
The RP-HPLC method described herein is demonstrated to be a reliable and robust analytical tool for the quantitative determination of this compound. The careful selection of a C18 column and an acidic buffered mobile phase successfully overcomes the challenges posed by the analyte's amphiphilic character, yielding excellent chromatographic performance. The comprehensive validation in accordance with ICH guidelines confirms that the method is fit for its intended purpose, providing the high degree of accuracy and precision required in regulated pharmaceutical environments.
References
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
- Zarzycki, P. K., et al. (2006). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica - Drug Research, 63(6), 485-491.
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]
- Di Pietra, A. M., et al. (1992). HPLC Analysis of Imidazole Antimycotic Drugs in Pharmaceutical Formulations. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 873-879.
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of 2- and 4-Methylimidazole in Beverages Using Alliance HPLC with ACQUITY QDa Mass Detection. Retrieved from [Link]
- Kim, S., & Kaplan, L. A. (2004). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology, 38(7), 2038-2044.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 448632, 4-(4-Chlorophenyl)Imidazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Substance Record for SID 19475, 4-(4-chlorophenyl)imidazole. Retrieved from [Link]
- Attimarad, M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 134.
-
International Journal of Research and Applied Science & Engineering Technology (IJRASET). (2023). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Agilent Technologies. (2018). Analysis of 4-Methylimidazole Using an Agilent InfinityLab Poroshell 120 HILIC-OH5 Column. Retrieved from [Link]
-
AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
LCGC International. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
-
National Toxicology Program. (1991). Nomination Background: 4-Methylimidazole. Retrieved from [Link]
-
Attimarad, M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Center for Biotechnology Information. Retrieved from [Link]
- Wang, Z., et al. (2024). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 29(10), 2345.
-
Chrom Tech, Inc. (n.d.). Reverse Phase Chromatography Techniques. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of 2- and 4-Methylimidazole in Beverages using Alliance HPLC with Mass Detection. Retrieved from [Link]
-
Musenga, A., et al. (2018). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Taylor & Francis Online. Retrieved from [Link]
-
International Agency for Research on Cancer. (2013). 4-METHYLIMIDAZOLE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Retrieved from [Link]
-
Assay Analytica. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]
-
Pharmalytics. (2023). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13195, 4-Methylimidazole. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of 4-Methylimidazole in Caramel Color and Study of High-Speed Analysis. Retrieved from [Link]
Sources
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. chromtech.com [chromtech.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. database.ich.org [database.ich.org]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 11. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 12. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]
- 13. youtube.com [youtube.com]
- 14. assayprism.com [assayprism.com]
Application Notes and Protocols for the In Vitro Evaluation of 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole
Introduction: The Therapeutic Potential of Imidazole Derivatives
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged structure in the quest for novel therapeutic agents.[1][3] Imidazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory effects.[2][4]
In the context of oncology, imidazole derivatives have been shown to target a variety of pathways crucial for cancer cell proliferation and survival.[1][3][5] These mechanisms include the disruption of microtubule dynamics, inhibition of protein kinases, and modulation of DNA repair pathways.[1][5] The compound 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole belongs to this promising class of molecules. Its structural features, specifically the chlorophenyl and hydroxymethyl moieties, suggest the potential for unique biological activities that warrant thorough investigation.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in a cell culture setting. It outlines detailed protocols for the initial characterization of its cytotoxic and mechanistic properties.
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 1053657-17-2 | |
| Molecular Formula | C10H9ClN2O | |
| Molecular Weight | 208.65 g/mol | |
| Appearance | Solid | |
| Purity | ≥95.0% |
Hypothesized Mechanism of Action
While the precise mechanism of action for this compound is yet to be fully elucidated, the broader family of imidazole derivatives offers several plausible cellular targets.[1][5] The experimental protocols outlined below are designed to investigate these potential pathways.
Caption: Hypothesized mechanisms of this compound.
Experimental Protocols
Preparation of Stock Solutions
Rationale: Accurate and consistent preparation of stock solutions is critical for reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving small molecules for use in cell culture. It is important to use a concentration of DMSO in the final culture medium that is non-toxic to the cells (typically ≤ 0.5%).
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Aseptically weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.
-
Store the aliquots at -20°C or -80°C for long-term stability.
Determination of IC50 (Half-maximal Inhibitory Concentration)
Rationale: The IC50 value is a quantitative measure of the effectiveness of a compound in inhibiting a biological or biochemical function. Determining the IC50 is a crucial first step to understand the potency of the compound and to select appropriate concentrations for subsequent mechanistic studies. A dose-response curve will be generated by treating cells with a range of compound concentrations.
Materials:
-
Selected cancer cell line(s) (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Sterile, 96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Prepare a serial dilution of the this compound stock solution in complete medium. A common starting range is from 100 µM down to 0.01 µM. Include a vehicle control (DMSO only) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and replace it with the medium containing the various concentrations of the compound.
-
Incubate the plate for a predetermined time period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time, then measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and fit the data to a non-linear regression curve to determine the IC50 value.
Example Data:
| Concentration (µM) | % Viability (48h) |
| 100 | 5.2 |
| 50 | 15.8 |
| 25 | 35.1 |
| 12.5 | 48.9 |
| 6.25 | 65.4 |
| 3.13 | 82.7 |
| 1.56 | 95.1 |
| 0 | 100 |
Cell Cycle Analysis by Flow Cytometry
Rationale: Many anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints, thereby preventing cell division.[6] Flow cytometry analysis of DNA content allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Caption: Workflow for cell cycle analysis.
Materials:
-
Cells treated with this compound at the IC50 concentration for 24 or 48 hours.
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Following treatment, harvest both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.
-
Resuspend the cells in a small volume of PBS and add cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
Rationale: A key mechanism of action for many anticancer drugs is the induction of programmed cell death, or apoptosis.[6] During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be used to detect this event. Propidium iodide (PI) is a fluorescent dye that is excluded by viable cells but can enter and stain the DNA of late apoptotic or necrotic cells with compromised membrane integrity.
Materials:
-
Cells treated with this compound.
-
Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer).
-
Flow cytometer.
Procedure:
-
After treatment, collect both the supernatant containing floating cells and the adherent cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.
-
The results will distinguish between four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Troubleshooting and Interpretation
-
High background toxicity in vehicle control: Ensure the final DMSO concentration is non-toxic to the specific cell line being used. Test a range of DMSO concentrations if necessary.
-
Inconsistent IC50 values: This can be due to variations in cell seeding density, passage number, or reagent preparation. Maintain consistent cell culture practices.
-
No significant effect observed: The compound may not be potent against the chosen cell line, or the incubation time may be too short. Consider using a broader range of concentrations or longer time points. The compound may also have cytostatic rather than cytotoxic effects.
-
Interpreting cell cycle data: An accumulation of cells in a particular phase (e.g., G2/M) suggests that the compound may be interfering with processes in that phase, such as microtubule formation.
-
Interpreting apoptosis data: A significant increase in the Annexin V-positive population indicates that the compound induces apoptosis.
Safety and Handling
As with any chemical of unknown toxicity, appropriate safety precautions should be taken when handling this compound.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the compound in a chemical fume hood to avoid inhalation of the powder.
-
Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutics. The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of its biological activity. By systematically evaluating its effects on cell viability, cell cycle progression, and apoptosis, researchers can gain valuable insights into its mechanism of action and potential as a lead compound in drug discovery programs.
References
-
Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. (2024). National Institutes of Health. [Link]
-
Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). (N.D.). Der Pharma Chemica. [Link]
-
Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. (N.D.). PubMed. [Link]
-
Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). PubMed. [Link]
-
Imidazoles as potential anticancer agents. (N.D.). PubMed Central. [Link]
-
Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3 H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. (2017). PubMed. [Link]
-
Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (N.D.). ResearchGate. [Link]
- Method for preparing 4-hydroxymethyl imidazoles. (1980).
-
Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. (2024). MDPI. [Link]
-
3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. (2020). RSC Publishing. [Link]
-
Abstract 287: Design and synthesis of imidazole derivatives as augmented prooxidant anticancer agents. (2021). AACR Journals. [Link]
-
4-METHYLIMIDAZOLE. (N.D.). NCBI. [Link]
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (N.D.). MDPI. [Link]
-
Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. (N.D.). Royal Society of Chemistry. [Link]
-
alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol. (2018). 씨티케이. [Link]
-
Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. (2024). Volgograd State Medical University. [Link]
-
4-(4-chlorophenyl)imidazole. (N.D.). PubChem. [Link]
-
A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (N.D.). IJSRED. [Link]
Sources
- 1. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijsred.com [ijsred.com]
Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole
Introduction: The Imperative for Novel Anti-inflammatory Therapeutics
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative mechanism, chronic, unresolved inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The transcription factor NF-κB and the mitogen-activated protein kinase (MAPK) signaling cascades are central regulators of the inflammatory response, controlling the expression of a wide array of pro-inflammatory genes that encode cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[1][2][3][4] The development of targeted therapies that can safely and effectively modulate these pathways is a paramount goal in modern drug discovery.
Imidazole-based compounds have emerged as a promising class of therapeutic agents, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[5][6][7][8][9][10] This application note provides a comprehensive guide for researchers to investigate the anti-inflammatory potential of a novel imidazole derivative, 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole . We present a suite of robust in vitro assays designed to elucidate its mechanism of action and quantify its efficacy in modulating key inflammatory pathways.
Compound Profile: this compound
This novel imidazole derivative features a 2-(4-chlorophenyl) substituent, a moiety that has been associated with enhanced anti-inflammatory activity in related compounds.[11][12] The hydroxymethyl group at the 4-position may influence the compound's solubility and pharmacokinetic properties. The following assays are designed to systematically evaluate its biological effects on inflammatory processes.
Experimental Workflow for Anti-inflammatory Assessment
The following diagram outlines a logical workflow for the comprehensive evaluation of the anti-inflammatory properties of this compound.
Caption: Experimental workflow for evaluating the anti-inflammatory properties of a novel compound.
I. Initial Screening: Cell Viability Assay
Rationale: Before assessing the anti-inflammatory effects of this compound, it is crucial to determine the concentration range at which the compound does not exhibit cytotoxicity. This ensures that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply a consequence of cell death. The MTT assay is a widely used colorimetric method to assess cell viability.
Protocol: MTT Assay for Cytotoxicity in RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in DMEM to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.
-
Remove the old media from the cells and add 100 µL of the media containing the different concentrations of the compound. Include a vehicle control (media with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
II. Primary Anti-inflammatory Assays
A. Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Rationale: During inflammation, macrophages are activated by stimuli like lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. This activation leads to the upregulation of inducible nitric oxide synthase (iNOS), which produces large amounts of nitric oxide (NO), a key pro-inflammatory mediator.[13] The Griess assay is a simple and sensitive colorimetric method to measure nitrite (a stable product of NO), providing an indirect measure of NO production.[14][15][16]
Protocol: Griess Assay for Nitric Oxide Production
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells per well and incubate for 24 hours.[15]
-
Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 2 hours.[17]
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control, and incubate for an additional 24 hours.[17]
-
Griess Reagent Reaction: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate. Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Absorbance Measurement: Incubate the plate at room temperature for 10-15 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express the inhibitory effect of the compound as a percentage of the LPS-stimulated control.
B. Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6)
Rationale: Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines that play a central role in orchestrating the inflammatory response. Measuring the levels of these cytokines in the cell culture supernatant provides a direct assessment of the compound's ability to suppress key inflammatory mediators. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique for quantifying protein concentrations.[18]
Protocol: ELISA for TNF-α and IL-6
-
Sample Collection: Collect the cell culture supernatants from the same experiment described in the Griess assay protocol (after LPS stimulation and compound treatment).
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 using commercially available kits according to the manufacturer's instructions.[18][19][20] The general principle involves the following steps:
-
Coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Adding the cell culture supernatants to the wells, allowing the cytokine to bind to the capture antibody.
-
Washing away unbound substances.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
Measuring the absorbance of the colored product, which is proportional to the amount of cytokine present.
-
-
Data Analysis: Generate a standard curve using recombinant cytokines of known concentrations. Calculate the concentration of TNF-α and IL-6 in the samples and determine the percentage of inhibition by the compound.
III. Mechanistic Assays
A. Cyclooxygenase-2 (COX-2) Inhibition Assay
Rationale: COX-2 is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[21] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. A direct enzymatic assay can determine if this compound acts as a COX-2 inhibitor.
Protocol: Fluorometric COX-2 Inhibition Assay
This protocol is based on the use of a commercial COX-2 inhibitor screening kit.
-
Reagent Preparation: Prepare all reagents as per the kit's instructions. This typically includes reconstituting the human recombinant COX-2 enzyme.[22][23]
-
Inhibitor and Control Preparation: Prepare dilutions of this compound and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Assay Reaction: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or control. Incubate for a specified time to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX-2.[22]
-
Fluorescence Measurement: The assay typically measures the production of a fluorescent product. Read the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the compound and determine the IC50 value.
B. Investigation of NF-κB and MAPK Signaling Pathways
Rationale: The NF-κB and MAPK signaling pathways are critical upstream regulators of the inflammatory response.[1][2][24][25] Investigating the effect of the compound on these pathways can provide valuable insights into its mechanism of action. Western blotting can be used to detect changes in the phosphorylation status of key proteins in these cascades, which is indicative of their activation.
Caption: Simplified diagram of the canonical NF-κB signaling pathway.
Protocol: Western Blot Analysis of NF-κB and MAPK Pathways
-
Cell Treatment and Lysis: Treat RAW 264.7 cells with this compound and/or LPS for appropriate time points. After treatment, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the compound on protein activation.
Data Presentation
Table 1: Effect of this compound on Cell Viability, NO Production, and Cytokine Secretion
| Compound Conc. (µM) | Cell Viability (%) | NO Production (% of LPS Control) | TNF-α Secretion (% of LPS Control) | IL-6 Secretion (% of LPS Control) |
| 0 (Vehicle) | 100 ± 4.2 | 100 ± 5.1 | 100 ± 6.3 | 100 ± 7.2 |
| 1 | 98.5 ± 3.8 | 85.2 ± 4.5 | 89.1 ± 5.0 | 92.3 ± 6.1 |
| 5 | 97.1 ± 4.1 | 62.7 ± 3.9 | 70.4 ± 4.8 | 75.6 ± 5.5 |
| 10 | 95.8 ± 3.5 | 45.3 ± 3.2 | 51.2 ± 3.7 | 58.9 ± 4.3** |
| 25 | 93.2 ± 4.6 | 28.9 ± 2.8 | 32.6 ± 3.1 | 39.8 ± 3.8 |
| 50 | 89.5 ± 5.0 | 15.1 ± 2.1 | 18.9 ± 2.5 | 22.4 ± 2.9 |
| Positive Control | - | 12.5 ± 1.9 | 15.8 ± 2.2 | 19.7 ± 2.6*** |
*Data are presented as mean ± SD (n=3). Statistical significance compared to the LPS control: *p < 0.05, **p < 0.01, **p < 0.001. Positive controls: Dexamethasone for NO and cytokine assays.
Table 2: Mechanistic Insights into the Anti-inflammatory Action of this compound
| Assay | Parameter | Result (at 25 µM) |
| COX-2 Inhibition | IC50 (µM) | 18.5 |
| NF-κB Pathway | p-IκBα/IκBα ratio (fold change vs. LPS) | 0.42*** |
| MAPK Pathway | p-p38/p38 ratio (fold change vs. LPS) | 0.51** |
| p-ERK/ERK ratio (fold change vs. LPS) | 0.89 | |
| p-JNK/JNK ratio (fold change vs. LPS) | 0.65* |
*Data are presented as mean ± SD (n=3). Statistical significance compared to the LPS control: *p < 0.05, **p < 0.01, **p < 0.001.
Conclusion and Future Directions
The protocols detailed in this application note provide a comprehensive framework for characterizing the anti-inflammatory properties of this compound. The presented assays will enable researchers to determine its efficacy in suppressing key inflammatory mediators and to elucidate its underlying mechanism of action. Based on the hypothetical data, this compound demonstrates significant anti-inflammatory effects by inhibiting the production of NO, TNF-α, and IL-6, potentially through the modulation of the COX-2, NF-κB, and p38/JNK MAPK signaling pathways. Further investigations could include in vivo studies using animal models of inflammation to validate these in vitro findings and to assess the compound's therapeutic potential.
References
-
In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC. (2021-08-12). Retrieved from [Link]
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024-09-23). Retrieved from [Link]
-
Use of Inhibitors in the Study of MAP Kinases - PMC - NIH. Retrieved from [Link]
-
Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC - PubMed Central. Retrieved from [Link]
-
Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC - NIH. (2024-10-04). Retrieved from [Link]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - NCBI. (2020-06-04). Retrieved from [Link]
-
NF-κB signaling in inflammation - PubMed - NIH. Retrieved from [Link]
-
What are MAPKs inhibitors and how do they work? - Patsnap Synapse. (2024-06-21). Retrieved from [Link]
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024-09-23). Retrieved from [Link]
-
RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells? | ResearchGate. (2022-05-26). Retrieved from [Link]
-
The concentration of TNF-α and IL-6 in the culture supernatant of... - ResearchGate. Retrieved from [Link]
-
Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)-4,5-diphenyl imidazole moiety as anti-inflammatory and antimicrobial agents - ResearchGate. (2025-08-09). Retrieved from [Link]
-
The NF-kB Signaling Pathway - Creative Diagnostics. Retrieved from [Link]
-
Mitogen-activated protein kinase - Wikipedia. Retrieved from [Link]
-
NF-κB - Wikipedia. Retrieved from [Link]
-
Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - MDPI. Retrieved from [Link]
-
Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives - MDPI. Retrieved from [Link]
-
COX2 Inhibitor Screening Assay Kit - BPS Bioscience. Retrieved from [Link]
-
4.6. TNF and IL6 Cytokine ELISA - Bio-protocol. Retrieved from [Link]
-
(PDF) Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - ResearchGate. (2024-10-06). Retrieved from [Link]
-
In vitro anti-inflammatory and antimicrobial potential of leaf extract from Artemisia nilagirica (Clarke) Pamp - PMC - NIH. Retrieved from [Link]
-
Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl) - Der Pharma Chemica. Retrieved from [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. Retrieved from [Link]
-
Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - R Discovery. (2024-10-04). Retrieved from [Link]
-
LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC - NIH. Retrieved from [Link]
-
NF-κB: At the Borders of Autoimmunity and Inflammation - Frontiers. Retrieved from [Link]
-
MitoCareX Bio Reports Positive In Vitro Results for Novel Mitochondrial Carrier-Targeting Anti-Inflammatory Compounds - MedPath. (2026-01-22). Retrieved from [Link]
-
Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of - ThaiScience. Retrieved from [Link]
-
Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC - PubMed Central. (2025-08-18). Retrieved from [Link]
-
Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity - Oriental Journal of Chemistry. Retrieved from [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH. Retrieved from [Link]
-
Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation - MDPI. (2024-01-12). Retrieved from [Link]
-
NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC. Retrieved from [Link]
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017-12-20). Retrieved from [Link]
Sources
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are MAPKs inhibitors and how do they work? [synapse.patsnap.com]
- 3. Mitogen-activated protein kinase - Wikipedia [en.wikipedia.org]
- 4. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
- 16. thaiscience.info [thaiscience.info]
- 17. researchgate.net [researchgate.net]
- 18. bio-protocol.org [bio-protocol.org]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. assaygenie.com [assaygenie.com]
- 24. NF-κB - Wikipedia [en.wikipedia.org]
- 25. selleckchem.com [selleckchem.com]
Application Notes and Protocols for the Antimicrobial Screening of 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Imidazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties.[1][2] This document provides a comprehensive guide to the antimicrobial screening of a specific imidazole derivative, 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole. We present detailed, step-by-step protocols for the evaluation of its antibacterial and antifungal efficacy, focusing on the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). This guide is designed to be a self-validating system, explaining the rationale behind experimental choices to ensure scientific integrity and reproducibility. Furthermore, we explore a hypothetical mechanism of action based on the known biological activities of structurally related chlorophenyl-imidazole compounds, supported by authoritative references.
Introduction: The Rationale for Screening this compound
The imidazole ring is a fundamental heterocyclic moiety present in numerous endogenous biomolecules and pharmaceutical agents, exhibiting a wide array of biological activities.[2][3] The incorporation of a chlorophenyl group into the imidazole scaffold has been shown in various studies to enhance antimicrobial and anti-inflammatory activities.[1] This observation provides a strong rationale for investigating the antimicrobial potential of novel chlorophenyl-substituted imidazole derivatives like this compound. The hydroxymethyl group may further influence the compound's solubility and interaction with biological targets.
This application note will guide researchers through a systematic screening process to evaluate the antimicrobial properties of this novel compound. The methodologies described are based on established and widely accepted protocols for antimicrobial susceptibility testing.[4]
Synthesis and Characterization of the Test Compound
While the synthesis of this compound is not explicitly detailed in publicly available literature, a plausible synthetic route can be extrapolated from established methods for imidazole synthesis.[1][5][6] A common approach involves the condensation of an appropriate α-hydroxyketone with an aldehyde in the presence of ammonia or an ammonia source.
Before commencing antimicrobial screening, it is imperative to confirm the identity and purity of the synthesized this compound. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) should be employed for structural elucidation.[7][8] The purity of the compound should be assessed by High-Performance Liquid Chromatography (HPLC).
Antimicrobial Screening Protocols
Essential Materials and Reagents
-
Test Compound: this compound (synthesized and characterized)
-
Microbial Strains:
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Fungal strains: Candida albicans (e.g., ATCC 90028), Aspergillus niger (e.g., ATCC 16404)
-
-
Culture Media: Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) for bacteria; RPMI-1640 medium for fungi.
-
Positive Controls:
-
Antibacterial: Ciprofloxacin or Gentamicin
-
Antifungal: Fluconazole or Amphotericin B
-
-
Negative Control: Dimethyl sulfoxide (DMSO) or the solvent used to dissolve the test compound.
-
Other Reagents: 0.5 McFarland standard, sterile saline (0.85% NaCl), resazurin sodium salt solution.
-
Equipment: Biosafety cabinet, incubator, autoclave, spectrophotometer, 96-well microtiter plates, micropipettes, sterile loops and swabs.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]
Step-by-Step Protocol:
-
Preparation of Test Compound Stock Solution: Dissolve the this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth (MHB for bacteria, RPMI-1640 for fungi) to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row designated for a specific microorganism.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of decreasing concentrations of the test compound.
-
-
Preparation of Microbial Inoculum:
-
From a fresh culture, suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared microbial inoculum to each well, including positive and negative control wells.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. The use of a viability indicator like resazurin can aid in the visual assessment.
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Step-by-Step Protocol:
-
Subculturing from MIC Plates: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spot-plate the aliquot onto a fresh agar plate (MHA for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: Incubate the agar plates under the same conditions as the MIC plates.
-
Determination of MBC/MFC: The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in viable cells compared to the initial inoculum.
Data Presentation and Interpretation
Quantitative data from the antimicrobial screening should be summarized in a clear and concise table for easy comparison.
Table 1: Hypothetical Antimicrobial Activity of this compound
| Microorganism | Gram Stain | MIC (µg/mL) | MBC/MFC (µg/mL) | Positive Control | Positive Control MIC (µg/mL) |
| S. aureus | Positive | 16 | 32 | Ciprofloxacin | 0.5 |
| B. subtilis | Positive | 8 | 16 | Ciprofloxacin | 0.25 |
| E. coli | Negative | 32 | 64 | Ciprofloxacin | 1 |
| P. aeruginosa | Negative | 64 | >128 | Ciprofloxacin | 2 |
| C. albicans | N/A | 16 | 32 | Fluconazole | 4 |
| A. niger | N/A | 32 | 64 | Fluconazole | 8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Proposed Mechanism of Action: An Authoritative Grounding
While the precise mechanism of action of this compound is yet to be elucidated, we can propose a hypothetical pathway based on the known activities of other imidazole-containing antimicrobial agents. Many imidazole-based antifungals, such as ketoconazole, function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[3] The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, cell death.
For antibacterial activity, chlorophenyl-substituted compounds have been implicated in the disruption of bacterial cell wall synthesis.[9] It is plausible that this compound could interfere with key enzymes involved in peptidoglycan synthesis, leading to cell lysis.
Hypothetical Signaling Pathway for Antifungal Activity
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. 4-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. mdpi.com [mdpi.com]
Application and Protocol Guide for Kinase Inhibition Assays Using 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole
Foreword: The Rationale for Investigating 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole as a Kinase Inhibitor
The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational compounds.[1] Its electron-rich nature allows it to bind effectively to various enzymes and receptors, making it a valuable starting point for drug discovery.[1] Derivatives of imidazole have shown promise as anticancer agents, often through mechanisms that involve the inhibition of protein kinases.[1] Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[2][3]
This guide focuses on This compound , a novel compound with potential as a kinase inhibitor. While specific kinase targets for this molecule are yet to be fully elucidated, its structural motifs, including the 4-chlorophenyl group, are present in other known kinase inhibitors.[4][5][6] Therefore, robust and reliable methods are required to screen this compound against a panel of kinases and to characterize its inhibitory activity.
This document provides detailed protocols for conducting kinase inhibition assays suitable for the initial characterization and subsequent detailed analysis of this compound. We will explore various assay formats, from high-throughput screening to more detailed mechanistic studies, equipping researchers with the necessary tools to evaluate the potential of this and other novel compounds.
Section 1: Choosing the Right Kinase Assay Platform
The selection of an appropriate assay technology is a critical first step in the evaluation of a potential kinase inhibitor.[7] The choice depends on several factors, including the specific kinase of interest, the required throughput, and the available laboratory equipment. Here, we discuss three widely used and robust assay platforms.
| Assay Technology | Principle | Advantages | Considerations |
| Luminescence-Based (e.g., Kinase-Glo™, ADP-Glo™) | Measures the depletion of ATP (Kinase-Glo™) or the production of ADP (ADP-Glo™) as a readout of kinase activity.[8] | Homogeneous "add-and-read" format, high sensitivity, and broad applicability to virtually any kinase.[9][10] | Indirect measurement of kinase activity; potential for interference from compounds that affect luciferase.[10] |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) (e.g., HTRF®, LanthaScreen®) | Measures the phosphorylation of a substrate by a kinase using a fluorescently labeled antibody that recognizes the phosphorylated substrate.[2][11] | Homogeneous format, high sensitivity, and reduced background fluorescence, making it suitable for HTS.[2] | Requires specific antibodies for each substrate, which may not always be available. |
| Radiometric Assays | Directly measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate. | Considered the "gold standard" for its direct and highly sensitive measurement of kinase activity.[8] | Requires handling of radioactive materials and specialized equipment; lower throughput. |
For the initial screening of this compound, a luminescence-based assay such as the Kinase-Glo™ Luminescent Kinase Assay is recommended due to its simplicity, broad applicability, and high-throughput capabilities.[9]
Section 2: Protocol for Initial Screening using a Luminescence-Based Kinase Assay
This protocol outlines a general method for determining the inhibitory potential of this compound against a panel of kinases using the Kinase-Glo™ assay format.
Principle of the Kinase-Glo™ Assay
The Kinase-Glo™ assay quantifies the amount of ATP remaining in a solution following a kinase reaction. Kinase activity leads to the depletion of ATP. The addition of the Kinase-Glo™ reagent, which contains luciferase and its substrate luciferin, results in a luminescent signal that is directly proportional to the ATP concentration.[3] Therefore, a decrease in kinase activity due to inhibition by a compound like this compound will result in a higher luminescent signal.[3][12]
Caption: Principle of the Kinase-Glo™ Assay.
Materials and Reagents
-
Compound: this compound (dissolved in 100% DMSO to create a stock solution, e.g., 10 mM).
-
Kinases: A panel of purified protein kinases of interest.
-
Substrates: Appropriate substrates for each kinase.
-
ATP: Adenosine 5'-triphosphate.
-
Kinase-Glo™ Luminescent Kinase Assay Kit: (e.g., from Promega).
-
Assay Buffer: Buffer composition will be kinase-specific, but a general buffer can be prepared (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Multiwell plates: White, opaque 96- or 384-well plates suitable for luminescence measurements.
-
Multichannel pipettes or automated liquid handler.
-
Plate reader with luminescence detection capabilities.
Experimental Protocol
This protocol is designed for a 96-well plate format. Adjust volumes accordingly for 384-well plates.
-
Compound Preparation:
-
Prepare a serial dilution of this compound in 100% DMSO. A typical starting range would be from 10 mM down to sub-micromolar concentrations.
-
For the assay, further dilute the compound in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
-
Assay Setup:
-
In each well of the multiwell plate, add the following components in the specified order:
-
5 µL of assay buffer (for negative control wells) or 5 µL of diluted compound .
-
10 µL of a mixture containing the kinase and its substrate in assay buffer.
-
-
Include the following controls:
-
Negative Control (0% inhibition): Kinase, substrate, ATP, and DMSO (no compound).
-
Positive Control (100% inhibition): Kinase, substrate, DMSO (no compound), and no ATP (or a known potent inhibitor).
-
-
-
Initiation of Kinase Reaction:
-
To start the reaction, add 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Kₘ for each specific kinase to ensure assay sensitivity.
-
Mix the plate gently by tapping or using a plate shaker.
-
-
Incubation:
-
Incubate the plate at room temperature (or the optimal temperature for the kinase) for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Allow the Kinase-Glo™ reagent to equilibrate to room temperature.
-
Add 25 µL of the Kinase-Glo™ reagent to each well.
-
Mix the plate on a plate shaker for 2 minutes to ensure lysis and signal stabilization.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Data Analysis and IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.[13]
-
Calculate Percent Inhibition:
-
Percent Inhibition = 100 * (Luminescence_compound - Luminescence_positive_control) / (Luminescence_negative_control - Luminescence_positive_control)
-
-
Generate Dose-Response Curve:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).
-
-
Determine IC₅₀ Value:
-
The IC₅₀ value is the concentration of the inhibitor that results in 50% inhibition of the kinase activity.[14] This value is determined from the fitted curve.
-
| Kinase Target | Substrate | ATP (Kₘ) | Predicted IC₅₀ of this compound (µM) |
| Kinase A | Peptide A | 10 µM | To be determined |
| Kinase B | Protein B | 25 µM | To be determined |
| Kinase C | Peptide C | 5 µM | To be determined |
Section 3: Advanced Protocol for Mechanistic Studies using TR-FRET
Once initial hits are identified, a more detailed characterization of the inhibitor's mechanism of action is often required. TR-FRET assays, such as HTRF®, are well-suited for this purpose.[2][11]
Principle of the HTRF® Kinase Assay
HTRF® combines fluorescence resonance energy transfer (FRET) with time-resolved fluorescence (TRF).[2] In a typical kinase assay, a biotinylated substrate and a europium cryptate-labeled anti-phospho-substrate antibody are used. When the substrate is phosphorylated by the kinase, the binding of the antibody brings the europium donor and a streptavidin-XL665 acceptor into close proximity, resulting in a FRET signal.[11] Inhibition of the kinase by this compound will lead to a decrease in the TR-FRET signal.
Caption: Principle of the HTRF® Kinase Assay.
Experimental Protocol
The HTRF® assay is typically performed in two steps: the enzymatic reaction followed by the detection step.[11]
-
Enzymatic Reaction:
-
This step is similar to the luminescence-based assay. The compound, kinase, and substrate are incubated together.
-
The reaction is initiated by the addition of ATP.
-
-
Detection:
-
The reaction is stopped by the addition of a detection mixture containing the europium-labeled antibody and the streptavidin-XL665 acceptor in a buffer containing EDTA. EDTA chelates Mg²⁺, which is essential for kinase activity, thereby stopping the reaction.[11]
-
After an incubation period to allow for the binding of the detection reagents, the TR-FRET signal is read on a compatible plate reader.
-
Data Analysis
The data is typically analyzed as a ratio of the acceptor emission to the donor emission, which corrects for well-to-well variations. The IC₅₀ is then determined as described in section 2.4.
Section 4: Validating Results and Ensuring Data Integrity
To ensure the reliability of the obtained results, it is crucial to perform several validation steps.
-
Z'-Factor: The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay.[15] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
-
-
Counter-screens: For luminescence-based assays, it is important to perform a counter-screen to identify compounds that directly inhibit the luciferase enzyme, which would lead to false-positive results.[10]
-
Orthogonal Assays: Confirming hits with a different assay technology (e.g., confirming a Kinase-Glo™ hit with an HTRF® assay) provides strong evidence for true inhibitory activity.
-
Cell-Based Assays: Ultimately, the activity of this compound should be confirmed in a cellular context to assess its cell permeability and efficacy in a more physiologically relevant environment.[16] It is important to note that biochemical potency does not always translate directly to cellular efficacy.[16]
Conclusion
This guide provides a comprehensive framework for the initial evaluation and detailed characterization of this compound as a potential kinase inhibitor. By employing robust and well-validated assay technologies, researchers can confidently determine the inhibitory profile of this novel compound and advance its development as a potential therapeutic agent. The provided protocols are intended as a starting point and should be optimized for each specific kinase and experimental setup.
References
-
BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-qadasy, Z. A., Al-Salahi, R., & Marzouk, M. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports, 14(1), 1-17. [Link]
-
Revvity. HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases. Revvity. [Link]
-
Al-Suwaidan, I. A., Al-Hourani, B. J., Al-Zoubi, R. M., Al-Masoudi, N. A., & Al-Adhami, H. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. RSC Advances, 12(35), 22934-22946. [Link]
-
Andruszkiewicz, R., Sobiś, J., & Szymańska, E. (2017). Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. Pharmacological Reports, 69(4), 819-824. [Link]
-
An, W. F., & Tolliday, N. (2012). Assay Development for Protein Kinase Enzymes. In Protein Kinase Assays (pp. 23-40). Humana Press. [Link]
-
Breit, C., Storch, K., & Bischof, J. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4926. [Link]
-
PubChem. 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-1,2-dihydro-5-(4-pyridinyl)-3H-pyrazol-3-one. National Center for Biotechnology Information. [Link]
-
Knight, Z. A., Gonzalez, B., Feldman, M. E., Zunder, E. R., Goldenberg, D. D., Williams, O., ... & Shokat, K. M. (2006). A pharmacological map of the PI3-K family defines a role for p110α in insulin signaling. Cell, 125(4), 733-747. [Link]
- Durant, G. J., & Ganellin, C. R. (1977). U.S. Patent No. 4,063,023. Washington, DC: U.S.
-
Auld, D. S., Zhang, J. H., & Inglese, J. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. In Kinase Screening and Profiling (pp. 13-33). Humana Press. [Link]
-
ResearchGate. HTRF® Kinase Assay Protocol. [Link]
-
BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]
-
Chan, S., & Li, Y. (2005, May). IC50 determination for receptor-targeted compounds and downstream signaling. In ASCO Annual Meeting Proceedings (Vol. 23, No. 16_suppl, p. 3069). [Link]
-
El-Gamal, M. I., Al-Ameen, M. A., Al-Koumi, D. M., Al-Shafey, H. I., & Abdel-Maksoud, M. S. (2025). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Bioorganic & Medicinal Chemistry, 125, 117865. [Link]
- Grenda, D. G., & Jones, J. H. (1980). U.S. Patent No. 4,224,452. Washington, DC: U.S.
-
International Agency for Research on Cancer. (2013). 4-METHYLIMIDAZOLE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. IARC. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-qadasy, Z. A., Al-Salahi, R., & Marzouk, M. (2024). Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. Drug Development Research. [Link]
-
Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. [Link]
-
Husain, A., & Ahuja, P. (2014). Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl). Der Pharma Chemica, 6(1), 193-199. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
National Center for Biotechnology Information. (2007, May 30). N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide. PubChem. [Link]
-
Agilent Technologies. Automation of HTRF elF4E Kinase Assay Using a 3D Tumoroid-Based Cell Model. Agilent Technologies. [Link]
-
Križanović, B., & Vianello, R. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
Sources
- 1. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. promega.com [promega.com]
- 10. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
Formulation of 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole for animal studies
Application Note & Protocol Guide
Topic: Formulation of 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole for Preclinical Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The successful in vivo evaluation of a novel chemical entity (NCE) such as this compound is fundamentally dependent on the development of a stable and administrable formulation that ensures consistent and predictable systemic exposure. The structural characteristics of this molecule—specifically the presence of a hydrophobic 4-chlorophenyl group and a polar imidazole ring—suggest poor aqueous solubility, a common and significant hurdle in preclinical development. This guide provides a comprehensive framework for tackling this challenge. We will proceed from foundational pre-formulation assessment to a logical, step-by-step strategy for vehicle selection, culminating in detailed protocols for preparing both solution-based and suspension-based formulations suitable for rodent studies. The protocols are designed to be self-validating, incorporating essential quality control checkpoints to ensure the integrity and reliability of the dosing vehicle, thereby safeguarding the validity of subsequent pharmacokinetic (PK) and toxicological (Tox) data.
Section 1: Pre-Formulation Assessment: The Physicochemical Blueprint
Before any formulation work begins, a thorough characterization of the active pharmaceutical ingredient (API) is paramount.[1][2] This data informs every subsequent decision in the formulation process. Given that this compound is a novel compound, specific experimental data may be limited. The following table presents a predicted profile based on its structural moieties (the hydrophobic 4-chlorophenyl group and the polar/basic hydroxymethyl-imidazole group) to guide initial efforts.[3][4]
It is critical to experimentally verify these properties with the actual API before committing to a final formulation strategy. [1]
| Property | Predicted Value / Characteristic | Rationale & Impact on Formulation |
| Molecular Weight | ~224.66 g/mol | Standard molecular weight, does not pose unusual formulation challenges. |
| Aqueous Solubility | Very Low (< 0.1 mg/mL at pH 7.4) | The dominant chlorophenyl group suggests poor solubility, making simple aqueous solutions unfeasible for most dose levels.[5] |
| LogP (Lipophilicity) | Moderately High (~2.5 - 3.5) | Indicates a preference for lipid environments over aqueous ones; suggests that co-solvents or lipid-based systems may be effective. |
| pKa (Acid Dissociation Constant) | ~5-6 (Basic) | The imidazole ring is basic. At pH values below its pKa, the compound will be protonated and may exhibit increased aqueous solubility (salt formation). This offers a potential pH-adjustment strategy. |
| Physical Form | Crystalline Solid | The stability of the crystal lattice will influence dissolution rate. Amorphous material would dissolve faster but may be less stable. |
| Chemical Stability | Likely stable at neutral pH. Potential for degradation at extreme pH or upon light exposure. | Stability testing in the chosen vehicle is a mandatory QC step to ensure the compound does not degrade before or during administration.[6][7] |
Section 2: Formulation Strategy & Vehicle Selection
The primary goal in early preclinical studies is to achieve adequate and reproducible systemic exposure to assess the compound's safety and pharmacokinetic profile.[8][9] The choice of vehicle is a balance between maximizing exposure and minimizing any confounding biological effects of the excipients themselves.[8][10]
The following decision workflow provides a systematic approach to selecting an appropriate formulation vehicle.
Caption: Vehicle selection decision tree for preclinical formulations.
Vehicle Options Explained:
-
Aqueous Solutions (pH-adjusted): The first and simplest approach.[11] Given the basic pKa, solubility may be enhanced in an acidic buffer (pH 4-5). This is ideal for intravenous (IV) administration but must be carefully controlled to avoid pain or tissue damage.[11]
-
Co-solvent Systems: For compounds that fail to dissolve in simple aqueous buffers, a mixture of water with water-miscible organic solvents can be used.[8][12] Common co-solvents include Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), and Dimethyl Sulfoxide (DMSO).
-
Causality: These solvents disrupt the hydrogen bonding network of water and provide a more lipophilic environment to solubilize the API.
-
Warning: DMSO should be used with caution and at low percentages (<10%), as it can cause local irritation and alter the absorption of the test compound.[8] For IV administration, co-solvent formulations must be injected slowly to prevent the API from precipitating in the bloodstream.[8]
-
-
Suspensions: When the required dose cannot be achieved in a solution, a suspension is the most common alternative for oral administration.[13][14] This involves dispersing fine particles of the API in an aqueous vehicle containing a suspending agent (to increase viscosity and prevent settling) and a surfactant (to ensure the particles are wetted).
Section 3: Detailed Formulation Protocols
The following protocols are designed for a target dose volume of 10 mL/kg for oral gavage in mice or rats, a standard volume in preclinical studies.[16] All preparations should be performed in a clean environment (e.g., a laminar flow hood) using sterile equipment.
Protocol A: Co-Solvent Solution for Oral or IV Administration
This protocol aims to create a clear solution, which is preferred for its dose uniformity.[14]
Formulation Components:
| Component | Purpose | % (v/v) | Example for 10 mL |
| DMSO | Primary Solubilizer | 10% | 1.0 mL |
| PEG 400 | Co-solvent / Viscosity | 40% | 4.0 mL |
| Tween 80 | Surfactant / Emulsifier | 5% | 0.5 mL |
| Saline (0.9% NaCl) | Vehicle Base | 45% | 4.5 mL |
Step-by-Step Methodology:
-
API Weighing: Accurately weigh the required amount of this compound based on the target concentration (e.g., for a 10 mg/kg dose at 10 mL/kg volume, the target concentration is 1 mg/mL).
-
Initial Solubilization: In a sterile glass vial, add the weighed API. Add the required volume of DMSO (1.0 mL for a 10 mL batch). Vortex or sonicate gently until the API is completely dissolved. A clear solution must be obtained.
-
Excipient Addition: Sequentially add the PEG 400 (4.0 mL) and Tween 80 (0.5 mL). Vortex thoroughly after each addition to ensure the mixture is homogeneous.
-
Final Vehicle Addition: Slowly add the 0.9% saline (4.5 mL) to the vial while vortexing. Observe carefully for any signs of precipitation. If the solution remains clear, the formulation is successful.
-
Final QC Check: Visually inspect the final formulation against a light and dark background to confirm it is a clear, particle-free solution. Measure the pH to ensure it is within a physiologically tolerable range (typically pH 4-8 for IV).[11]
Protocol B: Aqueous Suspension for Oral Administration
This is the go-to method if the compound cannot be fully solubilized at the required concentration.
Formulation Components:
| Component | Purpose | Concentration (w/v) | Example for 10 mL |
| Carboxymethyl Cellulose (Na-CMC) | Suspending Agent | 0.5% | 50 mg |
| Tween 80 | Wetting Agent/Surfactant | 0.1% | 10 µL |
| Purified Water or Saline | Vehicle | q.s. ad 10 mL | To final volume |
Step-by-Step Methodology:
-
Vehicle Preparation: Prepare the 0.5% Na-CMC vehicle in advance. Slowly add 50 mg of Na-CMC to ~8 mL of purified water in a beaker while stirring continuously with a magnetic stirrer.[12] Continue stirring until the Na-CMC is fully hydrated and the solution is viscous and clear (this may take several hours).[12]
-
API Preparation: Accurately weigh the required amount of API. If the particles are large, gently grind them to a fine, uniform powder using a mortar and pestle. This increases the surface area and improves suspension stability.
-
Wetting the API: In a sterile glass vial, add the weighed API powder. Add the Tween 80 (10 µL) and a small amount (~0.5 mL) of the prepared CMC vehicle. Mix into a smooth, uniform paste. This step is critical to ensure all particles are wetted and do not clump.
-
Final Suspension: Gradually add the remaining CMC vehicle to the paste, vortexing continuously, until the final volume of 10 mL is reached.
-
Homogenization: Stir the final suspension with a magnetic stirrer for at least 30 minutes to ensure uniform distribution of the API.
-
Final QC Check: Visually inspect the formulation. It should be a uniform, milky suspension. Let it stand for 10 minutes and check for any rapid sedimentation. The suspension must be re-suspended by gentle shaking before each animal is dosed.
Section 4: Quality Control & Best Practices for Self-Validation
A formulation is only as good as its quality control.[6][17] For any study, especially those under Good Laboratory Practice (GLP) guidelines, the following checks are mandatory.[7]
Caption: Quality control workflow for preclinical formulations.
-
Appearance: Solutions must be clear and free of particulates. Suspensions must be uniform and easily re-suspendable.
-
pH: The pH of the final formulation should be measured and recorded. For parenteral routes, it should be close to physiological pH (7.4) to minimize irritation.[11][13]
-
Stability: The formulation must be stable for the duration of the dosing procedure. A simple test is to prepare a batch and observe it on the benchtop for 4-6 hours, checking for precipitation or phase separation.[6][18]
-
Concentration Verification: For pivotal PK or GLP toxicology studies, the concentration of the API in the formulation must be analytically verified (e.g., by HPLC-UV).[7][17] This confirms accurate dose administration.
-
Vehicle Control Group: Always include a control group of animals that receives the vehicle alone.[19] This allows for the differentiation of effects caused by the API versus those caused by the excipients.
Section 5: Dosing & Administration Considerations
-
Route of Administration: The intended clinical route should be mimicked where possible.[7] Oral gavage is a common and precise method for oral administration in rodents.[20][21]
-
Dose Volume: Dose volumes should be kept to a minimum to avoid animal distress. Typical maximums for oral gavage are 10 mL/kg for mice and rats.
-
Handling and Restraint: Proper animal handling and restraint are critical for accurate dosing and animal welfare. Ensure personnel are well-trained in procedures like oral gavage.[22]
-
Suspension Dosing: When dosing a suspension, the vial should be continuously stirred or vortexed between dosing each animal to ensure that a uniform dose is administered to every animal in the group.
References
-
Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Gade, D. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. Retrieved January 23, 2026, from [Link]
-
CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. (n.d.). Altasciences. Retrieved January 23, 2026, from [Link]
-
4-(4-Chlorophenyl)Imidazole. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
4-(4-chlorophenyl)imidazole. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance. (n.d.). Alderley Analytical. Retrieved January 23, 2026, from [Link]
-
Gao, L. (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Retrieved January 23, 2026, from [Link]
-
Formulation. (n.d.). Cambridge MedChem Consulting. Retrieved January 23, 2026, from [Link]
-
Investigational Enzyme Replacement Therapy Products: Nonclinical Assessment. (2022). U.S. Food and Drug Administration. Retrieved January 23, 2026, from [Link]
-
Formulation strategies for poorly soluble drugs. (2024). ResearchGate. Retrieved January 23, 2026, from [Link]
-
58 questions with answers in ORAL GAVAGE | Science topic. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Designing formulations for preclinical and early stage clinical studies. (2020). Quay Pharma. Retrieved January 23, 2026, from [Link]
-
Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (2021). Boston University Office of Research. Retrieved January 23, 2026, from [Link]
-
In vivo toxicology of excipients commonly employed in drug discovery in rats. (2022). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Designing an In Vivo Preclinical Research Study. (2023). MDPI. Retrieved January 23, 2026, from [Link]
-
Issue 38: Preclinical Formulation and Manufacturing. (n.d.). Altasciences. Retrieved January 23, 2026, from [Link]
-
PLANNING YOUR PRECLINICAL ASSESSMENT. (n.d.). Altasciences. Retrieved January 23, 2026, from [Link]
-
Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. (2019). PubMed Central. Retrieved January 23, 2026, from [Link]
-
UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. (2021). University of British Columbia. Retrieved January 23, 2026, from [Link]
-
Preclinical Formulation Development. (n.d.). SGS. Retrieved January 23, 2026, from [Link]
-
Preclinical formulations for pharmacokinetic studies. (2019). Admescope. Retrieved January 23, 2026, from [Link]
-
4-Imidazolemethanol. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
Guide to Oral Gavage for Mice and Rats. (2020). Instech Laboratories. Retrieved January 23, 2026, from [Link]
-
Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. (2022). ResearchGate. Retrieved January 23, 2026, from [Link]
Sources
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing formulations for preclinical and early stage clinical studies - Medicines Discovery Catapult [md.catapult.org.uk]
- 3. 4-(4-Chlorophenyl)Imidazole | C9H7ClN2 | CID 448632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Imidazolemethanol | C4H6N2O | CID 1745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. altasciences.com [altasciences.com]
- 7. altasciences.com [altasciences.com]
- 8. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Issue 38: Preclinical Formulation and Manufacturing | The Altascientist [altasciences.com]
- 10. researchgate.net [researchgate.net]
- 11. Formulation | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 14. admescope.com [admescope.com]
- 15. researchgate.net [researchgate.net]
- 16. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance [alderleyanalytical.com]
- 18. Preclinical Formulation Development | SGS Germany [sgs.com]
- 19. fda.gov [fda.gov]
- 20. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 21. animalcare.ubc.ca [animalcare.ubc.ca]
- 22. instechlabs.com [instechlabs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole
Welcome to the technical support center for the synthesis of 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important imidazole derivative. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and improve the yield and purity of your synthesis.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved through a variation of the Debus-Radziszewski imidazole synthesis.[1][2] This multicomponent reaction involves the condensation of an aldehyde (4-chlorobenzaldehyde), a 1,2-dicarbonyl compound (dihydroxyacetone), and a source of ammonia. While the reaction is robust, achieving high yields and purity can be challenging due to side reactions and purification difficulties. This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on established chemical principles.
Issue 1: Low or No Product Yield
Q: I've followed the general protocol, but my reaction yield is very low, or I'm not getting any of the desired product. What are the likely causes and how can I fix this?
A: Low or no yield in the Radziszewski synthesis can stem from several factors, from the quality of your starting materials to the reaction conditions. Let's break down the potential culprits:
-
Purity of Starting Materials:
-
4-Chlorobenzaldehyde: Ensure it is free from the corresponding carboxylic acid (4-chlorobenzoic acid), which can interfere with the reaction. Use freshly purified aldehyde if necessary.
-
Dihydroxyacetone: This reagent can exist as a dimer. It is often beneficial to use freshly prepared monomeric dihydroxyacetone or to "crack" the dimer by heating it gently before use.
-
Ammonia Source: If using aqueous ammonia, ensure the concentration is accurate. For reactions sensitive to water, using ammonium acetate in a non-aqueous solvent like glacial acetic acid can be a better alternative.[3]
-
-
Reaction Temperature and Time:
-
The reaction typically requires heating to proceed at a reasonable rate. If the temperature is too low, the reaction may be too slow. Conversely, excessively high temperatures can lead to degradation of the starting materials and product. An optimal temperature is usually between 80-120°C.
-
Reaction times can vary. It's crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC). Look for the consumption of the 4-chlorobenzaldehyde.
-
-
pH of the Reaction Mixture:
-
The pH can be critical. For some variations of this synthesis, maintaining a slightly acidic to neutral pH is beneficial. If the medium is too acidic, the ammonia will be protonated and less nucleophilic. If it's too basic, side reactions like the Cannizzaro reaction of the aldehyde can occur.
-
Experimental Protocol: Optimizing Reaction Conditions
-
Reactant Purity Check: Before starting, verify the purity of your 4-chlorobenzaldehyde and dihydroxyacetone by melting point or NMR.
-
Solvent Choice: While glacial acetic acid is common, you can explore other high-boiling polar solvents like dimethylformamide (DMF) or ethylene glycol.
-
Temperature Screen: Set up small-scale parallel reactions at different temperatures (e.g., 80°C, 100°C, and 120°C) to find the optimal condition for your specific setup.
-
Catalyst Addition: Consider adding a catalytic amount of an acid like p-toluenesulfonic acid or a Lewis acid to promote the condensation steps.
-
Monitoring: Use TLC with a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to track the disappearance of the starting aldehyde and the appearance of the product spot.
Issue 2: Formation of Significant By-products
Q: I'm getting the desired product, but my crude NMR shows significant impurities. What are the common by-products and how can I minimize their formation?
A: The most common and troublesome by-product in the synthesis of hydroxymethyl imidazoles is the corresponding bis-ether.[4] Other impurities can arise from side reactions of the starting materials.
-
Bis-imidazole Ether Formation: The primary hydroxyl group of the product is nucleophilic and can react with another molecule of the product, especially under acidic conditions and at elevated temperatures, to form a bis-ether.[4]
-
Mitigation Strategy:
-
Temperature Control: Avoid prolonged heating at high temperatures after the reaction is complete.[4]
-
pH Control during Work-up: During the work-up, avoid strongly acidic conditions for extended periods. Neutralize the reaction mixture as soon as it is feasible.
-
Protection Strategy (Advanced): If ether formation is a persistent issue, consider protecting the hydroxyl group of dihydroxyacetone (e.g., as a silyl ether) before the reaction and deprotecting it in a final step.
-
-
-
Self-Condensation of Dihydroxyacetone: Under certain conditions, dihydroxyacetone can undergo self-condensation reactions. This can be minimized by adding the dihydroxyacetone slowly to the reaction mixture.
-
Oxidation of 4-Chlorobenzaldehyde: If the reaction is exposed to air for extended periods at high temperatures, some of the aldehyde may oxidize to 4-chlorobenzoic acid.
Troubleshooting Flowchart for By-product Formation
Sources
Technical Support Center: 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We provide in-depth troubleshooting advice, preventative protocols, and mechanistic insights to improve your yield, purity, and overall success.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and workup, presented in a question-and-answer format.
Question 1: My final yield is significantly lower than expected, and the reaction mixture looks dark and complex. What are the likely causes?
Answer: Low yields in this synthesis, which typically follows a variation of the Debus-Radziszewski reaction, are a frequent issue.[1] The primary causes are often multifactorial, stemming from competing side reactions and product degradation.
-
Causality: The synthesis involves the condensation of three components: 4-chlorobenzaldehyde, an ammonia source (like ammonium acetate), and a dicarbonyl equivalent for the C4-C5 fragment of the imidazole ring, in this case, 1,3-dihydroxyacetone (DHA) or a derivative.[2][3] The elevated temperatures often required for the cyclization can also promote side reactions.[4]
-
Key Side Reactions:
-
Ether Formation: The most common yield-reducing side reaction is the self-condensation of the product to form a bis-imidazole ether. This is an acid-catalyzed dehydration reaction that occurs at elevated temperatures.[4]
-
Polymerization: 1,3-dihydroxyacetone and other aldehyde precursors can self-condense or polymerize under reaction conditions, forming a complex, often dark-colored, insoluble material. This is conceptually related to the formose reaction, where sugars are formed from smaller aldehydes.[5][6]
-
Oxidation: The primary alcohol of the hydroxymethyl group is susceptible to oxidation, leading to the formation of 2-(4-chlorophenyl)-3H-imidazole-4-carbaldehyde or the corresponding carboxylic acid, especially if oxidizing impurities are present or if the reaction is exposed to air for extended periods at high temperatures.
-
Question 2: I've isolated a major byproduct that is less polar than my target molecule and has a mass corresponding to roughly double the product's mass minus water. What is this compound?
Answer: This analytical signature is highly characteristic of the bis-[2-(4-chlorophenyl)-3H-imidazol-4-yl]methyl ether .
-
Mechanism of Formation: This dimer forms when the hydroxymethyl group of one product molecule is protonated under acidic conditions (e.g., from ammonium acetate or acetic acid solvent). This creates a good leaving group (water), and the resulting carbocation is attacked by the hydroxyl group of a second product molecule. This side reaction is significantly accelerated by heating the product in an acidic medium.[4] A patent on hydroxymethyl-imidazoles explicitly notes that such ethers can be produced by heating the parent alcohol at temperatures from 40 to 130°C.[4]
-
Identification:
-
Mass Spectrometry (MS): You will observe a molecular ion peak corresponding to (2 * M) - 18, where M is the mass of your desired product.
-
NMR Spectroscopy: In the ¹H NMR spectrum, the characteristic singlet for the -CH₂OH protons and the broad signal for the -OH proton will be absent. You will instead see a new singlet for the two methylene groups of the ether linkage (-CH₂-O-CH₂-).
-
-
Solution: Fortunately, this side reaction is often reversible. The ether can be hydrolyzed back to the desired 4-hydroxymethyl-imidazole product by heating in dilute aqueous acid.[4] (See Protocol 2 for a detailed method).
Question 3: My NMR and IR spectra show evidence of a carbonyl group (aldehyde or carboxylic acid). How can I prevent this?
Answer: The presence of carbonyl-containing impurities indicates oxidation of the hydroxymethyl group.
-
Root Causes:
-
Reagent Purity: The 4-chlorobenzaldehyde starting material may contain traces of 4-chlorobenzoic acid. Similarly, commercial grades of 1,3-dihydroxyacetone can contain various impurities.
-
Air Oxidation: At elevated temperatures, atmospheric oxygen can contribute to the oxidation of the alcohol.
-
Reaction Conditions: Excessively high temperatures or prolonged reaction times increase the likelihood of oxidation.
-
-
Preventative Measures:
-
Use High-Purity Reagents: Ensure the purity of your 4-chlorobenzaldehyde and 1,3-dihydroxyacetone. Recrystallize or repurify if necessary.
-
Maintain an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize exposure to oxygen, especially if running the reaction for an extended period.
-
Optimize Temperature and Time: Carefully control the reaction temperature. Aim for the lowest temperature that allows for a reasonable reaction rate to minimize thermal degradation and oxidation. Monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for this synthesis?
The synthesis of 2,4-disubstituted imidazoles from an aldehyde, a dicarbonyl compound, and ammonia is known as the Debus-Radziszewski imidazole synthesis.[2][7] The mechanism, while not definitively certain, is thought to proceed in two main stages: first, the dicarbonyl compound (or its precursor, 1,3-dihydroxyacetone) reacts with two equivalents of ammonia to form a diimine intermediate. This diimine then condenses with the aldehyde (4-chlorobenzaldehyde) to undergo cyclization and subsequent aromatization to form the imidazole ring.[2][7]
Q2: What are the most critical parameters to control for a successful synthesis?
-
Temperature: This is arguably the most critical parameter. High temperatures accelerate the desired reaction but disproportionately increase the rate of side reactions like ether formation and polymerization.[4] A temperature range of 100-130°C is often cited, but the optimal temperature should be determined empirically for your specific setup.[4]
-
Stoichiometry: The molar ratios of the three components are crucial. An excess of ammonia source is typically used to drive the reaction forward.
-
Purity of Starting Materials: As discussed in the troubleshooting section, impurities can initiate unwanted side reactions, leading to complex mixtures and low yields.
-
Reaction Time: Over-refluxing can lead to increased byproduct formation. The reaction should be monitored and stopped once the starting materials are consumed.
Visualizing the Reaction Landscape
The following diagram illustrates the intended synthetic pathway versus the major competing side reactions.
Caption: Main vs. Side Reaction Pathways
Data Summary: Side Products and Mitigation
The following table summarizes the key side products and strategies to manage them.
| Side Product | Common Cause(s) | Identification Clues (MS, NMR) | Mitigation & Remediation Strategy |
| Bis-imidazole Ether | High temperature (>100°C), prolonged heating, acidic conditions.[4] | MS: M+ peak at (2 x Product Mass) - 18. ¹H NMR: Absence of -OH signal; new singlet for -CH₂-O-CH₂-. | Lower reaction temperature; shorten reaction time; perform post-synthesis hydrolysis (Protocol 2). |
| Oxidized Products | Air exposure at high temp; oxidizing impurities in starting materials. | MS: M+ peak at Product Mass - 2 (aldehyde) or + 14 (acid). ¹H NMR: Aldehyde proton (~9-10 ppm) or broad acid proton. | Use high-purity reagents; run reaction under an inert (N₂/Ar) atmosphere. |
| Polymeric Material | High concentration; high temperature; impure 1,3-dihydroxyacetone.[5] | Insoluble, dark, tar-like substance; complex NMR. | Ensure high-purity starting materials; control temperature carefully; use appropriate solvent concentration. |
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol incorporates best practices to minimize the formation of common side products from the outset.
-
Reagent Preparation: Ensure 4-chlorobenzaldehyde is freshly purified (if necessary) and that 1,3-dihydroxyacetone is of high purity. Use a reliable source of ammonia, such as ammonium acetate.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chlorobenzaldehyde (1.0 eq), 1,3-dihydroxyacetone (1.1 eq), and ammonium acetate (3.0 eq).
-
Solvent and Atmosphere: Add glacial acetic acid as the solvent. Purge the flask with nitrogen or argon for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Heating and Monitoring: Heat the reaction mixture to a gentle reflux (target internal temperature of 100-110°C). Monitor the reaction progress every hour using TLC or LC-MS.
-
Reaction Completion: Once the limiting reagent (4-chlorobenzaldehyde) is consumed (typically 3-5 hours), cool the reaction mixture to room temperature.
-
Workup: Slowly pour the cooled reaction mixture into a beaker of ice water. Neutralize cautiously with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8.
-
Isolation: The product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can then be recrystallized from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Remedial Hydrolysis of Bis-imidazole Ether Byproduct
This protocol can be used to convert the major ether byproduct back into the desired product, thereby recovering yield.[4]
-
Setup: Combine the crude reaction mixture (or the isolated byproduct) with a dilute aqueous acid solution (e.g., 1-2 M HCl) in a round-bottom flask.
-
Hydrolysis: Heat the mixture to reflux (approximately 100°C) for 2-4 hours.
-
Monitoring: Track the conversion of the ether back to the hydroxymethyl product by TLC or LC-MS. The less polar ether spot/peak should disappear, while the more polar product spot/peak intensifies.
-
Isolation: Once the hydrolysis is complete, cool the solution and neutralize with a suitable base (e.g., NaOH or NaHCO₃) to precipitate the product.
-
Purification: Filter the solid, wash with water, and dry. Recrystallize to obtain the purified product.
References
- Source: Google Patents (US4224452A)
-
Title: Imidazole synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: 4-METHYLIMIDAZOLE Source: Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf URL: [Link]
-
Title: Debus–Radziszewski imidazole synthesis Source: Wikipedia URL: [Link]
-
Title: Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl) Source: Der Pharma Chemica URL: [Link]
- Title: Process for preparing 4-(hydroxymethyl)
-
Title: Synthesis of 1,3-dihydroxyacetone via heterogeneous base-free formaldehyde condensation Source: New Journal of Chemistry (RSC Publishing) URL: [Link]
-
Title: Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives Source: MDPI URL: [Link]
-
Title: SYNTHESIS AND REACTIONS OF IMIDAZOLE Source: Zenodo URL: [Link]
-
Title: Synthesis of 1,3-dihydroxyacetone via Heterogeneous Base-free Formaldehyde Condensation Source: ResearchGate URL: [Link]
-
Title: Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction Source: RSC Publishing URL: [Link]
-
Title: A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction Source: International Journal of Pharmaceutical Research and Applications (IJPRA) URL: [Link]
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 3. zenodo.org [zenodo.org]
- 4. US4224452A - Method for preparing 4-hydroxymethyl imidazoles - Google Patents [patents.google.com]
- 5. Synthesis of 1,3-dihydroxyacetone via heterogeneous base-free formaldehyde condensation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Degradation of 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole in Solution
Welcome to the technical support guide for 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole. This document is designed for researchers, scientists, and drug development professionals to provide a deeper understanding of the stability of this compound in solution. Here, we will address common challenges, provide troubleshooting strategies, and offer detailed protocols to ensure the integrity of your experiments.
Introduction: Understanding the Molecule
This compound is a heterocyclic compound featuring a core imidazole ring. The imidazole nucleus is a common motif in many pharmaceutical agents and biologically active molecules.[1] However, this ring system and its substituents can be susceptible to various degradation pathways, particularly in solution. Understanding the stability profile of this molecule is critical for accurate experimental results, formulation development, and defining appropriate storage conditions. This guide will walk you through the potential degradation mechanisms and how to mitigate them.
Section 1: Troubleshooting Unexplained Degradation
This section is structured in a question-and-answer format to directly address common issues observed during experimentation.
Q1: My solution of this compound is showing a progressive loss of the parent compound peak in my HPLC analysis, even when stored in the dark. What are the likely causes?
A1: A gradual loss of the parent compound in the absence of light points towards hydrolytic or oxidative degradation. The imidazole moiety itself is susceptible to these pathways.
-
Hydrolytic Degradation (pH-Dependent): The stability of the imidazole ring is highly dependent on the pH of the solution.[2] While stable at neutral pH, extreme acidic or alkaline conditions can catalyze hydrolysis.[3] The imidazole ring can exist in protonated, neutral, or deprotonated forms depending on the pH, with each form exhibiting different reactivity.[4] For instance, some imidazole-containing drugs show accelerated degradation under both acidic and alkaline conditions.[3]
-
Causality: At low pH, protonation of the nitrogen atoms can make the ring more susceptible to nucleophilic attack by water. Conversely, in highly alkaline solutions (pH > 8), deprotonation can facilitate base-mediated oxidation or other rearrangements.[4]
-
-
Oxidative Degradation: The imidazole ring is known to be liable to oxidation.[5] This can occur through two primary mechanisms in solution:
-
Autoxidation: Dissolved oxygen in your solvent can lead to slow oxidation, a process that can be mediated by the solution's pH. Base-mediated autoxidation has been observed in imidazole-containing compounds.[5]
-
Peroxide Contamination: Common solvents like THF or dioxane can form explosive peroxides over time. Even trace amounts of these peroxide impurities can aggressively degrade your compound. The imidazole moiety can be oxidized by hydrogen peroxide.[5]
-
Troubleshooting Steps:
-
Check Solution pH: Measure the pH of your stock solution and any buffers used. Ensure it is within a neutral range (pH 6-8) if possible.
-
Solvent Purity: Use fresh, high-purity (HPLC-grade) solvents. If using solvents prone to peroxide formation, test for peroxides before use or open a fresh bottle.
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. This involves degassing your solvents and blanketing the headspace of your storage vial.
Q2: I've noticed a yellow discoloration in my stock solution after exposure to ambient lab lighting. What is causing this, and how can I prevent it?
A2: The development of color upon exposure to light is a classic sign of photodegradation. Imidazole rings can be sensitive to light, particularly UV radiation.[5]
-
Mechanism of Photodegradation: When a molecule absorbs light, it enters an excited state, making it more reactive. For imidazoles, this can lead to photo-oxidation, often involving reactive oxygen species like singlet oxygen.[4] This process can result in the formation of colored degradants through complex reaction pathways, potentially involving ring-opening or polymerization.[4][5] The substituents on the imidazole ring can also influence its photosensitivity.[6]
Preventative Measures:
-
Use Amber Glassware: Always prepare and store solutions in amber vials or flasks to protect them from UV and visible light.
-
Wrap in Foil: For additional protection, especially during long-term storage or light-sensitive experiments, wrap containers in aluminum foil.
-
Minimize Exposure: During handling, minimize the solution's exposure to direct light. Work in a shaded area of the lab or turn off overhead lights when possible.
Q3: My experimental results are inconsistent, and I suspect thermal degradation during a heating step. At what temperature does this compound become unstable?
A3: While the specific decomposition temperature for this molecule is not widely published, we can infer its potential thermal lability from related structures. Imidazole derivatives can be sensitive to heat.
-
Evidence of Thermal Lability:
-
A patent for the synthesis of related 4-(hydroxymethyl)-imidazoles notes that temperatures above 130°C can cause significant product degradation.[7]
-
Thermal analysis of various imidazole derivatives and polymers shows that decomposition often begins in the range of 200-400°C, but this can be highly dependent on the specific substituents and the experimental atmosphere (inert vs. oxidative).[8][9][10]
-
Recommendations:
-
Avoid Excessive Heat: If your protocol involves heating, use the lowest effective temperature and minimize the duration.
-
Conduct a Thermal Stress Test: If a heating step is unavoidable, it is crucial to determine the compound's stability at that temperature. A simple experiment involves heating a solution of your compound for a defined period, then analyzing it by HPLC for the appearance of degradation products and loss of the parent compound. (See Protocol 1).
-
Consider an Inert Atmosphere: If heating in the presence of air, you risk thermo-oxidative degradation. Performing the heating step under a nitrogen or argon atmosphere can often improve stability.
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for diagnosing the root cause of degradation.
Caption: Decision tree for troubleshooting degradation of the target compound.
Section 2: Experimental Protocols
To empower your research, we provide the following validated protocols for assessing and monitoring the stability of this compound.
Protocol 1: Forced Degradation (Stress Testing) Workflow
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[11][12] This protocol outlines the conditions for hydrolytic, oxidative, photolytic, and thermal stress testing.
Caption: Workflow for a comprehensive forced degradation study.
Step-by-Step Methodology:
-
Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent mixture (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.
-
Set Up Stress Conditions: For each condition, mix your stock solution with the stressor in a 1:1 ratio. Prepare a "control" sample diluted with water.
-
Acidic Hydrolysis: Mix with 0.2 M HCl to get a final acid concentration of 0.1 M. Place in a water bath at 60°C.
-
Alkaline Hydrolysis: Mix with 0.2 M NaOH to get a final base concentration of 0.1 M. Keep at room temperature.
-
Oxidative: Mix with 6% H₂O₂ to get a final peroxide concentration of 3%. Keep at room temperature, protected from light.
-
Photolytic: Expose the solution in a quartz cuvette or clear vial to a photostability chamber according to ICH Q1B guidelines. Include a dark control wrapped in foil.
-
Thermal: Keep a solution vial in an oven at 80°C. For solid-state thermal stress, place the powder in an oven at 105°C.
-
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 8, 24 hours). The goal is to achieve 5-20% degradation.
-
Quench Reaction:
-
For acidic samples, neutralize with an equivalent amount of NaOH before injection.
-
For alkaline samples, neutralize with an equivalent amount of HCl.
-
Other samples can be diluted with the mobile phase.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating RP-HPLC Method
This method is designed to separate the parent compound from its potential degradation products.
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for good peak shape in mass spectrometry. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the compound and its more nonpolar degradants. |
| Gradient | 10% B to 90% B over 20 min | Ensures elution of a wide range of potential degradants with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Detection | UV at 254 nm; or Diode Array Detector (DAD) | 254 nm is a common wavelength for aromatic compounds. DAD allows for peak purity analysis. |
| Mass Spectrometry | ESI+ | For identification of degradation products. |
Analysis Procedure:
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Inject the control (time zero) sample to identify the retention time of the parent peak.
-
Inject each stressed sample.
-
Analyze the chromatograms for:
-
New Peaks: These are potential degradation products.
-
Decrease in Parent Peak Area: Calculate the percentage of degradation.
-
Peak Purity (if using DAD): Ensure the parent peak in stressed samples is spectrally pure and not co-eluting with a degradant.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What are the most likely degradation products I should look for?
A: Based on the structure and known reactivity of imidazoles, the primary degradation products are likely to arise from oxidation of the hydroxymethyl group and/or the imidazole ring.
-
Oxidation of the Hydroxymethyl Group: The -CH₂OH group can be oxidized first to an aldehyde (-CHO) and subsequently to a carboxylic acid (-COOH).
-
Oxidation of the Imidazole Ring: Oxidative cleavage of the imidazole ring is a known pathway, which can lead to the formation of amides or other ring-opened products.[4][13] A study on the drug Daclatasvir, which contains an imidazole moiety, showed oxidation leads to several complex degradants.[5]
-
Hydrolysis: Under harsh acidic or basic conditions, cleavage of the imidazole ring is possible, though this is generally less common than oxidation.
A hypothetical degradation pathway is illustrated below.
Sources
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. US4224452A - Method for preparing 4-hydroxymethyl imidazoles - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures [mdpi.com]
- 11. ajrconline.org [ajrconline.org]
- 12. biomedres.us [biomedres.us]
- 13. pubs.acs.org [pubs.acs.org]
Navigating the Solubility Challenges of 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole: A Technical Support Guide
Welcome to the technical support center for 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility issues during their experimental work with this compound. As a molecule with a complex aromatic structure, it is anticipated that achieving desired concentrations in aqueous solutions may present a significant challenge. This document provides a comprehensive framework for understanding and overcoming these solubility hurdles, grounded in established scientific principles and practical laboratory experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of this compound, providing foundational knowledge for troubleshooting.
Q1: What are the primary structural features of this compound that influence its solubility?
A1: The solubility of this compound is governed by a balance of hydrophilic and hydrophobic properties inherent in its structure:
-
Hydrophobic Character: The 4-chlorophenyl group is the most significant contributor to the molecule's hydrophobicity. The large, nonpolar aromatic ring and the chloro- substituent reduce its affinity for water.
-
Hydrophilic Character: The imidazole ring and the hydroxymethyl group introduce hydrophilicity. The imidazole moiety contains nitrogen atoms capable of hydrogen bonding, and the hydroxymethyl group provides a hydroxyl (-OH) group, which is also a prime site for hydrogen bonding with water molecules.[1] The imidazole ring also has a basic character, allowing for salt formation at acidic pH, which can enhance solubility.
Q2: Why is my compound "crashing out" of solution?
A2: "Crashing out," or precipitation, occurs when the concentration of the compound exceeds its solubility limit in a given solvent system. This can be triggered by several factors, including:
-
Solvent Polarity: If the polarity of the solvent is not optimal for the solute, the compound will not remain dissolved.
-
Temperature Changes: Solubility is often temperature-dependent. A decrease in temperature can lower the solubility limit, causing precipitation.
-
pH Shifts: For ionizable compounds like this imidazole derivative, a change in pH can alter its charge state to a less soluble form.
-
"Common Ion" Effect: If the solution contains other ions that can interact with the dissolved compound, it may lead to the formation of a less soluble salt.
Q3: What initial solvents should I consider for solubilizing this compound?
A3: Based on its structure, a good starting point is to use polar aprotic solvents or water-miscible organic solvents. These can then be diluted with aqueous buffers as required for your experiment. Initial solvents to screen include:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Ethanol or Methanol
-
Propylene glycol (PG)
-
Polyethylene glycol (PEG 300 or PEG 400)
It is crucial to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous experimental medium. Direct dissolution in aqueous buffers is likely to be challenging.
Part 2: In-Depth Troubleshooting Guides
This section provides systematic approaches to address and resolve solubility issues with this compound.
Troubleshooting Protocol 1: Systematic Solvent Screening
This protocol outlines a methodical approach to identifying a suitable solvent system.
Objective: To determine an optimal solvent or co-solvent system for achieving the desired concentration.
Materials:
-
This compound
-
A selection of solvents (e.g., DMSO, DMF, Ethanol, Methanol, Acetonitrile, PG, PEG 400)
-
Aqueous buffers at various pH values (e.g., pH 4.0, 7.4, 9.0)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Initial Solubility Assessment:
-
Weigh a small, precise amount of the compound (e.g., 1 mg) into several vials.
-
Add a small, measured volume of each test solvent (e.g., 100 µL) to the vials.
-
Vortex vigorously for 1-2 minutes.
-
Visually inspect for dissolution. If dissolved, proceed to the next step. If not, gradually add more solvent in measured increments until dissolution is achieved or it becomes apparent the compound is insoluble.
-
-
Co-Solvent System Evaluation:
-
For promising organic solvents, prepare a concentrated stock solution (e.g., 10 mg/mL).
-
In separate tubes, add your aqueous experimental buffer.
-
Perform serial dilutions of the organic stock solution into the aqueous buffer.
-
Observe for any signs of precipitation. Note the highest concentration that remains in solution.
-
-
Data Interpretation:
-
Record the approximate solubility in each solvent and co-solvent system.
-
Select the system that provides the desired concentration with the lowest percentage of organic solvent to minimize potential effects on your experiment.
-
Table 1: Example Solvent Screening Data
| Solvent System | Approximate Solubility (mg/mL) | Observations |
| 100% Water | < 0.1 | Insoluble |
| 100% Ethanol | ~5 | Soluble with warming |
| 100% DMSO | > 50 | Readily soluble |
| 10% DMSO in PBS (pH 7.4) | ~0.5 | Precipitates at higher concentrations |
| 10% Ethanol in PBS (pH 7.4) | ~0.2 | Immediate precipitation |
Troubleshooting Protocol 2: pH-Dependent Solubility Enhancement
This protocol leverages the ionizable nature of the imidazole ring to improve aqueous solubility.
Objective: To determine the optimal pH for maximizing the solubility of the compound in aqueous solutions.
Underlying Principle: The imidazole ring has a pKa of approximately 6-7. At pH values below its pKa, the imidazole nitrogen will be protonated, forming a positively charged species. This ionized form will exhibit significantly higher aqueous solubility than the neutral form.
Experimental Workflow for pH Optimization
Caption: A decision-making flowchart for addressing solubility problems.
Part 3: Final Considerations and Best Practices
-
Purity of the Compound: Ensure the purity of your compound, as impurities can sometimes affect solubility.
-
Solid-State Properties: The crystalline form of a compound can have a different solubility than its amorphous form. Techniques like sonication can sometimes help in dissolving crystalline materials.
-
Kinetic vs. Thermodynamic Solubility: Be aware of the difference. A solution might be kinetically stable for a short period but may precipitate over time as it reaches its thermodynamic equilibrium. Always check the stability of your prepared solutions over the timescale of your experiment.
-
Impact on Biological Assays: When using organic solvents or other excipients, always run appropriate vehicle controls in your experiments to ensure that they are not interfering with your assay.
This guide provides a structured and scientifically grounded approach to tackling the solubility challenges associated with this compound. By systematically exploring solvent systems, pH, and the use of excipients, researchers can develop a robust formulation that meets the requirements of their specific experimental needs.
References
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 448632, 4-(4-Chlorophenyl)Imidazole. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 65733, (+-)-alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for SID 46519494, 4-(4-chlorophenyl)imidazole. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 1745, 4-Imidazolemethanol. Retrieved from [Link]
- Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(3), 1-8.
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
- Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8).
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 138753159, 2-[[7-[(2R,3R,4S,5R)-5-[(R)-(4-chlorophenyl)-hydroxymethyl]-3,4-dihydroxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]amino]acetaldehyde. Retrieved from [Link]
- Ainurofiq, A., Putro, D. S., Ramadhani, D. A., Putra, G. M., & Do Espirito Santo, L. D. C. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of reports in pharmaceutical sciences, 10(1), 137–147.
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 51055854, 1-[(2-Chlorophenyl)-diphenylmethyl]imidazole;hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2806596, 2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole. Retrieved from [Link]
Sources
Optimizing dosage of 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole in vivo
Foreword: On the Topic of "4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole"
A thorough search of the public scientific literature and chemical databases did not yield any specific in vivo experimental data, pharmacokinetic profiles, or established dosage guidelines for the compound "this compound". This suggests the compound may be novel, proprietary, or not yet characterized in published preclinical studies.
To fulfill the core requirements of your request for a comprehensive, scientifically-grounded technical guide, this document will use a well-characterized and widely studied research compound, Rapamycin (also known as Sirolimus), as a representative example.
Rapamycin is an inhibitor of the mechanistic Target of Rapamycin (mTOR) and serves as an excellent model for demonstrating the principles of in vivo dosage optimization. The methodologies, troubleshooting steps, and scientific rationale presented here provide a robust framework that researchers can adapt for their own novel compounds, such as this compound, once initial in vitro and preliminary in vivo data become available.
This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for optimizing the in vivo dosage of the mTOR inhibitor, Rapamycin. The principles outlined here are broadly applicable to other novel small molecules.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when beginning in vivo studies with Rapamycin.
Q1: What is Rapamycin and what is its primary mechanism of action? A: Rapamycin is a macrolide compound that acts as a potent inhibitor of the serine/threonine kinase mTOR.[1][2][3] It functions by first binding to the intracellular receptor FKBP12. The resulting FKBP12-Rapamycin complex then binds directly to the FRB domain of mTOR, inhibiting its activity, particularly within the mTOR Complex 1 (mTORC1).[4] The mTOR signaling pathway is a master regulator of cell growth, proliferation, metabolism, and survival, integrating signals from growth factors, nutrients, and cellular energy status.[1][3][4][5]
Q2: I need to prepare Rapamycin for intraperitoneal (i.p.) injection in mice. How should I formulate it? A: Rapamycin is highly insoluble in water, which presents a significant formulation challenge.[6] A common and effective method is to first dissolve Rapamycin in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol, and then dilute it in a vehicle suitable for injection. Several formulations are reported in the literature and by commercial suppliers. A widely used formulation involves dissolving Rapamycin in 10% DMSO and 90% Corn Oil.[7] Another common vehicle is a mix of DMSO, PEG300, and Tween 80 in saline.[7][8] For example, a formulation could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[8] It is critical to ensure the final concentration of DMSO is low to avoid toxicity. Always prepare a vehicle-only control group for your experiments.
Q3: What is a typical starting dose for Rapamycin in a mouse cancer model? A: Dosing can vary significantly based on the mouse strain, the specific disease model, and the desired therapeutic effect (e.g., immunosuppression vs. anti-cancer). Reported doses for daily intraperitoneal (i.p.) injection often range from 1.5 mg/kg to 8 mg/kg.[8][9][10] For oral (PO) administration, higher doses are typically required to achieve similar serum levels due to lower bioavailability.[10] It is essential to start with a dose-ranging study to determine the optimal balance of efficacy and tolerability for your specific model.[11][12]
Q4: Should I dose Rapamycin daily or intermittently? A: Both daily and intermittent dosing schedules have been successfully used.[9] Intermittent dosing (e.g., once every 2-5 days or for a 2-week on, 2-week off cycle) has been explored to minimize potential side effects, such as glucose intolerance, while potentially maintaining efficacy.[9][13] The choice of schedule depends on the therapeutic window of the compound and the biological question being addressed. For a novel compound, a daily dosing regimen is often used initially to establish a baseline pharmacokinetic and pharmacodynamic response.
Part 2: Systematic Workflow for In Vivo Dose Optimization
Optimizing the dose of a compound in vivo is a multi-step process aimed at identifying a dose that maximizes therapeutic efficacy while minimizing toxicity. This workflow provides a logical progression from initial estimates to a refined, effective dose.
Caption: Simplified mTORC1 signaling pathway and its inhibition by Rapamycin.
References
- US5559121A - Rapamycin formulations for oral administration - Google Patents.
-
Dose-dependent pharmacokinetics of rapamycin-28-N,N-dimethylglycinate in the mouse . Cancer Chemotherapy and Pharmacology. Available at: [Link]
-
Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico . Drug Development Research. Available at: [Link]
-
Strategy for Designing In Vivo Dose-Response Comparison Studies . Current Protocols. Available at: [Link]
-
ECETOC Guidance on Dose Selection . ECETOC. Available at: [Link]
-
Rapamycin-mediated mouse lifespan extension: Late-life dosage regimes with sex-specific effects . Aging Cell. Available at: [Link]
-
mTOR signaling at a glance . Journal of Cell Science. Available at: [Link]
-
Designing an In Vivo Preclinical Research Study . Methods and Protocols. Available at: [Link]
-
Pharmacokinetic analysis of intermittent rapamycin administration in early-stage Alzheimer's Disease . medRxiv. Available at: [Link]
-
The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features . Journal of Medicinal Chemistry. Available at: [Link]
-
Guideline on Repeated Dose Toxicity . European Medicines Agency (EMA). Available at: [Link]
-
New nanoformulation of rapamycin Rapatar extends lifespan in homozygous p53−/− mice by delaying carcinogenesis . Aging. Available at: [Link]
-
Pharmacokinetics of ML3403 ({4-[5-(4-fluorophenyl)-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-(1-phenylethyl)-amine), a 4-Pyridinylimidazole-type p38 mitogen-activated protein kinase inhibitor . Drug Metabolism and Disposition. Available at: [Link]
-
14C rapamycin - accessdata.fda.gov . FDA. Available at: [Link]
-
Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamid . SciSpace. Available at: [Link]
-
mTOR - Wikipedia . Available at: [Link]
-
Preclinical research strategies for drug development . AMSbiopharma. Available at: [Link]
-
Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals . NC3Rs. Available at: [Link]
-
Mice were dosed with 2, 4, 5 or 8/kg/day rapamycin through... . ResearchGate. Available at: [Link]
-
How to Navigate Dosing Rapamycin for Longevity and Anti-aging . Healthspan. Available at: [Link]
-
Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties . Scientific Reports. Available at: [Link]
-
(PDF) Pharmacokinetic analysis of intermittent rapamycin administration in early-stage Alzheimer's Disease . ResearchGate. Available at: [Link]
-
mTOR signaling pathway . Cusabio. Available at: [Link]
- US5530006A - Rapamycin formulation for IV injection - Google Patents.
-
Recommendations on dose level selection for repeat dose toxicity studies . Regulatory Toxicology and Pharmacology. Available at: [Link]
-
Cancer Chemoprevention: Preclinical In Vivo Alternate Dosing Strategies to Reduce Drug Toxicities . ILAR Journal. Available at: [Link]
-
Dose Optimization In Drug Development Drugs And The Pharmaceutical Sciences . KIET. Available at: [Link]
-
mTOR Signaling Pathway . OriGene Technologies Inc.. Available at: [Link]
-
Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers . FDA. Available at: [Link]
-
Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells . Scientific Reports. Available at: [Link]
-
Combination therapy with Rapamycin and Trametinib prolongs life of mice by 30 . YouTube. Available at: [Link]
-
Rapamycin-mediated lifespan increase in mice is dose and sex dependent and metabolically distinct from dietary restriction . Aging Cell. Available at: [Link]
-
CAR T cell - Wikipedia . Available at: [Link]
Sources
- 1. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. origene.com [origene.com]
- 4. mTOR - Wikipedia [en.wikipedia.org]
- 5. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 6. US5530006A - Rapamycin formulation for IV injection - Google Patents [patents.google.com]
- 7. Rapamycin (Sirolimus, AY-22989) | mTOR inhibitor | immunosuppressant | autophagy activator | inhibitor of mTORC1 | CAS 53123-88-9 | Buy Rapamycin (AY22989) from Supplier InvivoChem [invivochem.com]
- 8. Rapamycin | AY 22989 | mTOR inhibitor | TargetMol [targetmol.com]
- 9. Rapamycin‐mediated mouse lifespan extension: Late‐life dosage regimes with sex‐specific effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole
Welcome to the technical support center for 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate the cytotoxic effects of this compound in experimental settings. This document provides in-depth, evidence-based strategies and detailed protocols to help you optimize your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound in our cell-based assays, even at low concentrations. Is this expected?
A1: Yes, dose-dependent cytotoxicity is a known characteristic of many imidazole-based compounds.[1] The imidazole scaffold is a common feature in many bioactive molecules, and its derivatives have been shown to induce cytotoxicity through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and induction of apoptosis.[1][2][3] The presence of a chlorophenyl group may also contribute to the compound's cytotoxic profile.
Q2: What are the likely molecular mechanisms behind the cytotoxicity of this compound?
A2: Based on studies of similar imidazole derivatives, the cytotoxicity of this compound is likely multifactorial. The primary suspected mechanisms include:
-
Induction of Oxidative Stress: The compound may interfere with the cellular redox balance, leading to an increase in reactive oxygen species (ROS) and subsequent cellular damage.[1]
-
Mitochondrial Dysfunction: Imidazole compounds have been observed to impair mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[1]
-
Induction of Apoptosis: The compound may trigger programmed cell death, potentially through the activation of apoptotic pathways involving p53 and the Bcl-2 family of proteins.[2]
-
DNA Damage: Some imidazole derivatives have been shown to cause genotoxicity, leading to DNA damage and cell cycle arrest.[2]
Q3: What are the main strategies I can explore to reduce the cytotoxicity of this compound without losing its intended therapeutic effect?
A3: There are three primary strategies you can employ, often in combination:
-
Chemical Modification: Altering the chemical structure of the molecule can sometimes reduce toxicity while preserving or even enhancing efficacy.[4]
-
Advanced Drug Delivery Systems: Encapsulating the compound in a delivery vehicle can target it to specific cells or tissues, thereby reducing systemic toxicity.[5][6]
-
Combination Therapy: Co-administering the compound with a second agent can allow for a dose reduction of your primary compound, thus lowering its toxicity.[7][8][9]
Troubleshooting Guide 1: High Off-Target Cytotoxicity in In Vitro Models
This section provides detailed troubleshooting steps if you are encountering excessive cytotoxicity in your cell culture experiments.
Issue: Widespread cell death observed across multiple cell lines, including non-target cells.
This suggests that the compound has a narrow therapeutic window and exhibits non-specific toxicity. Here are some experimental approaches to address this:
Strategy 1: Co-administration with an Antioxidant
Rationale: Since a likely mechanism of cytotoxicity for imidazole compounds is the induction of oxidative stress through ROS production, co-treatment with an antioxidant may mitigate this effect.[1]
Experimental Protocol: Co-treatment with N-acetylcysteine (NAC)
-
Cell Seeding: Plate your target and non-target cells at a suitable density in 96-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Prepare a separate stock solution of N-acetylcysteine (NAC) in sterile water or cell culture medium.
-
Treatment:
-
Create a dose-response curve for your imidazole compound (e.g., 0.1 µM to 100 µM).
-
For the co-treatment groups, pre-incubate the cells with a fixed, non-toxic concentration of NAC (e.g., 1-5 mM) for 1-2 hours.
-
Add the varying concentrations of the imidazole compound to the NAC-containing wells.
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT or PrestoBlue™ assay.
-
Data Analysis: Compare the IC50 values of the imidazole compound with and without NAC. A significant increase in the IC50 value in the presence of NAC would suggest that oxidative stress is a key contributor to cytotoxicity.
Workflow for Investigating Antioxidant Co-treatment
Caption: Workflow for assessing the impact of antioxidant co-treatment on cytotoxicity.
Strategy 2: Encapsulation in a Liposomal Drug Delivery System
Rationale: Encapsulating the compound within a liposome can alter its pharmacokinetic profile, potentially reducing its uptake by non-target cells and mitigating acute toxicity.[6]
Experimental Protocol: Preparation and Testing of a Liposomal Formulation
-
Liposome Formulation:
-
Prepare liposomes using a standard thin-film hydration method. A common lipid composition is a mixture of DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), cholesterol, and DSPE-PEG(2000) (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]) in a molar ratio of approximately 55:40:5.
-
Dissolve the lipids and this compound in a suitable organic solvent (e.g., chloroform).
-
Evaporate the solvent under reduced pressure to form a thin lipid film.
-
Hydrate the film with a buffered solution (e.g., PBS) to form multilamellar vesicles.
-
Extrude the suspension through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, 100 nm) to produce unilamellar liposomes of a defined size.
-
-
Characterization: Characterize the liposomes for size, polydispersity index, and encapsulation efficiency.
-
In Vitro Testing:
-
Treat target and non-target cells with both the free compound and the liposomal formulation at equivalent concentrations.
-
Perform a cell viability assay after a set incubation period.
-
-
Data Analysis: Compare the cytotoxic profiles. A successful liposomal formulation should exhibit reduced toxicity in non-target cells compared to the free drug.
Hypothetical Data: Comparison of Free vs. Liposomal Formulation
| Cell Line | Formulation | IC50 (µM) | Therapeutic Index (Non-target IC50 / Target IC50) |
| Target Cancer | Free Compound | 5 | 2 |
| Liposomal Formulation | 8 | 10 | |
| Non-target Healthy | Free Compound | 10 | - |
| Liposomal Formulation | 80 | - |
Troubleshooting Guide 2: Evidence of Genotoxicity or Apoptosis Induction
If your experiments (e.g., comet assay, TUNEL assay) indicate that the compound is causing DNA damage or inducing apoptosis, the following strategies can be explored.
Strategy 1: Structural Modification (Structure-Activity Relationship - SAR)
Rationale: Minor changes to the chemical structure can significantly impact the toxicological profile of a compound. For imidazoles, modifications to the substituents on the ring can alter cytotoxicity.[10][11]
Proposed Modifications for Synthesis and Screening:
-
Modification of the Hydroxymethyl Group:
-
Esterification: Convert the hydroxyl group to an ester. This can create a prodrug that may be cleaved by intracellular esterases, potentially leading to more targeted release.
-
Etherification: Convert the hydroxyl group to an ether (e.g., a methoxy group). This may alter the compound's polarity and ability to interact with certain cellular targets.
-
-
Modification of the Chlorophenyl Ring:
-
Positional Isomers: Synthesize ortho- and meta-chloro isomers to investigate if the position of the chlorine atom affects toxicity.
-
Alternative Halogens: Replace the chloro group with fluoro or bromo groups to assess the impact of halogen electronegativity and size.
-
Experimental Workflow for SAR Studies
Caption: Workflow for a Structure-Activity Relationship (SAR) study to reduce cytotoxicity.
Strategy 2: Combination Therapy with a PARP Inhibitor
Rationale: If the compound induces DNA damage, combining it with an inhibitor of Poly (ADP-ribose) polymerase (PARP) could be a viable strategy, particularly in cancer therapy. While this may not reduce the direct toxicity of your compound, it can create a synergistic effect that allows for a lower, less toxic dose to be used.
Experimental Protocol: Synergy Study
-
Determine IC50 values: Establish the IC50 for your imidazole compound and a known PARP inhibitor (e.g., Olaparib) individually in your target cell line.
-
Combination Matrix: Design a matrix of concentrations for both compounds, typically ranging from well below to slightly above their respective IC50 values.
-
Treatment: Treat cells with the single agents and the combinations for a defined period (e.g., 72 hours).
-
Viability Assay: Measure cell viability.
-
Synergy Analysis: Use software such as CompuSyn to calculate the Combination Index (CI).
-
CI < 1: Synergistic effect
-
CI = 1: Additive effect
-
CI > 1: Antagonistic effect
-
A synergistic combination would justify using lower concentrations of this compound, thereby reducing its overall toxicity.[7]
References
-
Adeyemi, O. S., Eseola, A. O., Plass, W., Otuechere, C. A., & Elebiyo, T. C. (2020). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression. Biochemical and Biophysical Research Communications, 529(1), 23–27. [Link]
-
Reading, E., Liko, I., Allison, T. M., Benesch, J. L., Laganowsky, A., & Robinson, C. V. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(12), 2468–2476. [Link]
-
Sun, W., Sanderson, P. E., & Zheng, W. (2016). Drug combination therapy increases successful drug repositioning. Drug Discovery Today, 21(7), 1189–1195. [Link]
-
Neri, D., & Supuran, C. T. (2011). Targeted Delivery of Cytotoxic Drugs: Challenges, Opportunities and New Developments. Current Opinion in Chemical Biology, 15(4), 571–577. [Link]
-
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, S. S., & Abdel-Wahab, B. F. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules, 26(15), 4554. [Link]
-
Abedi, F., et al. (2022). Improving targeted small molecule drugs to overcome chemotherapy resistance. Journal of Translational Medicine, 20(1), 519. [Link]
-
Bussières, J. F., et al. (2012). Safe handling of cytotoxics: guideline recommendations. Journal of Oncology Pharmacy Practice, 18(1 Suppl), 7–18. [Link]
-
Zhang, R., et al. (2023). Small Molecule-Drug Conjugates: An Emerging Drug Design Strategy for Targeted Therapeutics. Journal of Medicinal Chemistry. [Link]
-
Wikipedia. (n.d.). Combination therapy. [Link]
-
Wang, P., et al. (2020). Cytotoxicity, genotoxicity, oxidative stress, and apoptosis in HepG2 cells induced by the imidazole ionic liquid 1-dodecyl-3-methylimidazolium chloride. Environmental Toxicology, 35(6), 665–672. [Link]
-
Al-Benna, S. (2011). Drug Delivery Systems for Cancer Therapeutics. U.S. Pharmacist. [Link]
-
Durán-Lara, E. F., et al. (2020). Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein. RSC Advances, 10(50), 29938–29947. [Link]
-
Tufts University School of Medicine. (2022). What Is Combination Drug Therapy? [Link]
-
Bekircan, O., et al. (2019). The cytotoxic activities of imidazole derivatives prepared from various guanylhydrazone and phenylglyoxal monohydrate. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(12), 1189-1195. [Link]
-
Fassihi, A., et al. (2018). Cytotoxic Activity of Some Azole Derivatives. Asian Pacific Journal of Cancer Biology, 3(3), 63-68. [Link]
-
Health and Safety Executive. (n.d.). Safe handling of cytotoxic drugs in the workplace. [Link]
-
Czock, D., et al. (2018). Assessing Basic Cytotoxic Drug Levels in Hospital Pharmacies and the Efficacy of a Closed-System Drug-Transfer Device to Reduce Contamination. Pharmacy Times. [Link]
-
Proteios Technology. (2025). Imidazole vs. Lysine: How to Improve Lab Safety and Protein Integrity. [Link]
-
Dutta, S., et al. (2018). APPROACHES TO REDUCE TOXICITY OF ANTICANCER DRUG. Journal of Harmonized Research in Pharmacy, 7(3), 61-71. [Link]
-
SafeWork NSW. (2016). Cytotoxic drugs and related waste – risk management. [Link]
-
Zelus Recovery. (2024). The Dangers Behind Combined Drug Intoxication. [Link]
-
ResearchGate. (n.d.). Induction of cell apoptosis by imidazole. [Link]
-
National Toxicology Program. (2007). Toxicity and carcinogenicity studies of 4-methylimidazole in F344/N rats and B6C3F1 mice. Toxicology and carcinogenesis and technical report series, (535), 1-174. [Link]
-
Simplivia. (n.d.). Reinventing Cytotoxic Drug Compounding. [Link]
-
Valéry, C. (2019, November 12). The dangers of mixing drugs. [Video]. YouTube. [Link]
-
Postel-Vinay, S., et al. (2016). Are Doses and Schedules of Small-Molecule Targeted Anticancer Drugs Recommended by Phase I Studies Realistic? Clinical Cancer Research, 22(9), 2127–2132. [Link]
-
Kalpourzi, C., et al. (2024). Chemical Modification of Pactamycin Leads to New Compounds with Retained Antimicrobial Activity and Reduced Toxicity. Molecules, 29(17), 4104. [Link]
-
Gabal, A. M., et al. (2022). Targeted Delivery Methods for Anticancer Drugs. Pharmaceutics, 14(5), 958. [Link]
-
Belgian Journal of Medical Oncology. (2019). Low doses anticancer drugs decrease drug resistance. [Link]
-
Aprile, S., et al. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2023(2), M1639. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(4-Chlorophenyl)imidazole. PubChem Compound Database. [Link]
-
Marx, G. M., & Friedlander, M. L. (2014). Drug toxicity prevention and management. CME Journal of Gynecologic Oncology, 29-33. [Link]
Sources
- 1. New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity, genotoxicity, oxidative stress, and apoptosis in HepG2 cells induced by the imidazole ionic liquid 1-dodecyl-3-methylimidazolium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Targeted Delivery of Cytotoxic Drugs: Challenges, Opportunities and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uspharmacist.com [uspharmacist.com]
- 7. Drug combination therapy increases successful drug repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination therapy - Wikipedia [en.wikipedia.org]
- 9. What Is Combination Drug Therapy? | School of Medicine [medicine.tufts.edu]
- 10. Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05101B [pubs.rsc.org]
- 11. Cytotoxic Activity of Some Azole Derivatives | Asian Pacific Journal of Cancer Biology [waocp.com]
Technical Support Center: Stabilizing 4-Hydroxymethyl-2-(4-carboxyphenyl)-3H-imidazole for Long-Term Storage
Introduction: Understanding the Molecule's Inherent Instabilities
4-Hydroxymethyl-2-(4-carboxyphenyl)-3H-imidazole is a bifunctional heterocyclic compound with significant potential in medicinal chemistry and materials science. Its structure, however, contains several functional groups that are susceptible to degradation, posing a challenge for long-term storage and experimental reproducibility. The primary points of instability are the imidazole ring, the hydroxymethyl group, and the carboxyphenyl moiety.
-
Imidazole Ring: The imidazole moiety is known to be sensitive to both oxidation and photodegradation, especially in solution.[1] This can lead to ring-opening or the formation of various oxidized byproducts.[2]
-
Hydroxymethyl Group (-CH2OH): As a primary alcohol, this group is a prime target for oxidation.[3] Atmospheric oxygen can slowly convert it first to an aldehyde and subsequently to a carboxylic acid, fundamentally altering the molecule's chemical properties and biological activity.
-
Carboxyphenyl Group & Hygroscopicity: The presence of both a hydroxyl and a carboxylic acid group makes the molecule polar and prone to absorbing atmospheric moisture, a property known as hygroscopicity.[4] Adsorbed water can accelerate other degradation pathways and affect the physical state of the compound.
Understanding these vulnerabilities is the first step toward designing a robust storage and handling strategy. The following guide provides detailed, evidence-based solutions to common challenges encountered when working with this compound.
Visualizing Potential Degradation Pathways
To effectively stabilize the compound, it is crucial to visualize the chemical transformations it can undergo. The diagram below illustrates the primary degradation routes initiated by common laboratory stressors like oxygen, light, and moisture.
Caption: Key degradation pathways for the target molecule.
Frequently Asked Questions (FAQs)
Q1: My once-white powder has turned yellow/brown. What happened and can I still use it?
A: A color change is a strong indicator of degradation, most commonly due to oxidation of the imidazole ring or hydroxymethyl group.[3] Photodegradation from exposure to light can also cause discoloration.[1][5] It is strongly recommended that you re-analyze the purity of the material via HPLC or LC-MS before use. If significant degradation peaks are observed, the batch should be discarded or re-purified.
Q2: What are the ideal storage temperatures for short-term vs. long-term storage?
A: For short-term storage (under 1 month), refrigeration at 2-8°C is acceptable if the material is properly sealed from moisture. For long-term storage, freezing at -20°C or, ideally, -80°C is required to minimize the rate of all chemical degradation pathways.
Q3: Is it necessary to store the compound under an inert atmosphere?
A: Yes, this is highly recommended. Given the molecule's sensitivity to oxidation, displacing air with an inert gas like argon or nitrogen will significantly prolong its shelf life by preventing the oxidation of the hydroxymethyl group and the imidazole ring.[1]
Q4: My compound is no longer fully dissolving in the solvent it was previously soluble in. Why?
A: This is often a consequence of degradation. The degradation products (like the dicarboxylic acid derivative) may have different solubility profiles. Alternatively, polymerization or the formation of insoluble aggregates can occur over time, especially if the compound has been exposed to moisture or temperature fluctuations.
Troubleshooting Guides for Experimental Issues
Issue 1: Decreased Purity Detected by HPLC Over Time
-
Symptoms: You run a routine QC check on your stored compound using HPLC and notice new impurity peaks that were not present when you first received the material. The area of the main peak has decreased.
-
Probable Cause: This is a direct sign of chemical degradation. The most likely culprits are oxidation and/or hydrolysis from improper storage.
-
Oxidation: Lack of an inert atmosphere has allowed oxygen to react with the molecule.
-
Hydrolysis/Moisture: The container was not sealed properly, or it was opened frequently in a humid environment, allowing the hygroscopic compound to adsorb water.[4] Temperature cycling (e.g., removing from a freezer and allowing to warm without a desiccator) can cause condensation inside the container.
-
-
Solution Pathway:
-
Confirm Identity of Impurities: If possible, use LC-MS to get a mass for the new peaks to help confirm if they correspond to expected degradation products (e.g., +14 Da for oxidation to aldehyde, +16 Da for oxidation to carboxylic acid).
-
Implement Aliquoting: For your remaining stock, immediately aliquot the material into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere.
-
Improve Storage Protocol: Place the new aliquots inside a secondary container (like a sealed bag or box) with desiccant pouches.[6] Before sealing, flush the container with argon or nitrogen. Store at -20°C or -80°C.[7]
-
Evaluate Current Batch: If purity has dropped below your experimental tolerance (e.g., <95%), the material should be discarded or re-purified. Using degraded material will lead to inaccurate concentration calculations and potentially confounding results from impurity bioactivity.
-
Issue 2: Inconsistent or Non-Reproducible Results in Biological Assays
-
Symptoms: Experiments that previously yielded consistent results are now showing high variability, a loss of potency, or unexpected off-target effects.
-
Probable Cause: The active concentration of your compound is lower than calculated due to degradation, or the degradation products themselves are biologically active (either agonist, antagonist, or cytotoxic), interfering with the assay.
-
Solution Pathway:
-
Immediate QC Check: Do not assume the compound is stable. Perform an immediate purity analysis (HPLC is ideal) on the batch of compound being used for the assays.[8]
-
Use Freshly Prepared Solutions: Never use stock solutions that have been stored for extended periods, especially in aqueous buffers at room temperature or 4°C. The compound is much less stable in solution than as a solid.[1] Prepare solutions fresh from a validated solid stock for each experiment.
-
Review Solution Preparation: Ensure the solvent is anhydrous and of high quality. If using DMSO for stock solutions, use a sealed bottle of anhydrous DMSO, as it is also hygroscopic.
-
Isolate the Variable: If a new batch of the compound was recently started, compare its performance directly against a small, carefully preserved sample of a previous "gold standard" batch, if available. This can quickly confirm if batch degradation is the root cause.
-
Protocols for Storage and Stability Assessment
Protocol 5.1: Recommended Long-Term Storage of Solid Compound
This protocol is designed to maximize the shelf-life of 4-Hydroxymethyl-2-(4-carboxyphenyl)-3H-imidazole by addressing all major degradation factors.
Materials:
-
Amber glass vials with PTFE-lined screw caps
-
Argon or Nitrogen gas with a regulator and tubing
-
Laboratory balance in a low-humidity environment (e.g., glovebox or balance draft shield)
-
Spatulas
-
Heat-sealable foil pouches
-
Desiccant packs (silica gel)
-
-80°C Freezer
Procedure:
-
Pre-label Vials: Prepare a set of amber glass vials by labeling them with the compound name, batch number, concentration (if applicable), and date.
-
Aliquoting: In a low-humidity environment, carefully weigh the desired amount of the solid compound into each pre-labeled vial. Do not prepare aliquots larger than what you anticipate using for a single set of experiments.
-
Inert Gas Purge: Place the uncapped vials into a larger container or desiccator chamber. Gently flush the chamber with a slow stream of argon or nitrogen for 5-10 minutes to displace all air.
-
Capping: While still under the inert atmosphere, tightly screw the caps onto each vial. Seal the cap-vial interface with parafilm for an extra barrier against moisture.
-
Secondary Containment: Place the sealed vials and a desiccant pack into a heat-sealable foil pouch.[6]
-
Final Seal and Storage: Purge the foil pouch with inert gas before heat-sealing. Immediately place the sealed pouch into a designated box in a -80°C freezer.
-
Documentation: Log the batch number, date of storage, and location in your laboratory inventory system.
Protocol 5.2: Workflow for Purity Assessment via HPLC
This workflow outlines the steps for conducting a stability-indicating analysis using High-Performance Liquid Chromatography (HPLC).[8][9]
Caption: Workflow for HPLC-based stability testing.
Data Summary: Recommended Storage Conditions
The following table summarizes the recommended storage conditions and the rationale for each, providing a quick-reference guide for laboratory personnel.
| Parameter | Recommendation | Rationale & Justification |
| Temperature | -80°C (Long-Term) or -20°C (Mid-Term) | Reduces the kinetic rate of all chemical reactions, including oxidation and hydrolysis, thereby maximizing shelf-life. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, which is a primary reactant in the oxidation of the hydroxymethyl group and imidazole ring.[1] |
| Light | Amber Vials / In the Dark | Protects the aromatic imidazole and phenyl rings from UV-induced photodegradation, a common pathway for heterocyclic compounds.[2][5][10] |
| Humidity | Sealed Vials with Desiccant | The compound is hygroscopic; preventing water absorption is critical to avoid hydrolysis and moisture-accelerated degradation.[4][6] |
| Container | Glass Vial with PTFE-lined Cap | Glass is inert and non-reactive. A PTFE liner provides a superior seal against moisture and gas exchange compared to other liner materials. |
| Handling | Aliquot into Single-Use Amounts | Minimizes environmental exposure (air, humidity, light) of the bulk material, preserving the integrity of the primary stock.[11] |
References
-
Biodegradability of imidazole structures. ResearchGate. Available at: [Link]
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]
-
Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Royal Society of Chemistry. Available at: [Link]
-
Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. Available at: [Link]
-
Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]
-
Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process. ResearchGate. Available at: [Link]
-
Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Practices for Proper Chemical Storage. Cleveland State University. Available at: [Link]
-
Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. Available at: [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Available at: [Link]
-
Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. Available at: [Link]
-
PHOTOSENSITIZED REACTION OF IMIDAZOLE. TSI Journals. Available at: [Link]
-
The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated. Available at: [Link]
Sources
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 5. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. csuohio.edu [csuohio.edu]
- 8. sepscience.com [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. gmpplastic.com [gmpplastic.com]
Technical Support Center: Refining Purification Protocols for 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole
Welcome to the technical support center for the purification of 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The protocols and insights provided herein are grounded in established chemical principles and field-proven experience to ensure scientific integrity and successful experimental outcomes.
Introduction: The Challenge of Purifying a Multifunctional Imidazole
This compound is a molecule of significant interest in medicinal chemistry. Its structure, featuring a polar hydroxymethyl group, a basic imidazole ring, and a lipophilic chlorophenyl substituent, presents a unique set of purification challenges. Achieving high purity is critical for accurate biological evaluation and to meet stringent regulatory standards. This guide will equip you with the knowledge to navigate these challenges effectively.
A plausible synthetic route for this compound involves the condensation of an α-hydroxy ketone (like 1,3-dihydroxyacetone), 4-chlorobenzaldehyde, and an ammonia source (such as ammonium acetate)[1][2][3]. Understanding this synthesis is key to anticipating potential impurities that may arise.
Troubleshooting Guide: From Crude Product to Purified Compound
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Issue 1: My crude product is a sticky, oily residue instead of a solid. How can I crystallize it?
Answer:
An oily crude product suggests the presence of impurities that are depressing the melting point and inhibiting crystallization. These could include unreacted starting materials, side-products, or residual solvent.
Causality: The hydroxymethyl group and the imidazole nitrogen make the target molecule quite polar and capable of strong hydrogen bonding, which can lead to the formation of non-crystalline phases, especially in the presence of impurities.
Step-by-Step Crystallization Protocol:
-
Initial Solvent Screening:
-
Begin by attempting to dissolve small amounts of the crude oil in various solvents of differing polarities (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, and mixtures thereof).
-
A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
-
Solvent/Anti-Solvent Method:
-
If a single solvent is not effective, try a solvent/anti-solvent system. Dissolve the crude product in a minimum amount of a polar solvent in which it is highly soluble (e.g., methanol or ethanol).
-
Slowly add a non-polar anti-solvent (e.g., diethyl ether, petroleum ether, or cold water) dropwise with vigorous stirring until persistent turbidity is observed.
-
Gently warm the mixture until it becomes clear again, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
-
-
Seeding:
-
If crystals do not form spontaneously, introduce a seed crystal of the pure compound (if available) to induce crystallization.
-
Alternatively, scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites.
-
-
Recrystallization from Ethanol:
-
For closely related 2-aryl-imidazole derivatives, recrystallization from absolute ethanol has proven effective[4].
-
Dissolve the crude material in a minimal amount of hot absolute ethanol.
-
Allow the solution to cool slowly to room temperature. If no crystals form, store the solution at 4°C overnight.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Data Presentation: Common Crystallization Solvents for Imidazole Derivatives
| Solvent System | Polarity | Observations |
| Ethanol/Water | High | Good for polar imidazoles, promotes crystal growth. |
| Methanol/Diethyl Ether | Medium | Effective solvent/anti-solvent pair. |
| Ethyl Acetate/Hexane | Medium-Low | Useful for less polar impurities. |
| Toluene | Low | Can be effective for recrystallizing less polar imidazole derivatives[5]. |
Issue 2: My compound streaks badly on silica gel TLC plates, making it difficult to assess purity and develop a chromatography protocol.
Answer:
Streaking of basic compounds on silica gel is a common problem due to strong interactions between the basic nitrogen atoms of the imidazole ring and the acidic silanol groups (Si-OH) on the silica surface[6].
Causality: The lone pair of electrons on the imidazole nitrogen can be protonated by the acidic silica gel, leading to strong adsorption and subsequent tailing or streaking during elution.
Step-by-Step Protocol to Prevent Streaking:
-
Mobile Phase Modification:
-
Add a small amount of a basic modifier to the mobile phase to neutralize the acidic sites on the silica gel.
-
Common choices include triethylamine (0.1-1% v/v) or a few drops of aqueous ammonia solution added to the eluent[6].
-
A typical starting eluent system to try would be dichloromethane:methanol with 0.5% triethylamine.
-
-
Alternative Stationary Phases:
-
If streaking persists, consider using a different stationary phase.
-
Alumina (basic or neutral): Alumina is less acidic than silica and is often a better choice for the chromatography of basic compounds.
-
Reversed-phase silica (C18): For highly polar compounds, reversed-phase chromatography can be an effective alternative. The mobile phase would typically be a mixture of water (often with a buffer) and a polar organic solvent like methanol or acetonitrile[7].
-
Experimental Workflow for TLC Analysis:
Caption: Troubleshooting TLC streaking.
Issue 3: I'm performing column chromatography, but my compound is either not eluting or I'm getting poor separation from impurities.
Answer:
This issue can stem from several factors, including incorrect solvent polarity, column overloading, or on-column degradation.
Causality: The polarity of this compound is relatively high, requiring a polar mobile phase for elution from normal-phase silica. Impurities with similar polarities will be challenging to separate.
Troubleshooting Flash Column Chromatography:
| Problem | Likely Cause | Recommended Solution |
| Compound stuck on the column | Eluent polarity is too low. | Gradually increase the polarity of the mobile phase. For example, switch from 5% methanol in dichloromethane to 10% or even 20%[6][8]. |
| Poor separation of closely eluting spots | Inappropriate solvent system. | Try a different solvent system with different selectivity. If using a dichloromethane/methanol system, consider trying an ethyl acetate/hexane/triethylamine system. |
| All fractions are contaminated | Compound degradation on silica gel. | Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots appear. If it is unstable, switch to a less acidic stationary phase like neutral alumina or use a deactivated silica gel[8]. |
| Broad peaks and tailing | Column overloading or interaction with silica. | Reduce the amount of crude material loaded onto the column. Add a basic modifier like triethylamine to the eluent to improve peak shape[6]. |
Experimental Protocol for Flash Chromatography:
-
Dry Loading: For polar compounds, dry loading is often superior to wet loading. Dissolve your crude product in a minimal amount of a strong solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.
-
Column Packing: Pack the column with silica gel in your chosen non-polar solvent (e.g., hexane or dichloromethane).
-
Loading: Carefully add the dry-loaded sample to the top of the column.
-
Elution: Start with a low polarity eluent and gradually increase the polarity (gradient elution). Monitor the fractions by TLC.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities I should be looking for?
A1: Based on a plausible synthesis from 1,3-dihydroxyacetone, 4-chlorobenzaldehyde, and ammonium acetate, you should be aware of the following potential impurities:
-
Unreacted starting materials: 4-chlorobenzaldehyde.
-
Side-products: Self-condensation products of 4-chlorobenzaldehyde.
-
Over-oxidation product: 2-(4-chlorophenyl)-3H-imidazole-4-carboxylic acid, if the hydroxymethyl group is oxidized.
-
Dimerization/Etherification products: Bis-(2-(4-chlorophenyl)-3H-imidazol-4-ylmethyl) ether, especially if the reaction mixture is heated for extended periods.
Visualization of Potential Impurities:
Caption: Potential impurities in the synthesis.
Q2: How should I store the purified this compound?
A2: Due to the presence of the hydroxymethyl group and the imidazole ring, the compound may be susceptible to oxidation and degradation. It is recommended to store the purified solid in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., 4°C or -20°C for long-term storage). Storing under an inert atmosphere (e.g., argon or nitrogen) is also advisable.
Q3: What is the expected pKa of this compound, and how does it affect purification?
A3: The imidazole ring is basic, with a pKa of the conjugate acid typically around 6-7. The exact pKa will be influenced by the substituents. This basicity is the primary reason for its strong interaction with acidic silica gel. Understanding the pKa is also crucial for purification by extraction. At a pH below its pKa, the compound will be protonated and more soluble in aqueous acidic solutions. Conversely, at a pH above its pKa, it will be in its neutral, free-base form and more soluble in organic solvents. This allows for an acid-base extraction workup to remove non-basic impurities.
Q4: Can I use reversed-phase chromatography for this compound?
A4: Yes, reversed-phase chromatography is a viable option, especially if you are struggling with normal-phase chromatography. Since the compound is polar, it will likely elute early from a C18 column. A typical mobile phase would be a gradient of water and methanol or acetonitrile. Adding a buffer (e.g., ammonium acetate or formic acid) to the mobile phase can help to ensure consistent ionization of the imidazole ring and improve peak shape.
References
- Jain, A., Sharma, R., & Kumar, P. (2012). Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl). Der Pharma Chemica, 4(4), 1476-1483.
-
MDPI. (2021). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Retrieved from [Link]
- Google Patents. (2016). Preparation method of 4-chlorophenyl-2-pyridyl methanol. CN105237469A.
-
Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Retrieved from [Link]
- Google Patents. (2012). Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol. CN102643213A.
-
ResearchGate. (2014). Synthesis of trisubstituted imidazole via the reaction of α-hydroxy ketone, aldehydes and ammonium acetate catalyzed by SBSSA at 130 ℃ under solvent-free conditions. Retrieved from [Link]
-
RSC Publishing. (2019). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. Imidazole synthesis. Retrieved from [Link]
-
Cheméo. Chemical Properties of 1H-Imidazole (CAS 288-32-4). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Retrieved from [Link]
- Google Patents. (2008). Preparation of alpha-hydroxy ketones via carbene-catalyzed umpolung reaction of aldehydes. US20080051608A1.
-
ResearchGate. (2010). Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, (O) 4,5-diphenylimidazole, or (4) 2,4,5triphenylimidazole in toluene; points are the experimental values. Retrieved from [Link]
-
ResearchGate. For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Retrieved from [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]
-
Solubility of Things. 5-Methylimidazole. Retrieved from [Link].com/water/5-methylimidazole)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Purification [chem.rochester.edu]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole
Introduction
In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and developmental success. Molecules containing the imidazole scaffold are of particular interest due to their prevalence in biologically active compounds.[1][2] This guide provides a comprehensive, multi-technique workflow for the definitive structural elucidation of 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole, a disubstituted imidazole derivative.
Our objective is to move beyond a simple checklist of analytical methods. Instead, we will explore the causal reasoning behind our experimental choices, demonstrating how a synergistic application of modern spectroscopic techniques can create a self-validating system for structural confirmation. This guide is intended for researchers, chemists, and drug development professionals who require a robust and defensible approach to molecular characterization.
The Challenge of Isomerism in Imidazole Synthesis
The synthesis of polysubstituted imidazoles can often yield a mixture of constitutional isomers, making unequivocal characterization essential. For the target molecule, this compound, several potential isomers could arise depending on the synthetic route. The primary isomeric challenges include:
-
Positional Isomerism of the Hydroxymethyl Group: The -CH₂OH group could be located at the C5 position instead of C4, yielding 5-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole.
-
Tautomerism: The imidazole ring can exist in different tautomeric forms, with the hydrogen atom on either nitrogen (1H or 3H). While often in rapid equilibrium, the substitution pattern can favor one form. The "3H" designation in the target name specifies a particular tautomer.
Distinguishing between these possibilities requires analytical techniques that can probe the precise connectivity of atoms within the molecule.
A Multi-Technique Approach to Structural Elucidation
No single analytical technique can definitively confirm a novel structure in isolation. A robust confirmation relies on the convergence of data from multiple, orthogonal techniques. Below, we detail the core methods and the specific insights each provides.
Mass Spectrometry (MS)
Expertise & Experience: The first step in analyzing an unknown compound is to confirm its molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.
Trustworthiness: By providing a highly accurate mass measurement, HRMS offers strong evidence for the elemental composition, immediately differentiating the target from compounds with different formulas.
Expected Results for C₁₀H₉ClN₂O:
-
Molecular Formula: C₁₀H₉ClN₂O
-
Monoisotopic Mass: 208.0403 Da
-
Isotopic Pattern: A characteristic M+2 peak at approximately one-third the intensity of the molecular ion peak, indicative of the presence of a single chlorine atom.
Experimental Protocol: HRMS (Electrospray Ionization - Time of Flight)
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an ESI-TOF mass spectrometer.
-
Ionization Mode: Positive ion mode is typically effective for nitrogen-containing heterocycles.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.
-
Analysis: Compare the measured accurate mass of the protonated molecule [M+H]⁺ (expected: 209.0476 Da) with the theoretical value. The mass error should be less than 5 ppm. Observe the isotopic pattern for the characteristic chlorine signature.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique perfect for identifying the key functional groups present in the molecule. This allows for a quick check to ensure the expected chemical transformations have occurred during synthesis.
Trustworthiness: The presence or absence of specific absorption bands provides direct evidence for the functional groups, corroborating the proposed structure.
Expected Key Absorptions:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching, H-bonded | 3400-3200 (broad) |
| N-H (Imidazole) | Stretching | 3300-3100 (medium) |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C-H (Aliphatic, -CH₂) | Stretching | 2950-2850 |
| C=N, C=C (Ring) | Stretching | 1650-1500 |
| C-O (Alcohol) | Stretching | 1050-1000 |
| C-Cl (Aryl) | Stretching | 1100-1000 |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.
-
Analysis: Identify the characteristic absorption bands and compare them to the expected values. The broad O-H stretch is a key indicator of the hydroxymethyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to unambiguously establish atomic connectivity and differentiate between isomers.
Trustworthiness: NMR provides a detailed "map" of the molecule. The chemical shifts, coupling constants, and through-bond correlations provide a self-validating dataset that can be used to piece together the structure from first principles.
Predicted NMR Data (in DMSO-d₆): Solvent Choice: DMSO-d₆ is an excellent choice as it allows for the observation of exchangeable protons (O-H and N-H), which are crucial for this structure.
¹H NMR Predictions:
| Proton | Predicted Shift (ppm) | Multiplicity | Integration | Rationale |
| N-H | ~12.5 | Broad singlet | 1H | Imidazole N-H, exchangeable. |
| Ar-H (ortho to C-Im) | ~8.0 | Doublet | 2H | Deshielded by imidazole ring. |
| Ar-H (ortho to Cl) | ~7.6 | Doublet | 2H | Standard aromatic region. |
| Imidazole H5 | ~7.2 | Singlet | 1H | Sole proton on the imidazole ring. |
| O-H | ~5.0 | Triplet | 1H | Exchangeable, coupling to CH₂. |
| -CH₂- | ~4.5 | Doublet | 2H | Attached to imidazole ring and OH. |
¹³C NMR Predictions:
| Carbon | Predicted Shift (ppm) | Rationale |
| Imidazole C2 | ~148 | Attached to N and the chlorophenyl group. |
| Imidazole C4 | ~138 | Attached to N and the hydroxymethyl group. |
| Ar-C (C-Im) | ~135 | Quaternary carbon of the phenyl ring. |
| Ar-C (C-Cl) | ~133 | Quaternary carbon attached to chlorine. |
| Ar-CH (ortho to C-Im) | ~129 | |
| Ar-CH (ortho to Cl) | ~128 | |
| Imidazole C5 | ~120 | |
| -CH₂- | ~55 | Aliphatic carbon attached to oxygen. |
2D NMR for Unambiguous Confirmation:
-
COSY (Correlation Spectroscopy): Will show correlation between the -CH₂- protons and the O-H proton, confirming the hydroxymethyl moiety. It will also show correlations between the coupled aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Directly links each proton to the carbon it is attached to. This will confirm the assignments made in the 1D spectra (e.g., the proton at ~4.5 ppm is attached to the carbon at ~55 ppm).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for distinguishing isomers. It shows correlations between protons and carbons that are 2 or 3 bonds away. The critical correlations to observe are:
-
A correlation from the -CH₂- protons (~4.5 ppm) to the imidazole C4 (~138 ppm) and imidazole C5 (~120 ppm) . This definitively places the hydroxymethyl group at the C4 position.
-
A correlation from the imidazole H5 proton (~7.2 ppm) to imidazole C4 (~138 ppm) and imidazole C2 (~148 ppm) .
-
Correlations from the aromatic protons (~8.0 ppm) to the imidazole C2 (~148 ppm) , confirming the attachment of the phenyl ring at C2.
-
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of DMSO-d₆.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire standard 2D COSY, HSQC, and HMBC experiments.
-
-
Analysis: Process and analyze the spectra to assign all signals and identify the key HMBC correlations that confirm the proposed structure over its isomers.
Visualization of the Confirmation Workflow
The following diagram illustrates the logical flow of the experimental process, leading to a confirmed structure.
Caption: Workflow for structural confirmation.
The diagram below highlights the crucial HMBC correlations that differentiate the target molecule from its 5-hydroxymethyl isomer.
Caption: Key HMBC correlations for confirmation.
Conclusion
The structural confirmation of this compound is achieved not by a single piece of evidence, but by the overwhelming consensus of complementary analytical data. High-resolution mass spectrometry establishes the correct elemental formula. FT-IR confirms the presence of the required functional groups. Finally, a full suite of 1D and 2D NMR experiments provides the definitive, high-resolution map of atomic connectivity, allowing for the unambiguous assignment of substituent positions and the rejection of potential isomeric structures. This integrated, evidence-based approach ensures the scientific integrity required for publication, patenting, and further development in any research endeavor.
References
-
National Center for Biotechnology Information (2024). 4-Methylimidazole. PubChem Compound Summary for CID 13195. Retrieved from [Link][3]
- Verma, A., et al. (2013). Imidazole: Having versatile biological activities. Journal of Chemistry, 2013.
-
Shalini, K., et al. (2010). Imidazole and its biological activities: A review. Der Chemica Sinica, 1(3), 36-47.[2]
-
Lázaro Martínez, F., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry, 75(10), 3207-3213.[4]
-
Anand, N., et al. (2017). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. ACS Omega, 2(8), 5235–5241.[5][6][7]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Methylimidazole | C4H6N2 | CID 13195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole and Structurally Related Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the predicted biological activity of 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole against a panel of structurally analogous compounds. Due to the limited publicly available experimental data on the target compound, this guide employs a structure-activity relationship (SAR) approach. By examining the known biological profiles of closely related imidazole derivatives, we can infer the likely therapeutic potential and mechanistic pathways of this novel molecule. The following sections will delve into the structural rationale for comparison, physicochemical properties, predicted biological activities with a focus on anti-inflammatory potential, and detailed experimental protocols for the synthesis and evaluation of such compounds.
Introduction: The Imidazole Scaffold in Drug Discovery
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antifungal, and anticancer properties.[1][2] Its unique electronic and structural features allow for diverse interactions with biological targets. This guide focuses on this compound, a molecule that combines three key pharmacophoric elements: the imidazole core, a 4-chlorophenyl substituent at the 2-position, and a hydroxymethyl group at the 4-position. Each of these components is known to influence the overall biological effect of the parent molecule.
Selection of Comparator Compounds
To build a predictive profile for this compound, we have selected a series of well-characterized compounds that share one or more of its key structural features. These comparators will allow for a systematic evaluation of how each substituent contributes to the overall activity.
Table 1: Structural and Physicochemical Properties of the Target Compound and Selected Comparators
| Compound Name | Structure | Key Structural Features | Predicted Biological Activity |
| This compound (Target) | [Image of this compound] | Imidazole core, 2-(4-chlorophenyl), 4-(hydroxymethyl) | Anti-inflammatory, p38 MAP Kinase Inhibitor (Predicted) |
| SB203580 | [Image of SB203580] | Pyridinyl imidazole, 4-fluorophenyl, 5-methylsulfinyl | Potent and selective p38 MAP kinase inhibitor |
| 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | [Image of 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole] | Imidazole core, 2-(4-chlorophenyl), 4,5-diphenyl | Anti-inflammatory, Antimicrobial |
| 4-(Hydroxymethyl)imidazole | [Image of 4-(Hydroxymethyl)imidazole] | Imidazole core, 4-(hydroxymethyl) | Intermediate in pharmaceutical synthesis |
| Ketoconazole | [Image of Ketoconazole] | Imidazole core, dichlorophenyl, piperazine | Antifungal, Anti-inflammatory |
Predicted Biological Activity: A Focus on Anti-Inflammatory Potential and p38 MAP Kinase Inhibition
The presence of the 2-(4-chlorophenyl) moiety in the target compound strongly suggests a potential for anti-inflammatory activity, likely through the inhibition of the p38 mitogen-activated protein (MAP) kinase pathway.[3] This pathway plays a critical role in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[4] Many pyridinyl imidazole derivatives, such as the well-characterized inhibitor SB203580, owe their potent anti-inflammatory effects to their ability to bind to the ATP-binding pocket of p38 MAP kinase.[3]
The 4-hydroxymethyl group on the imidazole ring of the target compound is anticipated to enhance its solubility and potentially introduce new hydrogen bonding interactions within the kinase's active site, which could influence both potency and selectivity.
**dot
Caption: Predicted inhibition of the p38 MAP kinase signaling pathway.
Experimental Protocols
To facilitate further research and validation of the predicted activities, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound and its analogs.
Synthesis of 2,4-Disubstituted Imidazoles
A general and adaptable method for the synthesis of 2,4-disubstituted imidazoles involves the cyclization of an appropriate amidine with a vinyl azide.[5]
**dot
Caption: General workflow for the synthesis of 2,4-disubstituted imidazoles.
Step-by-Step Protocol:
-
Preparation of the Amidine: The required benzamidine derivative can be synthesized from the corresponding nitrile.
-
Synthesis of the Vinyl Azide: Vinyl azides can be prepared from the corresponding vinyl halides or ketones.
-
Cyclization Reaction:
-
Dissolve the benzamidine derivative (1 equivalent) and the vinyl azide (1.1 equivalents) in a suitable solvent (e.g., toluene, DMF).
-
Heat the reaction mixture at a specified temperature (e.g., 80-110 °C) for a designated period (e.g., 12-24 hours), monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
-
Characterization:
-
Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.
-
In Vitro p38 MAP Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against p38 MAP kinase can be evaluated using a variety of commercially available assay kits or by developing an in-house assay.
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a specific p38 substrate by the active p38 enzyme.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare assay buffer, active p38α enzyme, ATP solution, and a suitable substrate (e.g., ATF2).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add the test compound at various concentrations.
-
Add the active p38α enzyme and incubate for a short period (e.g., 10 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP and substrate solution.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution.
-
-
Detection:
-
Detect the amount of phosphorylated substrate using a suitable method, such as a fluorescence-based assay or an antibody-based detection system (e.g., ELISA).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Structure-Activity Relationship (SAR) Analysis
The biological activity of imidazole derivatives is highly dependent on the nature and position of the substituents on the imidazole ring.[6]
-
2-Position: Substitution at this position is crucial for target binding and specificity. The 2-aryl group, such as the 4-chlorophenyl moiety in our target compound, is a common feature in many p38 MAP kinase inhibitors.[2]
-
4- and 5-Positions: Modifications at these positions can influence the compound's pharmacokinetic properties, such as solubility and metabolic stability. The hydroxymethyl group at the 4-position is expected to increase hydrophilicity.
-
1-Position (N-substitution): While the target compound is an N-unsubstituted imidazole, substitution at this position can significantly impact metabolic stability and pharmacokinetic profiles.
Conclusion and Future Directions
Based on a thorough analysis of structurally related compounds, this compound is predicted to be a promising candidate for further investigation as an anti-inflammatory agent, potentially acting through the inhibition of p38 MAP kinase. The presence of the 2-(4-chlorophenyl) group is a strong indicator of this activity, while the 4-hydroxymethyl substituent may confer favorable physicochemical properties.
Future research should focus on the synthesis of this compound and its experimental validation through in vitro and in vivo studies. The detailed protocols provided in this guide offer a solid foundation for such endeavors. Further optimization of the lead structure by modifying the substituents at various positions of the imidazole ring could lead to the discovery of even more potent and selective therapeutic agents.
References
-
Al-Sanea, M. M., et al. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. Journal of Molecular Structure, 1265, 133422. [Link]
-
Gaba, M., et al. (2014). An overview on imidazole: a potential lead for diverse pharmacological activities. Der Pharma Chemica, 6(1), 246-259. [Link]
-
Laufer, S., et al. (2006). The path of p38α MAP kinase inhibition. Current Topics in Medicinal Chemistry, 6(1), 1-16. [Link]
-
Lian, G., et al. (2013). Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. Current Medicinal Chemistry, 20(15), 1938-1951. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methylimidazole. In PubChem Compound Summary for CID 13199. Retrieved from [Link]
-
Patel, R. V., et al. (2014). Synthesis and biological evaluation of benzimidazole phenylhydrazone derivatives as antifungal agents against phytopathogenic fungi. Molecules, 19(11), 17795-17808. [Link]
-
Reddy, T. S., et al. (2017). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. ACS Omega, 2(8), 5033-5039. [Link]
-
Shaker, Y. M., et al. (2018). Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives. Medicinal Chemistry, 14(5), 498-510. [Link]
- U.S. Patent No. 4,224,452. (1980). Method for preparing 4-hydroxymethyl imidazoles.
-
Zhang, J., & Shen, X. (2017). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. International Journal of Molecular Sciences, 18(7), 1473. [Link]
-
Zolfaghari, E., et al. (2013). Quantitative structure-activity relationships of imidazole-containing farnesyltransferase inhibitors using different chemometric methods. Medicinal Chemistry Research, 22(10), 4768-4777. [Link]
Sources
- 1. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of unactivated p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Navigating the Chemical Landscape: A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole Derivatives as p38 MAP Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics for inflammatory diseases, the imidazole scaffold has emerged as a cornerstone for the design of potent and selective enzyme inhibitors.[1] This guide delves into the nuanced structure-activity relationship (SAR) of a specific subclass: 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole derivatives. Our focus will be on their potential as inhibitors of p38 mitogen-activated protein (MAP) kinase, a pivotal enzyme in the inflammatory cascade.[2] By juxtaposing these derivatives with the well-characterized 4-pyridinyl imidazole class of inhibitors, we aim to provide a comprehensive, data-driven comparison to inform future drug discovery endeavors.
The Central Role of p38 MAP Kinase in Inflammation
The p38 MAP kinase signaling pathway is a critical regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[2] Dysregulation of this pathway is implicated in a host of chronic inflammatory conditions, including rheumatoid arthritis.[3] Consequently, the development of small molecule inhibitors of p38 MAP kinase represents a promising therapeutic strategy.[3] The imidazole-based scaffold has proven to be a particularly fruitful starting point for the development of such inhibitors, with many acting as competitive inhibitors at the ATP-binding site of the enzyme.[2][3]
The Archetypal p38 Inhibitor: A 2-Aryl-4-pyridinyl-imidazole Scaffold
The quintessential pharmacophore for a significant class of p38 MAP kinase inhibitors is the 2-aryl-4-pyridinyl-imidazole core.[4] A prime example of this class is the widely studied inhibitor, SB 203580. This compound features a 4-fluorophenyl group at the 2-position and a 4-pyridinyl group at the 4-position of the imidazole ring.
The key to the high affinity of these compounds lies in the interaction of the 4-pyridinyl moiety with the ATP-binding pocket of p38 MAP kinase. Specifically, the nitrogen atom of the pyridine ring forms a crucial hydrogen bond with the backbone NH of Met109 in the hinge region of the kinase.[5] This interaction is a cornerstone of the inhibitory activity of this class of compounds.
Unveiling the Structure-Activity Relationship: A Comparative Analysis
While the 4-pyridinyl imidazoles have been extensively studied, the SAR of derivatives with alternative substitutions at the 4-position, such as the 4-hydroxymethyl group, is less well-defined. By drawing parallels with the known SAR of the pyridinyl analogs, we can infer the potential impact of this structural modification.
Key Structural Modifications and Their Anticipated Impact on p38 Inhibition
| Structural Feature | Well-Characterized Analog (e.g., SB 203580) | Target Derivative: this compound | Anticipated Impact on Activity |
| C2-Substituent | 4-Fluorophenyl | 4-Chlorophenyl | The 4-chlorophenyl group is isosteric and isoelectronic to the 4-fluorophenyl group. This substitution is expected to have a minimal impact on the binding affinity, with both groups occupying a hydrophobic pocket in the ATP-binding site. |
| C4-Substituent | 4-Pyridinyl | Hydroxymethyl (-CH₂OH) | This is the most significant modification. The hydroxymethyl group is smaller and more flexible than the pyridinyl ring. While it can act as a hydrogen bond donor and acceptor, it lacks the rigid aromatic structure and the specific nitrogen placement for the critical hinge-binding interaction observed with the pyridinyl moiety. This is predicted to lead to a significant reduction in inhibitory potency against p38 MAP kinase. |
| C5-Substituent | Hydrogen | Varies | Modifications at the C5 position of the imidazole ring in the pyridinyl series have been shown to influence potency. Small alkyl or polar substituents can be tolerated and sometimes enhance activity, suggesting that this position can be explored for further optimization in the hydroxymethyl series as well. |
Rationale for Predicted Decrease in Activity: The high potency of the 4-pyridinyl imidazole inhibitors is largely attributed to the specific hydrogen bond formation between the pyridine nitrogen and the hinge region of p38 MAP kinase. The hydroxymethyl group, while polar, is unlikely to replicate this precise, conformationally constrained interaction. This would result in a weaker binding affinity and, consequently, lower inhibitory activity.
Comparative Performance Data: A Hypothetical Scenario
To illustrate the expected difference in performance, the following table presents hypothetical IC50 values based on the established SAR of p38 inhibitors.
| Compound | C2-Substituent | C4-Substituent | Hypothetical p38α IC50 (nM) |
| SB 203580 (Comparator) | 4-Fluorophenyl | 4-Pyridinyl | 50[6] |
| Derivative A | 4-Chlorophenyl | 4-Pyridinyl | ~50-100 |
| Derivative B (Target) | 4-Chlorophenyl | Hydroxymethyl | >1000 |
This hypothetical data underscores the critical role of the 4-pyridinyl group for potent p38 inhibition.
Experimental Validation: Methodologies for Assessing p38 MAP Kinase Inhibition
To empirically determine the inhibitory potential of this compound derivatives, a robust and reliable enzymatic assay is essential. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method for measuring kinase activity.
Detailed Protocol: ADP-Glo™ p38α Kinase Assay
This protocol outlines the key steps for determining the IC50 value of a test compound against p38α MAP kinase.
1. Reagent Preparation:
- Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[7]
- p38α Enzyme: Recombinant human p38α is diluted in Kinase Buffer to the desired concentration.
- Substrate/ATP Mix: A suitable substrate for p38α (e.g., ATF2) and ATP are prepared in Kinase Buffer. The final ATP concentration should be at or near the Km for p38α.
- Test Compound: The this compound derivative is serially diluted in DMSO and then further diluted in Kinase Buffer.
- ADP-Glo™ Reagent and Kinase Detection Reagent: Prepared according to the manufacturer's instructions (Promega).[8]
2. Assay Procedure (384-well plate format):
- Add 1 µL of the test compound dilution or DMSO (vehicle control) to the appropriate wells.[7]
- Add 2 µL of the diluted p38α enzyme to all wells.[7]
- Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix to all wells.[7]
- Incubate the plate at room temperature for 60 minutes.[7]
- Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[7]
- Incubate at room temperature for 40 minutes.[7]
- Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[7]
- Incubate at room temperature for 30 minutes.[7]
- Measure the luminescence using a plate reader.
3. Data Analysis:
- The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the inhibition of p38α.
- The percentage of inhibition is calculated for each compound concentration relative to the vehicle control.
- The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Scientific Rationale
To better understand the key interactions and workflows, the following diagrams are provided.
Caption: Key interactions of imidazole-based inhibitors with the p38 MAP kinase active site.
Caption: Workflow for the ADP-Glo™ p38 MAP Kinase Assay.
Conclusion and Future Directions
The structure-activity relationship of imidazole-based p38 MAP kinase inhibitors is a well-trodden path, with the 2-aryl-4-pyridinyl scaffold representing a pinnacle of potency. The substitution of the critical 4-pyridinyl moiety with a 4-hydroxymethyl group is predicted to significantly diminish inhibitory activity due to the loss of the key hydrogen bonding interaction with the kinase hinge region.
However, this does not preclude the this compound scaffold from having other valuable pharmacological properties. It is conceivable that these derivatives may exhibit selectivity for other kinases or possess entirely different biological activities. Further experimental investigation is warranted to fully characterize the biological profile of this class of compounds. The methodologies and comparative framework presented in this guide provide a robust starting point for such explorations, paving the way for the potential discovery of novel therapeutic agents.
References
-
p38 MAP Kinase Inhibitors in Clinical Trials. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. National Institutes of Health. Available at: [Link]
-
Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. National Institutes of Health. Available at: [Link]
-
SB-203580. PubChem. Available at: [Link]
-
Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. PubMed. Available at: [Link]
-
The problem of pyridinyl imidazole class inhibitors of MAPK14/p38α and MAPK11/p38β in autophagy research. National Institutes of Health. Available at: [Link]
-
Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Science.gov. Available at: [Link]
-
Imidazole-based p38 MAP kinase inhibitors. ResearchGate. Available at: [Link]
-
Structure-activity Relationships of p38 Mitogen-Activated Protein Kinase Inhibitors. PubMed. Available at: [Link]
-
Peripheral Injection of SB203580 Inhibits the Inflammatory-Dependent Synthesis of Proinflammatory Cytokines in the Hypothalamus. National Institutes of Health. Available at: [Link]
-
The path of p38α MAP kinase inhibition. Universität Tübingen. Available at: [Link]
-
Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. National Institutes of Health. Available at: [Link]
-
p38-mapk inhibitor sb203580: Topics by Science.gov. Science.gov. Available at: [Link]
-
Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]
-
Pyridinyl-imidazole inhibitors of p38 MAPK. ResearchGate. Available at: [Link]
-
Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1. PubMed. Available at: [Link]
-
ADP Glo Protocol. Available at: [Link]
-
Pyridinylimidazole Based p38 MAP Kinase Inhibitors. PubMed. Available at: [Link]
-
QSS Assist KINASE_ADP-GloTM Kit. Kinase Logistics Europe. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The problem of pyridinyl imidazole class inhibitors of MAPK14/p38α and MAPK11/p38β in autophagy research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.com]
A Comparative Guide to Imidazole-Based Anti-Inflammatory Agents for Researchers
This guide provides an in-depth comparative analysis of imidazole-based anti-inflammatory agents, designed for researchers, scientists, and drug development professionals. Moving beyond a simple product listing, this document delves into the mechanistic nuances, comparative efficacy, and the experimental validation of this important class of compounds. Our focus is on providing a technical and practical resource that empowers researchers to make informed decisions in their discovery and development efforts.
The Inflammatory Cascade: A Complex Therapeutic Target
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While essential for host defense and tissue repair, dysregulated inflammation underpins a wide array of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory process is orchestrated by a complex network of signaling pathways and molecular mediators, presenting numerous targets for therapeutic intervention.
The imidazole scaffold has emerged as a privileged structure in medicinal chemistry due to its ability to interact with a variety of biological targets with high affinity and specificity. Its electron-rich nature allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will explore several key imidazole-based compounds and their interactions with critical nodes in the inflammatory cascade.
Mechanisms of Action: Targeting Key Inflammatory Pathways
Imidazole-based anti-inflammatory agents exert their effects by modulating several key signaling pathways. Understanding these mechanisms is crucial for rational drug design and the selection of appropriate experimental models for efficacy testing.
Inhibition of Cyclooxygenase (COX) Enzymes
A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins—key mediators of pain and inflammation.[1] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[2] Selective inhibition of COX-2 is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.[3]
A number of imidazole derivatives have been developed as potent and selective COX-2 inhibitors.[4] The general structure-activity relationship (SAR) often involves a central imidazole ring with various aryl substitutions that dictate the inhibitory potency and selectivity.[4]
Figure 1: Simplified COX pathway and the action of imidazole-based inhibitors.
Modulation of the p38 MAP Kinase Pathway
The p38 mitogen-activated protein kinase (MAPK) signaling pathway plays a pivotal role in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5] Inhibition of p38 MAPK is therefore a key strategy for controlling the inflammatory response.[6] Several pyridinyl imidazole compounds have been identified as potent inhibitors of p38 MAPK, acting as ATP-competitive inhibitors.[6]
Figure 2: The p38 MAPK signaling pathway and its inhibition by imidazole derivatives.
Suppression of TNF-α Production
Tumor necrosis factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that plays a central role in the pathogenesis of numerous inflammatory diseases.[7] The inhibition of TNF-α production or activity is a validated therapeutic approach.[7] Some imidazole-based compounds have been shown to inhibit the lipopolysaccharide (LPS)-stimulated production of TNF-α in macrophages, often as a downstream consequence of p38 MAPK inhibition.[8]
Comparative Performance Data
The following tables summarize the in vitro inhibitory activities of selected imidazole-based anti-inflammatory agents against key targets. This data has been compiled from various cited research articles to provide a comparative overview.
Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Celecoxib (Reference) | 0.046 | 315.22 | >303 | [4][9] |
| Indomethacin (Reference) | 0.079 | 12.53 | 158.6 | [4] |
| Compound IVa | 0.060 | 175 | 2916.7 | [4] |
| Compound IVb | 0.80 | 7.5 | 9.4 | [4] |
| Compound VIIa | 19.5 | 0.29 | 67.24 | [2] |
Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
p38 MAP Kinase Inhibition
| Compound | p38α MAPK IC50 (nM) | Reference |
| SB203580 (Adezmapimod) | 222.44 ± 5.98 | [5] |
| Compound AA6 | 403.57 ± 6.35 | [5] |
| Compound 8a | 39760 ± 250 | [10] |
| Compound 8d | 42150 ± 2150 | [10] |
| Compound 8f | 40430 ± 2040 | [10] |
TNF-α Production Inhibition
| Compound | Cell Line | IC50 (µM) | Reference |
| SK&F 86002 | RAW 264.7 | 5 | [8] |
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. The following are step-by-step methodologies for key in vitro and in vivo assays used to evaluate the anti-inflammatory properties of imidazole-based compounds.
In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available COX inhibitor screening kits and provides a method to determine the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2.[11][12]
Figure 3: Workflow for the in vitro COX inhibition assay.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
COX Assay Buffer
-
Heme
-
COX Probe (e.g., ADHP)
-
Arachidonic Acid (substrate)
-
Test imidazole compounds
-
Reference inhibitor (e.g., Celecoxib)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute enzymes and substrate to the desired working concentrations in COX Assay Buffer.
-
Assay Plate Setup:
-
Blank wells: Add 160 µL of Assay Buffer, 10 µL of Heme, and 10 µL of COX Probe.
-
100% Initial Activity wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of COX Probe, and 10 µL of enzyme (either COX-1 or COX-2).
-
Inhibitor wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of COX Probe, 10 µL of enzyme, and 10 µL of the test compound at various concentrations.
-
-
Incubation: Incubate the plate for 10 minutes at 37°C.[13]
-
Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid to all wells.[13]
-
Fluorescence Measurement: Immediately read the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Fluorescence of inhibitor well / Fluorescence of 100% initial activity well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.
-
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model for evaluating the in vivo anti-inflammatory activity of compounds.[14][15][16]
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g)
-
Lambda Carrageenan (1% w/v in sterile 0.9% saline)
-
Test imidazole compounds
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer or digital calipers
-
Animal balance
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group 1: Control (vehicle)
-
Group 2: Reference drug (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group 3-n: Test compound at different doses (p.o.)
-
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.[3]
-
Drug Administration: Administer the test compounds and reference drug orally (p.o.) one hour before the carrageenan injection.[14]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[14][17]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[14]
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point.
-
Calculate the percentage of inhibition of edema for each group using the formula: % Inhibition = [1 - (Mean paw volume increase of treated group / Mean paw volume increase of control group)] x 100
-
In Vitro LPS-Induced Cytokine Release in RAW 264.7 Macrophages
This assay is used to assess the ability of compounds to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test imidazole compounds
-
MTT reagent
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 24-well plate at a density of 3 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatants and store them at -80°C until analysis.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Cell Viability Assay (MTT): After collecting the supernatants, assess the viability of the remaining cells using the MTT assay to ensure that the observed reduction in cytokine levels is not due to cytotoxicity.
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each concentration of the test compound.
-
Determine the IC50 values for the inhibition of TNF-α and IL-6 production.
-
Conclusion and Future Directions
The imidazole scaffold continues to be a highly valuable framework in the design of novel anti-inflammatory agents. The compounds discussed in this guide demonstrate the versatility of this heterocycle in targeting key inflammatory mediators such as COX-2, p38 MAPK, and TNF-α. The provided experimental protocols offer a standardized approach for the evaluation and comparison of new chemical entities.
Future research in this area will likely focus on the development of multi-target inhibitors that can simultaneously modulate several inflammatory pathways, potentially leading to enhanced efficacy and a reduced risk of resistance. Furthermore, the exploration of novel imidazole derivatives with improved pharmacokinetic profiles and reduced off-target effects remains a critical endeavor in the quest for safer and more effective anti-inflammatory therapies.
References
-
IC50 values for the p38 MAPK inhibitor PCG and the MKK 1 inhibitor PD098059. ResearchGate. Available from: [Link]
-
Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry (RSC Publishing). Available from: [Link]
-
COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available from: [Link]
-
Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. PubMed Central. Available from: [Link]
-
Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. PubMed Central. Available from: [Link]
-
Effects of pyridinyl imidazole compounds on murine TNF-alpha production. PubMed. Available from: [Link]
-
Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. PubMed Central. Available from: [Link]
-
Cytokine release profile in LPS activated RAW 264.7 cells. ResearchGate. Available from: [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Available from: [Link]
-
Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. Available from: [Link]
-
Inhibitory activity of the imidazole derivatives against COX-1 and... ResearchGate. Available from: [Link]
-
Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. Available from: [Link]
-
Peptide-Based Regulation of TNF-α-Mediated Cytotoxicity. MDPI. Available from: [Link]
-
Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Available from: [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PubMed Central. Available from: [Link]
-
Imidazole-based p38 MAP kinase inhibitors. ResearchGate. Available from: [Link]
-
Cytokine release in RAW264.7 and J774.1 cells stimulated with LPS. ResearchGate. Available from: [Link]
-
IC50 values of examined compounds. ResearchGate. Available from: [Link]
-
Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. MDPI. Available from: [Link]
-
Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory. World's Veterinary Journal. Available from: [Link]
-
COX Fluorescent Inhibitor Screening Assay Kit. Interchim. Available from: [Link]
-
Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. PubMed Central. Available from: [Link]
-
Small-molecule inhibition of TNF-alpha. PubMed. Available from: [Link]
-
Artocarpus lakoocha Extract Inhibits LPS-Induced Inflammatory Response in RAW 264.7 Macrophage Cells. MDPI. Available from: [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available from: [Link]
-
IC50 values of TNF-a Inhibition. ResearchGate. Available from: [Link]
-
Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Available from: [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Available from: [Link]
-
IC50 values for the p38 MAPK inhibitor PCG and the MKK 1 inhibitor PD098059. ResearchGate. Available from: [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Publications. Available from: [Link]
-
Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases. MDPI. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Effects of pyridinyl imidazole compounds on murine TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. interchim.fr [interchim.fr]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. inotiv.com [inotiv.com]
- 15. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Strategic Guide to Benchmarking 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole Against Clinically Relevant Anti-inflammatory Drugs
Executive Summary
The 2,4-disubstituted imidazole scaffold is a privileged structure in medicinal chemistry, recognized for its potent biological activities.[1][2] Specifically, derivatives featuring a 2-aryl group, such as 2-(4-chlorophenyl), have consistently demonstrated significant anti-inflammatory properties.[3] Literature analysis reveals that this activity often stems from the inhibition of two key inflammatory signaling hubs: the Cyclooxygenase-2 (COX-2) enzyme and the p38 Mitogen-Activated Protein Kinase (MAPK).[4][5] This guide presents a comprehensive framework for characterizing the novel compound, 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole (referred to herein as "Cpd-X"), by benchmarking its performance against established inhibitors of these pathways: Celecoxib (a selective COX-2 inhibitor) and Doramapimod (a potent p38 MAPK inhibitor). By employing a logical sequence of in vitro enzymatic and cell-based functional assays, this guide provides the methodologies to elucidate Cpd-X's mechanism of action, potency, and cellular efficacy.
Introduction: Targeting Inflammation through Imidazole Scaffolds
Chronic inflammatory diseases represent a significant therapeutic challenge.[6] The development of novel anti-inflammatory agents often focuses on modulating specific enzymatic pathways that drive the production of pro-inflammatory mediators like prostaglandins and cytokines. The imidazole ring is a cornerstone of many such agents due to its unique electronic properties and ability to form key interactions within enzyme active sites.[7][8]
Two of the most validated targets for anti-inflammatory drugs are:
-
Cyclooxygenase-2 (COX-2): An inducible enzyme responsible for the synthesis of pro-inflammatory prostaglandins. Selective COX-2 inhibition is desirable as it spares the constitutively expressed COX-1, which is involved in gastric protection, thereby reducing the risk of gastrointestinal side effects associated with non-selective NSAIDs.[9]
-
p38α MAP Kinase: A serine/threonine kinase that plays a central role in regulating the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6] Imidazole-based compounds are well-known competitive inhibitors at the ATP-binding site of p38α kinase.[4]
Given that the 2-(4-chlorophenyl)-imidazole core of Cpd-X is present in compounds active against both targets, a dual-pathway benchmarking strategy is scientifically imperative.
Benchmark Compound Profiles:
-
Celecoxib: A diaryl-substituted pyrazole that is a clinically approved, highly selective COX-2 inhibitor. It serves as the gold standard for evaluating novel compounds targeting this enzyme.
-
Doramapimod (BIRB 796): A potent, allosteric (Type II) inhibitor of p38α MAPK that has been extensively studied in clinical trials. Its high potency and well-understood binding mechanism make it an excellent benchmark for p38 MAPK inhibition.
Benchmarking Strategy: A Multi-tiered Experimental Workflow
The causality behind the proposed workflow is to move from direct, purified enzyme inhibition to more complex, physiologically relevant cell-based systems. This tiered approach allows for the unambiguous determination of the primary mechanism of action before assessing cellular activity and potential toxicity.
Caption: Tiered workflow for characterizing Cpd-X.
Detailed Experimental Protocols
Trustworthiness in experimental science is achieved through robust, well-controlled, and reproducible protocols. The following methods are standard in the field and include necessary controls for self-validation.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Cpd-X against purified COX-1 and COX-2 enzymes and calculate its selectivity index.
-
Causality: This assay directly measures the compound's ability to inhibit the target enzyme in a clean, cell-free system. Comparing activity against COX-1 and COX-2 is critical to assess the potential for gastrointestinal side effects.
-
Methodology:
-
Reagents: Purified ovine COX-1 and COX-2 enzymes, arachidonic acid (substrate), N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD, chromogenic co-substrate), hematin.
-
Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0). Serially dilute Cpd-X, Celecoxib, and a non-selective control (e.g., Indomethacin) in DMSO.
-
Assay Execution:
-
In a 96-well plate, add 150 µL of reaction buffer, 10 µL of hematin, and 10 µL of the appropriate enzyme (COX-1 or COX-2).
-
Add 1 µL of diluted compound (final DMSO concentration ≤0.5%). Incubate for 10 minutes at 25°C to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of a solution containing arachidonic acid and TMPD.
-
-
Detection: Monitor the rate of TMPD oxidation by measuring the increase in absorbance at 590 nm over 5 minutes using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition relative to a DMSO vehicle control. Plot percent inhibition versus log[inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50.
-
Selectivity Index (SI): Calculate as SI = IC50(COX-1) / IC50(COX-2).
-
Protocol 2: In Vitro p38α MAP Kinase Inhibition Assay
-
Objective: To determine the IC50 of Cpd-X against recombinant p38α kinase.
-
Causality: This assay quantifies the direct inhibitory potential of the compound on the kinase's ATP-binding site, a common mechanism for imidazole-based inhibitors.[6]
-
Methodology:
-
Reagents: Recombinant active human p38α, biotinylated ATF2 substrate peptide, ATP, kinase reaction buffer. A commercial kit such as LanthaScreen® (Thermo Fisher) or ADP-Glo™ (Promega) is recommended for high-throughput and robust results.
-
Preparation: Serially dilute Cpd-X and Doramapimod in DMSO.
-
Assay Execution (Example using ADP-Glo™):
-
In a 96-well plate, add kinase, substrate peptide, and diluted compound. Incubate briefly.
-
Initiate the kinase reaction by adding ATP. Incubate for 60 minutes at room temperature.
-
Stop the reaction and deplete remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.
-
-
Detection: Measure luminescence using a plate reader. Luminescence is proportional to ADP produced and thus kinase activity.
-
Data Analysis: Calculate percent inhibition relative to a DMSO vehicle control. Determine the IC50 value as described for the COX assay.
-
Protocol 3: Cell-Based TNF-α and Prostaglandin E2 (PGE2) Assays
-
Objective: To measure the half-maximal effective concentration (EC50) of Cpd-X for inhibiting the production of key inflammatory mediators in a relevant cellular context.
-
Causality: This assay validates the in vitro findings by confirming that the compound can penetrate cells and engage its target to produce a functional anti-inflammatory effect. Measuring both PGE2 (downstream of COX-2) and TNF-α (downstream of p38 MAPK) allows for differentiation of the primary pathway in a single experimental system.
-
Methodology:
-
Cell System: Use human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1.
-
Cell Plating: Seed cells in a 96-well plate and, for THP-1 cells, differentiate them into macrophage-like cells with PMA.
-
Compound Treatment: Pre-treat cells with serial dilutions of Cpd-X, Celecoxib, and Doramapimod for 1 hour. This pre-incubation is critical to allow for cell penetration and target engagement before the inflammatory stimulus.
-
Stimulation: Add Lipopolysaccharide (LPS, 100 ng/mL) to all wells except the unstimulated control. Incubate for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Detection: Quantify the concentration of TNF-α and PGE2 in the supernatant using commercially available ELISA kits.
-
Data Analysis: Calculate the percentage of inhibition of mediator production relative to the LPS-stimulated vehicle control. Determine EC50 values by fitting the data to a four-parameter logistic curve.
-
Comparative Data Analysis & Interpretation
The primary output of this benchmarking study will be quantitative data on potency and selectivity. This data should be summarized for clear comparison.
Table 1: Summary of In Vitro Potency and Selectivity
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | COX-2 Selectivity Index | p38α IC50 (nM) |
|---|---|---|---|---|
| Cpd-X | Experimental | Experimental | Experimental | Experimental |
| Celecoxib | ~8,000 | ~50 | ~160 | >10,000 |
| Doramapimod | >10,000 | >10,000 | N/A | ~5 |
Table 2: Summary of Cell-Based Functional Activity
| Compound | PGE2 Inhibition EC50 (nM) | TNF-α Inhibition EC50 (nM) |
|---|---|---|
| Cpd-X | Experimental | Experimental |
| Celecoxib | ~100 | >10,000 |
| Doramapimod | >10,000 | ~20 |
Interpretation:
-
A potent COX-2 inhibitor profile for Cpd-X would be indicated by a low nanomolar COX-2 IC50, a high COX-2 Selectivity Index (>50), and a potent EC50 for PGE2 inhibition, with little to no effect on TNF-α production.
-
A potent p38 MAPK inhibitor profile would be characterized by a low nanomolar p38α IC50 and a potent EC50 for TNF-α inhibition, with minimal effect on PGE2 production.
-
A dual inhibitor profile would show potent activity in both enzymatic and cellular assay systems.
Signaling Pathway Context
Visualizing the targeted pathways provides an authoritative grounding for the experimental strategy.
Caption: Key inflammatory pathways targeted by benchmark drugs.
Conclusion
This guide provides a robust, scientifically-grounded framework for the initial characterization of this compound. By systematically benchmarking against well-defined drugs like Celecoxib and Doramapimod, researchers can efficiently determine the compound's primary mechanism of action, potency, and cellular efficacy. The data generated from these protocols will be crucial for guiding future optimization efforts and more advanced preclinical evaluation.
References
-
Der Pharma Chemica. Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)-. Available from: [Link]
-
Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. PubMed Central. Available from: [Link]
-
Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. ACS Omega. Available from: [Link]
-
Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. PubMed. Available from: [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Available from: [Link]
-
Imidazole-based p38 MAP kinase inhibitors. ResearchGate. Available from: [Link]
-
Overview on Biological Activities of Imidazole Derivatives. ResearchGate. Available from: [Link]
-
Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. PubMed Central. Available from: [Link]
-
Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. MDPI. Available from: [Link]
-
Biological Significance of Imidazole-based Analogues in New Drug Development. PubMed. Available from: [Link]
-
Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. ResearchGate. Available from: [Link]
-
Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing. Available from: [Link]
-
Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. American Chemical Society. Available from: [Link]
-
Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Taylor & Francis Online. Available from: [Link]
-
5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. ResearchGate. Available from: [Link]
-
Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. PubMed Central. Available from: [Link]
-
Synthesis and Pharmacological Activity of Some 2-substituted-4,5-diphenyl-imidazoles. ResearchGate. Available from: [Link]
-
Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Bentham Science. Available from: [Link]
-
1-[4-(4-Chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate, a new potent antifungal agent. PubMed. Available from: [Link]
-
4-METHYLIMIDAZOLE. NCBI Bookshelf. Available from: [Link]
-
Inhibitory activity of the imidazole derivatives against COX-1 and... ResearchGate. Available from: [Link]
-
4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. ResearchGate. Available from: [Link]
-
Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis. PubMed Central. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole, a halogenated imidazole derivative. As a trusted partner in your research, we are committed to providing value beyond the product by ensuring you have the critical information needed for safe laboratory operations. This document synthesizes established principles of chemical waste management and regulatory compliance to offer a clear, step-by-step approach to handling this compound.
Understanding the Hazard Profile: A Structural Assessment
Due to the specific nature of this compound, a dedicated Safety Data Sheet (SDS) may not be readily available. However, by examining its structural components—the imidazole ring and the chlorophenyl group—we can infer a likely hazard profile. The imidazole core can exhibit corrosive properties and may cause severe skin and eye damage[1][2][3]. Furthermore, some imidazole derivatives are classified as reproductive toxicants[3][4]. The presence of the chlorinated aromatic ring places this compound in the category of halogenated organic waste, which is subject to stringent disposal regulations due to its potential for environmental persistence and toxicity[5][6].
Inferred Hazards:
-
Skin and Eye Damage: Likely to be corrosive or irritating to skin and eyes[1][3][7].
-
Respiratory Irritation: May cause respiratory irritation[2][8].
-
Environmental Hazard: As a chlorinated aromatic compound, it is considered a hazardous waste and must be disposed of accordingly to prevent environmental contamination[5][6].
Personal Protective Equipment (PPE): Your First Line of Defense
Given the inferred hazards, a robust selection of PPE is mandatory when handling this compound in any capacity, including preparation for disposal.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact with a potentially corrosive and toxic substance[3]. |
| Eye Protection | Chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a risk of splashing. | To protect against severe eye damage from splashes[1][2][3]. |
| Body Protection | A standard laboratory coat. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be worn. | To protect against skin contact and contamination of personal clothing. |
| Respiratory Protection | All handling of this compound, including weighing and preparing for disposal, should be conducted within a certified chemical fume hood. | To prevent inhalation of any dust or vapors, which may cause respiratory irritation[2]. |
Waste Segregation and Containerization: A Critical Step
Proper segregation of chemical waste is paramount for safety, compliance, and cost-effective disposal. As a halogenated organic compound, this compound must not be mixed with non-halogenated waste streams[9][10][11].
Waste Disposal Workflow
Caption: Spill Response Workflow.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Final Disposal: Regulatory Compliance
All waste containing this compound must be disposed of as hazardous waste through your institution's designated hazardous waste management program. This is in accordance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which governs the management of hazardous waste.[12][13][14] Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain .[10][15][16][17]
Empty containers that once held this compound must also be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as halogenated liquid hazardous waste.[18]
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper PPE usage, stringent waste segregation, and regulatory compliance, researchers can minimize risks and ensure the safe and ethical management of this chemical waste. Always consult your institution's specific waste disposal guidelines and contact your Environmental Health and Safety department with any questions.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
- Hitchman, M. L., et al. (1995).
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
United States Environmental Protection Agency. (2025, December 22). Requirements for Pesticide Disposal. Retrieved from [Link]
-
United States Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
-
University of Oslo. (2024, November 11). Chemical and Hazardous Waste Guide. Retrieved from [Link]
-
National University of Singapore Department of Chemistry. (n.d.). Disposal of Waste Solvents. Retrieved from [Link]
-
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
-
Stericycle. (2025, May 20). EPA Regulations for Healthcare & Pharmaceuticals. Retrieved from [Link]
-
United States Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from [Link]
-
Waste360. (2019, March 15). EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. Retrieved from [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. echemi.com [echemi.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 11. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 15. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 16. epa.gov [epa.gov]
- 17. waste360.com [waste360.com]
- 18. otago.ac.nz [otago.ac.nz]
Navigating the Safe Handling of 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation by Laboratory Personnel
Hazard Assessment: Understanding the Risks
The primary hazards associated with imidazole and its derivatives stem from their potential to cause severe skin burns, eye damage, and respiratory irritation. The presence of a chlorophenyl group may introduce additional toxicological concerns. Therefore, it is prudent to treat 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole as a hazardous substance.
Key Potential Hazards:
-
Corrosive: May cause severe skin burns and eye damage upon contact.
-
Irritant: Can cause irritation to the respiratory system if inhaled.
-
Harmful if Swallowed: Oral ingestion may lead to adverse health effects.
-
Potential Reproductive Toxicity: Some imidazole compounds are suspected of damaging fertility or the unborn child.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the minimum required PPE and the rationale for its use.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashes. | To protect against splashes of the compound, which can cause serious eye damage. |
| Hand Protection | Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or when dealing with larger quantities, heavier-duty gloves may be necessary. Always inspect gloves for pinholes or tears before use. | To prevent skin contact, which can lead to chemical burns and irritation. |
| Body Protection | A chemically compatible laboratory coat that is fully buttoned with sleeves extending to the wrist. | To protect skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory. | To protect feet from spills. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If dust or aerosols are generated and a fume hood is not available, a NIOSH-approved respirator may be required. | To prevent inhalation of the compound, which can cause respiratory irritation. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical to minimizing exposure and preventing accidents.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol:
-
Preparation:
-
Before entering the laboratory, ensure you are wearing closed-toe shoes and a lab coat.
-
Don the appropriate PPE as outlined in the table above, including safety goggles and nitrile gloves.
-
Verify that the chemical fume hood is operational and the sash is at the appropriate height.
-
-
Handling:
-
All manipulations of solid this compound, including weighing, must be performed within a certified chemical fume hood to prevent inhalation of dust.
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Keep all containers of the compound tightly closed when not in use.
-
Avoid contact with skin, eyes, and clothing.
-
-
In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is large or you are not trained to handle it, notify your supervisor and the institutional safety office immediately.
-
For small spills, if you are trained and have the appropriate spill kit, contain the spill with an absorbent material.
-
Wear appropriate PPE, including respiratory protection if necessary, during cleanup.
-
Place all contaminated materials in a sealed container for proper disposal.
-
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and any contaminated materials is crucial.
Caption: Decision tree for the proper disposal of waste containing the target compound.
Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect any solid waste, such as excess compound or contaminated consumables (e.g., weigh boats, paper towels), in a designated, sealed container labeled "Solid Chemical Waste."
-
Liquid Waste:
-
If the solvent used is halogenated (containing fluorine, chlorine, bromine, or iodine), dispose of the liquid waste in a designated "Halogenated Organic Waste" container.
-
If a non-halogenated solvent is used, dispose of the liquid waste in a "Non-Halogenated Organic Waste" container.
-
-
Never dispose of organic substances down the drain.
-
-
Container Management:
-
Ensure all waste containers are clearly and accurately labeled with their contents.
-
Keep waste containers closed when not in use.
-
Store waste containers in a designated satellite accumulation area away from incompatible materials.
-
-
Final Disposal:
-
Follow your institution's specific procedures for the final disposal of chemical waste through the environmental health and safety office.
-
By adhering to these stringent safety and disposal protocols, researchers can confidently work with this compound while protecting themselves, their colleagues, and the environment.
References
- Carl ROTH. (2
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
